3-Benzylimidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODAEDMAPRQATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875881 | |
| Record name | 2,4-IMIDAZOLIDINEDIONE, 3-(PHENYLMETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2301-40-8 | |
| Record name | 2,4-IMIDAZOLIDINEDIONE, 3-(PHENYLMETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzylimidazolidine-2,4-dione: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylimidazolidine-2,4-dione, also known as 3-benzylhydantoin, is a heterocyclic organic compound belonging to the hydantoin class. The hydantoin scaffold, an imidazolidine-2,4-dione ring system, is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[1] This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physico-chemical characteristics, spectroscopic profile, and biological activities, with a particular focus on its potential as an anticonvulsant and anticancer agent.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, and a benzyl group attached to the nitrogen atom at position 3.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molar Mass | 190.199 g/mol | [3] |
| Melting Point | 140-141 °C | [4] |
| pKa | 8.70 ± 0.70 (Predicted) | ChemAxon |
| LogP | 0.41 | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide, with limited solubility in water. | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the benzylation of hydantoin. A detailed protocol is described in U.S. Patent 2,759,002.[4]
Experimental Protocol: Synthesis of 3-Benzylhydantoin[4]
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 50 grams of hydantoin, 83 grams of anhydrous potassium carbonate, and 103 grams of benzyl bromide.
-
Solvent Addition: Add 400 cc of acetone and 400 cc of water to the flask.
-
Reflux: Heat the mixture to reflux and maintain for an extended period (e.g., overnight) to ensure the reaction goes to completion.
-
Solvent Removal: After the reaction is complete, distill off the acetone.
-
Work-up: Cool the remaining aqueous residue and treat it with ether. Further cooling will promote the precipitation of the product.
-
Isolation: Filter the mixture to collect the solid product, 3-benzylhydantoin.
-
Purification: The crude product can be recrystallized from ethanol to yield pure this compound.
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base (proton acceptor) to deprotonate the hydantoin ring, making the nitrogen atom nucleophilic and facilitating the attack on the electrophilic benzyl bromide.
-
Acetone/Water Solvent System: Provides a suitable medium for dissolving the reactants and facilitating the reaction. The aqueous component helps to dissolve the potassium carbonate.
-
Reflux: The elevated temperature increases the reaction rate, ensuring a reasonable reaction time.
-
Ether Wash: Helps to remove any unreacted benzyl bromide and other organic impurities.
-
Recrystallization from Ethanol: A standard purification technique to obtain a highly pure crystalline product.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm) and the methylene protons of the benzyl group. The protons on the imidazolidine ring will also have distinct chemical shifts. The ¹H NMR spectrum of [6-¹³C]-L-5-benzylhydantoin showed a splitting of the H-6 methylene signal at 2.94 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the imidazolidine ring. In the ¹³C NMR spectrum of [6-¹³C]-L-5-benzylhydantoin, the ¹³C enrichment was confirmed exclusively at the C-6 position at 36.8 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H group in the hydantoin ring.
-
C=O Stretching: Strong absorption bands around 1700-1750 cm⁻¹ corresponding to the two carbonyl groups.
-
C-N Stretching: Bands in the region of 1029-1200 cm⁻¹.[6]
-
Aromatic C-H and C=C Stretching: Signals in the aromatic region.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 190. Key fragmentation patterns would likely involve the loss of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium ion), and fragmentation of the hydantoin ring.[7][8][9]
Crystal Structure
Biological Activities and Potential Applications
The imidazolidine-2,4-dione scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide array of biological activities.
Anticonvulsant Activity
Hydantoins are a well-established class of anticonvulsant drugs.[10] The primary mechanism of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels in neurons.[10][11] By inactivating these channels, they prevent the rapid and repetitive firing of neurons that characterizes seizure activity.[10] While specific quantitative data for 3-benzylhydantoin is limited, studies on structurally similar phenylmethylenehydantoins have shown potent anticonvulsant activity in the maximal electroshock seizure (MES) model, with ED₅₀ values comparable to the established drug phenytoin.[12]
Caption: Proposed mechanism of anticonvulsant action for hydantoins.
Anticancer Activity
Numerous studies have highlighted the potential of hydantoin derivatives as anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[13] For example, novel 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have demonstrated dose- and time-dependent anti-proliferative and pro-apoptotic activities against the HCT-116 human colon cancer cell line.[14] Other studies have reported IC₅₀ values for various hydantoin derivatives against different cancer cell lines, indicating their potential for further development as chemotherapeutic agents.[15]
| Derivative | Cell Line | IC₅₀ (µM) | Source |
| Compound 13 (a 5,5-diphenylhydantoin derivative) | HeLa | 10 | [15] |
| Compound 16 (a 5,5-diphenylhydantoin derivative) | HeLa | 18.5 | [15] |
| Compound 17 (a 5,5-diphenylhydantoin derivative) | HeLa | 29 | [15] |
| Compound 18 (a 5,5-diphenylhydantoin derivative) | HeLa | 30 | [15] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | NCI-H522 (Non-small cell lung cancer) | 1.36 | [16] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | COLO 205 (Colon cancer) | 1.64 | [16] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | MDA-MB-468 (Breast cancer) | 1.11 | [16] |
Conclusion
This compound is a compound of significant interest in medicinal chemistry, stemming from the well-established therapeutic potential of the hydantoin scaffold. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it a valuable starting point for the design and development of novel therapeutic agents, particularly in the fields of neurology and oncology. Further research into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. ijrpc.com [ijrpc.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 1-Benzyl hydantoin(6777-05-5) 1H NMR [m.chemicalbook.com]
- 4. Crystal structure and Hirshfeld surface analyses, crystal voids, intermolecular interaction energies and energy frameworks of 3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 11. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 12. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. researchgate.net [researchgate.net]
A Technical Guide to 3-Benzylimidazolidine-2,4-dione: Structure, Synthesis, and Characterization
Abstract: This technical guide provides a comprehensive overview of 3-Benzylimidazolidine-2,4-dione, a key heterocyclic compound often utilized as a scaffold in medicinal chemistry and organic synthesis. We will delve into its precise chemical structure and nomenclature, outline a robust synthetic protocol, and detail the spectroscopic data essential for its unequivocal identification. This document is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this compound's core properties and handling.
Core Chemical Identity and Nomenclature
This compound, commonly known as 3-benzylhydantoin, is a derivative of imidazolidine-2,4-dione (hydantoin). The core structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups. The defining feature of this molecule is the benzyl group (C₆H₅CH₂) substituted at the N-3 position of the hydantoin ring. This substitution significantly influences the molecule's steric and electronic properties, enhancing its lipophilicity compared to the parent hydantoin.[1]
The hydantoin moiety itself is a critical structural component in a variety of pharmaceuticals, including the anticonvulsant drug Phenytoin and the antibacterial agent nitrofurantoin, highlighting the therapeutic relevance of this chemical class.[2][3]
Caption: Chemical structure of this compound.
Key Identifiers
A summary of the essential nomenclature and registration information for this compound is provided below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| Common Name | 3-Benzylhydantoin | |
| CAS Number | 2301-40-8 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][5] |
| Molecular Weight | 190.20 g/mol | [5][6] |
| InChI Key | VJUNTPRQTFDQMF-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)CNC2=O | [7] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and application in experimental setups.
| Property | Value | Source |
| Physical State | White to off-white crystalline solid | [1] |
| Melting Point | 140-141 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water. | [1] |
| Predicted Density | 1.292 ± 0.06 g/cm³ | [5] |
Synthesis and Purification Protocol
The synthesis of N-substituted hydantoins can be achieved through various methods, including the Bucherer-Bergs reaction or the Urech hydantoin synthesis.[2][8] However, a direct and highly efficient method for preparing this compound is the N-alkylation of the parent hydantoin ring. This approach offers high yields and straightforward purification.
The described protocol involves a nucleophilic substitution (Sₙ2) reaction, where the hydantoin anion acts as the nucleophile attacking the electrophilic benzylic carbon of benzyl bromide.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Deprotonation: To a stirred solution of imidazolidine-2,4-dione (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Rationale: K₂CO₃ is a mild base sufficient to deprotonate the N-3 position of the hydantoin ring, creating a nucleophilic anion. DMF is an ideal polar aprotic solvent that solvates the potassium cation, enhancing the nucleophilicity of the hydantoin anion.
-
-
Alkylation: To the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Rationale: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the transition state. A slight excess ensures complete consumption of the hydantoin starting material.
-
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating increases the reaction rate. TLC allows for visual confirmation of the consumption of starting material and the formation of the product.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. A white precipitate will form.
-
Rationale: The product is poorly soluble in water, causing it to precipitate out while the inorganic salts (like KBr) and residual DMF remain dissolved.
-
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
Rationale: Recrystallization is a purification technique that removes impurities, resulting in a product with high purity and a sharp melting point (expected: 140-141°C).[5]
-
Spectroscopic Profile for Structural Verification
Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Characteristic Features |
| IR (Infrared) | Strong C=O stretching bands at ~1710-1770 cm⁻¹; N-H stretching band at ~3200-3300 cm⁻¹; Aromatic C-H stretching just above 3000 cm⁻¹.[9][10] |
| ¹H NMR | ~8.3 ppm (s, 1H): N1-H proton. ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.6 ppm (s, 2H): Benzylic methylene protons (-CH₂-Ph). ~4.1 ppm (s, 2H): Methylene protons of the hydantoin ring (C5-H₂). |
| ¹³C NMR | ~170 ppm: C4 carbonyl carbon. ~157 ppm: C2 carbonyl carbon. ~135 ppm: Quaternary aromatic carbon. ~127-129 ppm: Aromatic CH carbons. ~55 ppm: C5 methylene carbon. ~45 ppm: Benzylic methylene carbon.[10] |
| Mass Spec (MS) | m/z 190: Molecular ion peak [M]⁺. m/z 91: Prominent fragment corresponding to the benzyl cation [C₇H₇]⁺. |
Chemical Reactivity and Applications
The chemical reactivity of 3-benzylhydantoin is centered around the remaining N-H proton and the hydantoin ring's stability.
-
N-1 Acidity: The proton at the N-1 position is acidic and can be removed by a suitable base. This allows for subsequent alkylation or acylation, providing a straightforward route to 1,3-disubstituted hydantoin derivatives. This versatility makes it a valuable intermediate in combinatorial chemistry and drug discovery programs.
-
Scaffold for Drug Development: The hydantoin core is considered a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antiandrogenic properties.[1][2] The benzyl group at the N-3 position serves as a lipophilic handle that can be modified to tune the compound's pharmacokinetic and pharmacodynamic profile.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound. Its structure is readily confirmed by standard spectroscopic methods, and its synthesis can be reliably achieved through N-alkylation of hydantoin. Its importance as a molecular scaffold in the development of new therapeutic agents ensures continued interest from the scientific community. This guide provides the foundational technical data required for its effective use in a research and development setting.
References
- 1. CAS 3530-82-3: 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. Hydantoin, 3-benzyl-5,5-dimethyl- | C12H14N2O2 | CID 141912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. (5S)-5-benzylimidazolidine-2,4-dione | C10H10N2O2 | CID 703698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzyl hydantoin(6777-05-5) 1H NMR spectrum [chemicalbook.com]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 1-Methyl-3-benzyl-hydantoin [smolecule.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Data of 3-Benzylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 3-Benzylimidazolidine-2,4-dione, also known as 3-benzylhydantoin. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its identification, purity assessment, and the elucidation of its interactions in biological systems. This document, compiled from a senior application scientist's perspective, offers not just the data, but also the rationale behind the experimental choices and interpretation of the results, ensuring both scientific integrity and practical applicability.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₁₀N₂O₂) is a derivative of hydantoin, a core heterocyclic structure found in several anticonvulsant drugs. The presence of a benzyl group attached to the nitrogen at position 3 significantly influences its chemical and spectroscopic properties. The key to understanding its spectroscopic signature lies in the interplay between the aromatic phenyl ring, the benzylic methylene bridge, and the dicarbonyl system of the imidazolidine-2,4-dione ring.
This guide will delve into the three primary spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is useful for compounds with exchangeable protons, such as those on nitrogen atoms.
Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.
Data Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the methylene protons of the hydantoin ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (N-CH₂-Ph) | ~4.6 | Singlet | 2H |
| Hydantoin (C₅-H₂) | ~4.0 | Singlet | 2H |
| Hydantoin (N₁-H) | Variable (broad) | Singlet | 1H |
Causality Behind the Chemical Shifts:
-
Aromatic Protons (7.20 - 7.40 ppm): The protons on the phenyl ring are deshielded due to the anisotropic effect of the aromatic ring current, resulting in their downfield chemical shift. The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.
-
Benzylic Protons (~4.6 ppm): The methylene protons adjacent to the nitrogen atom and the phenyl ring are also deshielded by the electron-withdrawing nitrogen and the aromatic ring. Their appearance as a singlet indicates free rotation around the N-C bond.
-
Hydantoin Methylene Protons (~4.0 ppm): The protons at the C5 position of the imidazolidine ring are adjacent to a carbonyl group and a nitrogen atom, leading to a downfield shift. They typically appear as a singlet.
-
Hydantoin N-H Proton (Variable): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 155 - 175 |
| Aromatic (C₆H₅) | 125 - 137 |
| Benzylic (N-CH₂-Ph) | ~45 |
| Hydantoin (C₅-H₂) | ~48 |
Expert Insights on ¹³C NMR:
-
Carbonyl Carbons (155 - 175 ppm): The two carbonyl carbons (C2 and C4) of the hydantoin ring are highly deshielded and appear at the downfield end of the spectrum. Their exact chemical shifts can be influenced by the substitution on the nitrogen atoms.
-
Aromatic Carbons (125 - 137 ppm): The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry (ipso, ortho, meta, and para carbons).
-
Benzylic Carbon (~45 ppm): The benzylic methylene carbon is shifted downfield due to its attachment to the electron-withdrawing nitrogen atom.
-
Hydantoin Methylene Carbon (~48 ppm): The C5 carbon of the hydantoin ring is also in a downfield region due to the adjacent carbonyl and nitrogen atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl groups and the N-H bond.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1700 - 1780 (two bands) | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1200 - 1350 | Medium |
Trustworthiness of IR Data: The presence of two distinct and strong carbonyl stretching bands is a hallmark of the imidazolidine-2,4-dione ring system. The N-H stretching frequency can provide insights into the extent of intermolecular hydrogen bonding in the solid state.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and elucidating its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for polar molecules like this compound. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. For more detailed fragmentation analysis, Electron Impact (EI) ionization can be employed.
Mass Spectral Data and Interpretation
Expected Molecular Ion: The molecular formula of this compound is C₁₀H₁₀N₂O₂. Its monoisotopic mass is approximately 190.07 g/mol . In ESI-MS, the major peak is expected to be the protonated molecule [M+H]⁺ at m/z 191.08.
Key Fragmentation Pathways (under EI):
-
Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the bond between the benzylic carbon and the nitrogen atom of the hydantoin ring. This results in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 , which is often the base peak in the spectrum.
-
Loss of CO and HNCO: The hydantoin ring can undergo fragmentation through the loss of neutral molecules like carbon monoxide (CO) and isocyanic acid (HNCO).
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and self-validating picture of its molecular structure. The data presented in this guide, including predicted chemical shifts, characteristic vibrational frequencies, and fragmentation patterns, serve as a reliable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. A thorough understanding of this data is essential for quality control, reaction monitoring, and the rational design of new therapeutic agents based on the hydantoin scaffold.
An In-Depth Technical Guide to the Physicochemical Properties of N-benzyl Hydantoin Derivatives
This guide provides a comprehensive technical overview of the physicochemical properties of N-benzyl hydantoin derivatives, a class of compounds of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and critical physicochemical parameters—lipophilicity, solubility, and pKa—that govern the biological activity of these molecules. The content is structured to provide not only methodologies but also the underlying scientific rationale, ensuring a thorough understanding for application in a laboratory setting.
Introduction to N-benzyl Hydantoin Derivatives
The hydantoin scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups, is a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] The introduction of a benzyl group at the N1 or N3 position of the hydantoin ring gives rise to N-benzyl hydantoin derivatives, which have shown particular promise as anticonvulsant agents.[2] The physicochemical properties of these derivatives are paramount as they dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, ultimately influencing its efficacy and safety. Understanding and optimizing these properties is a critical aspect of the drug discovery and development process.
Synthesis of N-benzyl Hydantoin Derivatives
The synthesis of N-benzyl hydantoin derivatives typically involves a two-step process: the formation of the hydantoin ring followed by N-benzylation.
Formation of the Hydantoin Core: The Urech Hydantoin Synthesis
A common and efficient method for the synthesis of the hydantoin core is the Urech hydantoin synthesis.[3][4] This reaction involves the treatment of an α-amino acid with potassium cyanate to form a hydantoic acid intermediate, which is subsequently cyclized under acidic conditions to yield the hydantoin.[3]
N-benzylation of the Hydantoin Ring
The introduction of the benzyl group onto the hydantoin nitrogen is typically achieved through an alkylation reaction using benzyl bromide or a similar benzylating agent.[5] The regioselectivity of the benzylation (N1 vs. N3) can be influenced by the reaction conditions, including the choice of base and solvent. Due to the higher acidity of the N3 proton, alkylation often preferentially occurs at this position under basic conditions.[5]
Experimental Protocol: Synthesis of 1-benzyl-3-methylimidazolidine-2,4-dione [6]
This protocol describes the N-benzylation of a pre-formed hydantoin.
-
Dissolution: Dissolve 3-methylimidazolidine-2,4-dione (1.00 g, 8.76 mmol) in 10 mL of dimethylformamide (DMF).
-
Addition of Base: To the solution, add sodium hydride (NaH) (0.42 g, 10.52 mmol).
-
Addition of Benzylating Agent: Add benzyl chloride (1.33 g, 10.52 mmol) to the mixture.
-
Reaction: Stir the mixture for 3 hours at 40°C.
-
Work-up: After the reaction is complete, evaporate the solvent. Dissolve the residue in water and extract with ethyl acetate.
-
Drying and Purification: Dry the organic layer over sodium sulfate (Na2SO4). Remove the solvent under vacuum to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate (10:1) eluent to afford 1-benzyl-3-methylimidazolidine-2,4-dione.
Determination of Physicochemical Properties
Accurate determination of physicochemical properties is crucial for establishing structure-activity relationships (SAR) and for guiding the optimization of lead compounds.
Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a key determinant of its pharmacokinetic and pharmacodynamic behavior.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH. The shake-flask method is the gold-standard for experimental LogP/LogD determination.[8]
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination [1]
-
Preparation of Phases: Prepare n-octanol pre-saturated with phosphate-buffered saline (PBS) at pH 7.4 and PBS (pH 7.4) pre-saturated with n-octanol.
-
Compound Preparation: Prepare a stock solution of the test compound in n-octanol pre-saturated with PBS.
-
Partitioning: Mix the compound solution with pre-saturated PBS in a vessel.
-
Equilibration: Vigorously shake the mixture for a fixed period to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete phase separation.
-
Sampling: Carefully separate the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the LogD7.4 value using the following equation: LogD7.4 = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug molecules with ionizable groups, the pKa value determines the extent of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding.[9] Potentiometric titration is a highly accurate method for pKa determination.[10][11]
Experimental Protocol: Potentiometric Titration for pKa Determination [2][10]
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system. To maintain a constant ionic strength, 0.15 M potassium chloride (KCl) can be used.[10]
-
Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide.[10]
-
Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH) or 0.1 M hydrochloric acid (HCl), depending on the nature of the compound.
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[2] Perform at least three replicate titrations for accuracy.[10]
Solubility
Aqueous solubility is a critical physicochemical property that influences drug dissolution and absorption.[12] Poor solubility can lead to low bioavailability and hinder the development of a drug candidate. Kinetic solubility assays are often employed in early drug discovery for high-throughput screening.[13][14]
Experimental Protocol: Kinetic Solubility Assay [12][13]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Buffer: Add an appropriate aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final concentration.
-
Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[12][13]
-
Precipitate Removal: Separate any undissolved precipitate by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV spectrophotometry or LC-MS.
-
Solubility Determination: The measured concentration represents the kinetic solubility of the compound under the assay conditions.
Physicochemical Properties and Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of N-benzyl hydantoin derivatives, particularly their anticonvulsant effects, is intricately linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these connections.[15][16]
Lipophilicity and Anticonvulsant Activity:
A critical relationship exists between lipophilicity (LogP) and the anticonvulsant activity of hydantoin derivatives. Generally, an optimal LogP range is required for effective penetration of the blood-brain barrier (BBB) to reach the central nervous system (CNS), the site of action for anticonvulsant drugs.
-
Too Low LogP: Compounds that are too hydrophilic may not efficiently cross the BBB, leading to reduced efficacy.
-
Too High LogP: Excessively lipophilic compounds may exhibit poor aqueous solubility, leading to formulation challenges and potential issues with metabolism and toxicity. They may also bind non-specifically to plasma proteins and other tissues, reducing the free concentration available to interact with the target.
QSAR models have identified LogP as a critical parameter for the anticonvulsant activity of phenylmethylenehydantoins.
Table 1: Illustrative Physicochemical and Anticonvulsant Activity Data for a Hypothetical Series of N-benzyl Hydantoin Derivatives
| Compound | R Group | LogP | pKa | Solubility (µM) | Anticonvulsant Activity (ED50, mg/kg) |
| 1 | H | 2.5 | 8.9 | 150 | 50 |
| 2 | 4-Cl | 3.2 | 8.5 | 75 | 35 |
| 3 | 4-OCH3 | 2.3 | 9.1 | 180 | 60 |
| 4 | 4-NO2 | 2.1 | 7.8 | 200 | >100 |
| 5 | 4-CH3 | 3.0 | 9.0 | 90 | 40 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The physicochemical properties of N-benzyl hydantoin derivatives are fundamental to their potential as therapeutic agents. This guide has provided a detailed overview of the synthesis and experimental determination of key parameters such as lipophilicity, pKa, and solubility. A thorough understanding and application of these principles are essential for the rational design and optimization of novel N-benzyl hydantoin derivatives with improved efficacy and drug-like properties. The presented protocols and workflows serve as a practical resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. jocpr.com [jocpr.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. studylib.net [studylib.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
The Emerging Therapeutic Potential of 3-Benzylhydantoins: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, famously represented by the anticonvulsant drug phenytoin.[1][2][3] The strategic substitution at various positions of this privileged structure has given rise to a plethora of derivatives with a wide spectrum of biological activities.[1][4] Among these, the introduction of a benzyl group at the N-3 position has yielded a particularly promising class of compounds: the 3-benzylhydantoins. This technical guide provides an in-depth exploration of the multifaceted biological activities of 3-benzylhydantoins, focusing on their potential as anticancer, anticonvulsant, and antimicrobial agents, thereby offering valuable insights for researchers and professionals in drug discovery and development.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Recent investigations have highlighted the significant antitumor potential of 3-benzylhydantoin derivatives against various cancer cell lines, including colon and breast cancer.[5][6][7] These compounds exert their anticancer effects through a variety of mechanisms, demonstrating a multi-pronged approach to inhibiting cancer progression.
Mechanisms of Antitumor Action
The anticancer activity of 3-benzylhydantoins is not attributed to a single mode of action but rather a combination of effects that disrupt cancer cell physiology. Key mechanisms include:
-
Induction of Apoptosis and Anti-proliferative Effects: Numerous studies have shown that 3-benzylhydantoin derivatives can induce dose- and time-dependent anti-proliferative and pro-apoptotic activities in cancer cells.[5][6] For instance, a series of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives demonstrated significant anti-proliferative effects against human colon cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines.[5][6] This is often accompanied by an increase in the rate of apoptosis, the programmed cell death that is often dysregulated in cancer.[6]
-
Inhibition of Cell Migration and Invasion: The metastatic spread of cancer is a major cause of mortality. 3-Benzylhydantoin derivatives have been shown to inhibit the migration and invasion of cancer cells.[5][6] This is achieved, in part, by downregulating the expression of genes involved in tumor invasion, such as matrix metalloproteinase-9 (MMP-9).[5][6]
-
Modulation of Oxidative Stress and Nitrite Production: Some 3-benzylhydantoin derivatives have been observed to decrease levels of oxidative stress parameters while increasing nitrite production in cancer cells.[5] This suggests an antioxidant effect and a potential role in modulating the tumor microenvironment.
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of carcinogenesis. Certain 3-benzylhydantoin derivatives have been found to reduce the mRNA level of cyclooxygenase-2 (COX-2), a pro-inflammatory gene linked to colorectal carcinogenesis, indicating significant anti-inflammatory and antitumor effects.[5][7]
-
Enzyme Inhibition: Molecular docking studies have suggested that some 3-benzyloxyhydantoin derivatives may exert their anticancer effects by binding to and inhibiting enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase (RR).[8][9]
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies suggest that modifications at both the benzyl and the C5 positions of the hydantoin ring can significantly influence anticancer potency. For example, substitutions on the benzyl ring and the nature of the substituent at the C5 position (e.g., isopropyl or isobutyl) have been shown to be favorable for increasing binding affinity to target enzymes and enhancing antiproliferative activity.[8][9]
Experimental Protocol: In Vitro Proliferation Assay (MTT Assay)
A standard method to evaluate the anti-proliferative activity of 3-benzylhydantoin derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the 3-benzylhydantoin derivatives (e.g., 0.01 µM to 100 µM) for specific time periods (e.g., 24h, 48h, 72h).[5][6] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Anticancer Activity of 3-Benzylhydantoin Derivatives
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| 3-benzyl-5-isopropyl-5-phenylhydantoin | HCT-116 (Colon) | Anti-proliferative, Pro-apoptotic | Not specified | [5][7] |
| 3-(4-chlorobenzyl)-5-isopropyl-5-phenylhydantoin | HCT-116 (Colon) | Anti-proliferative, Pro-apoptotic | Not specified | [5][7] |
| 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin | MDA-MB-231 (Breast) | Anti-proliferative, Anti-migratory | Not specified | [6][7] |
| 3-benzyloxyhydantoin derivative 5g | Multiple cell lines | Cytotoxic | 0.04 | [8][9] |
| 3-benzyloxyhydantoin derivative 6g | Multiple cell lines | Cytotoxic | 0.01 | [8][9] |
Anticonvulsant Activity: A Legacy and Future Perspective
The hydantoin core is synonymous with anticonvulsant therapy, with phenytoin being a first-line treatment for partial and tonic-clonic seizures for decades.[1][2][3][10][11] While the focus of recent research has expanded to other therapeutic areas, the potential for novel 3-benzylhydantoins as anticonvulsant agents remains an area of interest.
Mechanism of Action
The primary mechanism of action for phenytoin and other hydantoin-based anticonvulsants is the blockade of voltage-gated sodium channels in a use-dependent manner.[11] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials that is characteristic of seizures. It is plausible that novel 3-benzylhydantoin derivatives could share this mechanism or exhibit modified pharmacological profiles.
Experimental Workflow: Evaluation of Anticonvulsant Activity
A common preclinical model for assessing anticonvulsant activity is the pentylenetetrazol (PTZ)-induced seizure model in rodents.
Caption: Workflow for evaluating the anticonvulsant activity of 3-benzylhydantoins.
Antimicrobial Activity: An Emerging Frontier
While the anticancer and anticonvulsant properties of hydantoins are more extensively studied, there is emerging evidence for their antimicrobial potential.
Antibacterial Activity
Some studies have reported weak to moderate antibacterial activity for certain 3-benzylhydantoin derivatives. For example, 3-benzyl-5,5-diphenylhydantoin showed weak activity against the Gram-positive bacterium Enterococcus faecalis and the Gram-negative bacterium Escherichia coli.[12] The development of potent antibacterial agents is a critical global health priority, and the 3-benzylhydantoin scaffold could serve as a starting point for the design of novel antibacterial compounds. The mechanism of action is likely to involve the inhibition of essential bacterial enzymes, such as FtsZ, a key protein in bacterial cell division.[13]
Antifungal and Antiviral Potential
The broader class of hydantoin and thiohydantoin derivatives has shown activity against various fungi and viruses.[14] While specific data on the antifungal and antiviral properties of 3-benzylhydantoins is limited, this represents a promising avenue for future research.
Other Potential Biological Activities
The therapeutic potential of 3-benzylhydantoins is not limited to the activities discussed above. For instance, some 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins have been identified as potent inhibitors of NADPH oxidase (NOX) 1 and 4, enzymes implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases.[15] Additionally, certain hydantoin derivatives have shown promise as antiplasmodial agents, highlighting their potential in combating malaria.[16]
Conclusion and Future Directions
The 3-benzylhydantoin scaffold represents a versatile and promising platform for the development of new therapeutic agents. The demonstrated anticancer, anticonvulsant, and emerging antimicrobial activities underscore the importance of continued research in this area. Future efforts should focus on:
-
Synthesis of diverse libraries of 3-benzylhydantoin derivatives to expand the chemical space and conduct comprehensive structure-activity relationship studies.
-
Elucidation of the precise molecular mechanisms of action for the observed biological activities through advanced biochemical and cellular assays.
-
In vivo evaluation of the most promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of novel therapeutic applications for 3-benzylhydantoins based on their diverse biological activities.
By leveraging the foundational knowledge of the hydantoin core and embracing innovative medicinal chemistry approaches, the scientific community can unlock the full therapeutic potential of 3-benzylhydantoins for the benefit of human health.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. jddtonline.info [jddtonline.info]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. malariaworld.org [malariaworld.org]
The Strategic Application of 3-Benzylimidazolidine-2,4-dione as a Versatile Precursor in Modern Organic Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of organic synthesis, the imidazolidine-2,4-dione, or hydantoin, scaffold holds a position of significant importance. Its prevalence in a wide array of biologically active compounds, including anticonvulsants, antivirals, and antitumor agents, underscores its status as a "privileged structure" in medicinal chemistry.[1] Among the myriad of hydantoin derivatives, 3-benzylimidazolidine-2,4-dione (also known as 3-benzylhydantoin) has emerged as a particularly versatile and strategic precursor. The presence of the benzyl group at the N-3 position not only modulates the molecule's solubility and electronic properties but also serves as a readily cleavable protecting group, facilitating subsequent transformations.
This technical guide provides an in-depth exploration of this compound as a cornerstone precursor in organic synthesis. Moving beyond a mere recitation of reactions, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, offers field-proven insights, and provides detailed, self-validating protocols. We will navigate the synthesis of the core molecule, its strategic application in the construction of diverse molecular architectures—most notably α-amino acids—and explore the frontiers of its use in asymmetric synthesis.
I. Synthesis of the Core Precursor: this compound
The most direct and widely employed method for the synthesis of this compound involves the N-alkylation of the parent hydantoin ring. This approach offers high yields and operational simplicity.
Experimental Protocol: Synthesis of this compound[2]
Objective: To synthesize this compound via N-alkylation of hydantoin.
Materials:
-
Hydantoin (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone
-
Water
-
Ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add hydantoin (e.g., 50 g), anhydrous potassium carbonate (e.g., 83 g), and benzyl bromide (e.g., 103 g).
-
Add a 1:1 mixture of acetone and water (e.g., 400 mL each).
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, distill off the acetone.
-
Cool the remaining aqueous residue in an ice bath and treat with ether.
-
After further cooling, collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ether and dry to afford this compound.
-
The crude product can be recrystallized from ethanol to yield a white crystalline solid with a melting point of approximately 141 °C.[2]
Causality and Field Insights:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the N-3 position of hydantoin, which is more acidic than the N-1 position. The resulting anion acts as the nucleophile. Other bases such as sodium carbonate or hydroxides can also be employed.[2]
-
Solvent System: The acetone/water mixture ensures the solubility of both the organic reactants and the inorganic base, facilitating a homogeneous reaction environment.
-
Workup: The removal of acetone and subsequent cooling in the presence of a non-polar solvent like ether promotes the precipitation of the desired product while keeping impurities in solution.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
II. The Cornerstone Application: A Precursor to α-Amino Acids
One of the most powerful applications of this compound is its role as a precursor in the synthesis of α-amino acids. This strategy involves the alkylation of the C-5 position, followed by hydrolysis of the hydantoin ring.
A. C-5 Alkylation: Introducing Side-Chain Diversity
The methylene group at the C-5 position of this compound is activated by the two adjacent carbonyl groups, rendering the protons acidic and amenable to deprotonation by a suitable base. The resulting enolate can then be alkylated with a variety of electrophiles, allowing for the introduction of diverse side chains. A highly efficient method for this transformation is phase-transfer catalysis.[3]
Experimental Protocol: C-5 Alkylation of this compound via Phase-Transfer Catalysis[3]
Objective: To synthesize 5-alkyl-3-benzylimidazolidine-2,4-diones.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl iodide, propyl bromide, isobutyl bromide, benzyl bromide) (1.2-1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.02-0.10 eq)
-
Potassium hydroxide (50% w/w aqueous solution)
-
Toluene
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and tetrabutylammonium bromide (0.05 eq).
-
Add toluene to dissolve the starting materials.
-
Add the 50% aqueous potassium hydroxide solution.
-
To the vigorously stirred biphasic mixture, add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkyl-3-benzylimidazolidine-2,4-dione.
Causality and Field Insights:
-
Phase-Transfer Catalysis: This technique is exceptionally effective for this transformation. The quaternary ammonium salt (TBAB) facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it deprotonates the hydantoin at C-5. The resulting hydantoin enolate is then readily alkylated by the alkyl halide in the organic phase. This method avoids the need for strong, anhydrous bases and cryogenic temperatures.[3]
-
Base Concentration: A concentrated aqueous solution of KOH is crucial for driving the deprotonation equilibrium.
-
Electrophile Choice: A wide range of primary and secondary alkyl halides can be used, allowing for the synthesis of a diverse library of α-amino acid precursors.
Diagram 2: C-5 Alkylation Workflow
Caption: Workflow for the C-5 alkylation of 3-benzylhydantoin.
B. Hydrolysis: Unveiling the α-Amino Acid
The final step in the synthesis of α-amino acids from 5,5-disubstituted 3-benzylhydantoins is the hydrolysis of the hydantoin ring. This is typically achieved under harsh conditions, such as heating with a strong acid or base.
Experimental Protocol: Hydrolysis of 5-Alkyl-3-benzylimidazolidine-2,4-dione
Objective: To synthesize α-amino acids from their corresponding hydantoin precursors.
Materials:
-
5-Alkyl-3-benzylimidazolidine-2,4-dione (1.0 eq)
-
6M Hydrochloric acid or 25% Barium hydroxide solution
-
Dowex-50 (H⁺ form) ion-exchange resin (for acid workup)
-
Ammonium hydroxide solution (for elution)
Procedure (Acid Hydrolysis):
-
Place the 5-alkyl-3-benzylimidazolidine-2,4-dione in a sealed tube with 6M HCl.
-
Heat the mixture at 110-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ether to remove by-products.
-
Apply the aqueous layer to a column of Dowex-50 (H⁺ form) ion-exchange resin.
-
Wash the column with water to remove any remaining impurities.
-
Elute the amino acid from the resin using an aqueous solution of ammonium hydroxide (e.g., 2M).
-
Collect the fractions containing the amino acid (can be visualized by ninhydrin staining of TLC plates).
-
Concentrate the combined fractions under reduced pressure to obtain the desired α-amino acid.
Procedure (Basic Hydrolysis): [4]
-
Reflux the 5-alkyl-3-benzylimidazolidine-2,4-dione with a 25% aqueous solution of barium hydroxide for 12-48 hours.
-
Cool the reaction mixture and acidify with sulfuric acid to precipitate barium sulfate.
-
Filter off the barium sulfate.
-
The filtrate containing the amino acid can be further purified by recrystallization or ion-exchange chromatography as described above.
Causality and Field Insights:
-
Harsh Conditions: The hydantoin ring is very stable, necessitating strong acidic or basic conditions and elevated temperatures for its complete hydrolysis.
-
Mechanism of Hydrolysis: The hydrolysis proceeds through the initial cleavage of one of the amide bonds, followed by decarboxylation to yield the amino acid.[5]
-
Purification: Ion-exchange chromatography is a highly effective method for purifying the final amino acid from inorganic salts and other by-products.
Diagram 3: Hydrolysis to α-Amino Acid
Caption: General workflow for the hydrolysis of 5-substituted hydantoins.
III. Asymmetric Synthesis: The Next Frontier
The synthesis of enantiomerically pure α-amino acids is of paramount importance in drug development. While the aforementioned methods produce racemic α-amino acids, this compound can be employed in asymmetric syntheses. One promising strategy involves the diastereoselective alkylation of a chiral hydantoin precursor or the use of a chiral phase-transfer catalyst.
Diastereoselective Alkylation
By incorporating a chiral auxiliary into the hydantoin scaffold, it is possible to direct the incoming alkyl group to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary and hydrolysis of the hydantoin ring would then yield an enantiomerically enriched α-amino acid. While specific examples utilizing a chiral group at the N-1 or N-3 position of the benzylhydantoin are an active area of research, the principles of diastereoselective alkylation are well-established with other chiral auxiliaries.[6]
Enantioselective Alkylation via Chiral Phase-Transfer Catalysis
A more direct approach to enantiomerically enriched 5-alkylated hydantoins is the use of a chiral phase-transfer catalyst in the alkylation step. Cinchona alkaloid-derived quaternary ammonium salts are commonly employed for this purpose. These catalysts can form a chiral ion pair with the hydantoin enolate, shielding one face of the enolate and directing the alkylating agent to the other, thus inducing enantioselectivity.[7]
Conceptual Workflow:
-
Generation of the prochiral enolate of this compound.
-
Formation of a chiral ion pair with a chiral phase-transfer catalyst.
-
Face-selective alkylation of the enolate.
-
Release of the enantiomerically enriched 5-alkyl-3-benzylimidazolidine-2,4-dione.
This area represents a significant opportunity for further research and development, with the potential to streamline the synthesis of valuable chiral building blocks.
IV. Characterization Data
Accurate characterization of the synthesized compounds is crucial for ensuring their purity and confirming their identity. The following table summarizes typical spectroscopic data for this compound and a representative C-5 alkylated derivative.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| This compound | ~7.3 (m, 5H, Ar-H), ~4.6 (s, 2H, N-CH₂), ~4.0 (s, 2H, C5-H₂) | ~170 (C=O), ~157 (C=O), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~44 (N-CH₂), ~46 (C5) | ~3200 (N-H), ~1770, ~1710 (C=O) | [M]⁺ expected at 190 |
| 5-Methyl-5-benzylhydantoin [8] | ~10.36 (s, 1H, NH), ~7.94 (s, 1H, NH), ~7.34-6.81 (m, 5H, Ar-H), 3.16 & 2.94 (ABq, 2H, CH₂), 1.47 (s, 3H, CH₃) | ~178.0 (C=O), ~156.6 (C=O), ~134 (Ar-C), ~130-127 (Ar-CH), ~63.3 (C5), ~44 (CH₂), ~24 (CH₃) | ~3109 (N-H), ~1748, ~1732 (C=O) | [M]⁺ expected at 204 |
V. Conclusion and Future Outlook
This compound stands as a testament to the power of strategic precursor design in organic synthesis. Its straightforward preparation, coupled with its ability to serve as a versatile platform for the introduction of molecular diversity, makes it an invaluable tool for researchers in both academic and industrial settings. The well-established pathway to α-amino acids, combined with the emerging possibilities in asymmetric synthesis, ensures that this humble precursor will continue to play a significant role in the advancement of medicinal chemistry and drug discovery. The development of more efficient and highly stereoselective methods for the functionalization of the 3-benzylhydantoin core remains a fertile ground for future innovation, promising even more streamlined access to complex and valuable molecules.
References
- 1. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epub.jku.at [epub.jku.at]
- 8. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Enduring Versatility of the Hydantoin Scaffold
An In-Depth Technical Guide to the Medicinal Chemistry of N-Substituted Hydantoins
The hydantoin ring, a five-membered heterocyclic structure formally known as imidazolidine-2,4-dione, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] First isolated in 1861 by Adolf von Baeyer, this deceptively simple heterocycle has given rise to a remarkable diversity of therapeutic agents.[3] Its enduring appeal lies in a combination of synthetic tractability, metabolic stability, and the capacity for multi-point functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.[1][3]
From the seminal discovery of the anticonvulsant phenytoin in the 1930s to the development of modern anticancer and antimicrobial agents, N-substituted hydantoins have demonstrated a broad spectrum of biological activities.[1][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the medicinal chemistry of N-substituted hydantoins. It delves into the core principles of their synthesis, elucidates critical structure-activity relationships (SAR), and surveys their diverse therapeutic applications, offering a comprehensive resource for the rational design of novel hydantoin-based therapeutics.
The Hydantoin Scaffold: Physicochemical Properties and Reactivity
The chemical behavior of the hydantoin ring is dictated by the interplay of its constituent atoms. The presence of two carbonyl groups significantly influences the acidity of the imide protons at the N-1 and N-3 positions. The N-3 proton is generally more acidic (pKa ≈ 9) than the N-1 proton, a property that is fundamental to selective N-alkylation strategies.[6] This differential acidity allows for sequential and site-selective introduction of substituents, a key aspect in the construction of diverse hydantoin libraries.
The C-5 position of the hydantoin ring behaves as a reactive methylene group, susceptible to base-catalyzed condensation reactions with aldehydes and ketones, leading to the formation of 5-alkylidenehydantoins.[6] This reactivity provides a facile route for introducing a wide array of substituents at this position, which is often crucial for biological activity.
Furthermore, the hydantoin ring possesses both hydrogen bond donor (N-H groups) and acceptor (C=O groups) functionalities, enabling it to engage in a variety of interactions with biological targets.[1][2][7] The stereochemistry at the C-5 position is another critical feature; when C-5 is substituted with two different groups, it becomes a chiral center, and the biological activity of the resulting enantiomers can differ significantly.[4][6]
Synthesis of N-Substituted Hydantoins: Building the Core
The construction of the hydantoin ring and the introduction of N-substituents can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Bucherer-Bergs Reaction: A Classic Multicomponent Approach
One of the most widely employed methods for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[8][9] This multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.[8]
Caption: Generalized scheme of the Bucherer-Bergs reaction for the synthesis of 5,5-disubstituted hydantoins.
N-Substitution Strategies
The introduction of substituents at the N-1 and N-3 positions is typically achieved through alkylation or arylation reactions. As mentioned, the higher acidity of the N-3 proton allows for its selective functionalization under milder basic conditions.[6] Subsequent substitution at the N-1 position often requires stronger bases or different reaction conditions.
Experimental Protocol: Synthesis of 3-Benzyl-5,5-diphenylhydantoin
This protocol provides a representative example of the N-alkylation of a pre-formed hydantoin.
Materials:
-
5,5-Diphenylhydantoin (Phenytoin)
-
Benzyl chloride
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 5,5-diphenylhydantoin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-benzyl-5,5-diphenylhydantoin.
Structure-Activity Relationships (SAR) of N-Substituted Hydantoins
The biological activity of N-substituted hydantoins is exquisitely sensitive to the nature and position of the substituents on the hydantoin ring. Understanding these SARs is paramount for the rational design of potent and selective therapeutic agents.
Caption: Key structure-activity relationship points for N-substituted hydantoins.
-
N-1 Position: Substitution at the N-1 position can have varied effects. In some cases, small alkyl or aryl groups are tolerated or even beneficial for activity, while in others, an unsubstituted N-1 is preferred.[10] This position can also be modified to improve pharmacokinetic properties such as solubility and metabolic stability.
-
N-3 Position: The N-3 position is a critical determinant of biological activity for many hydantoins. The introduction of various substituents at this position can dramatically influence potency and selectivity. For example, in anticonvulsant hydantoins, alkyl groups like ethyl or propyl at N-3 have been shown to be beneficial.[10] In the context of anticancer agents, larger aromatic moieties at N-3 can be crucial for interactions with the target protein.[1]
-
C-5 Position: The substituents at the C-5 position are often essential for anchoring the molecule in the binding site of its biological target. For anticonvulsant activity, the presence of at least one aryl group at C-5 is a common feature, as seen in phenytoin.[4][9] The lipophilicity and steric bulk of the C-5 substituents play a significant role in determining the pharmacological profile.
Therapeutic Applications of N-Substituted Hydantoins
The versatility of the hydantoin scaffold is reflected in the wide range of therapeutic applications for its N-substituted derivatives.
Anticonvulsant Activity
The history of hydantoins in medicine is inextricably linked to their use as anticonvulsants.[4][11] Phenytoin, introduced in 1938, revolutionized the treatment of epilepsy and remains an important therapeutic option today.[4][12] It is effective against partial and tonic-clonic seizures.[4] Other hydantoin-based anticonvulsants include mephenytoin and ethotoin.[12] The primary mechanism of action for these drugs is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the spread of seizure activity.[4][13]
| Compound | N-1 Substituent | N-3 Substituent | C-5 Substituents | Primary Use |
| Phenytoin | H | H | Phenyl, Phenyl | Partial and tonic-clonic seizures |
| Mephenytoin | H | Methyl | Phenyl, Ethyl | Partial and tonic-clonic seizures |
| Ethotoin | H | Ethyl | Phenyl, H | Partial and tonic-clonic seizures |
Anticancer Activity
More recently, N-substituted hydantoins have emerged as a promising class of anticancer agents.[1][9] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some hydantoin derivatives have been developed as inhibitors of epidermal growth factor receptor (EGFR) kinase, a critical target in many cancers.[1][14] Others have been identified as sirtuin inhibitors, which are involved in cellular processes like apoptosis and transcription.[1] The androgen receptor antagonist enzalutamide, which has a thiohydantoin core, is a clinically approved drug for the treatment of prostate cancer.
| Compound Class | Target | Example Substituents (N-3, C-5) | Cancer Type |
| 5-Benzylidene-hydantoins | EGFR Kinase | N3-Benzyl, C5-Benzylidene | Various solid tumors |
| 3-Benzyl-5-benzylidenehydantoins | Sirtuins (SIRT1/2) | N3-Benzyl, C5-Benzylidene | Various cancers |
| Enzalutamide (thiohydantoin) | Androgen Receptor | Complex N-1 substituent | Prostate Cancer |
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. N-substituted hydantoins have shown promise as antimicrobial agents against a range of bacterial pathogens, including multidrug-resistant strains.[2][15][16][17] Nitrofurantoin, a hydantoin derivative, is a clinically used antibiotic for the treatment of urinary tract infections.[2][7] Newer research has focused on developing hydantoin derivatives that act by disrupting bacterial cell membranes, a mechanism that may be less prone to the development of resistance.[15][16]
Other Therapeutic Applications
The pharmacological potential of N-substituted hydantoins extends beyond the aforementioned areas. Derivatives have been investigated for a variety of other therapeutic effects, including:
-
Anti-inflammatory activity: Inhibition of pro-inflammatory cytokines like TNF-α.[5][11]
-
Antiarrhythmic activity: Modulation of cardiac ion channels.[8][11]
-
α1-adrenoreceptor antagonism: Potential for treating cardiovascular disorders.[1]
Future Perspectives and Conclusion
The N-substituted hydantoin scaffold continues to be a fertile ground for drug discovery. Its synthetic accessibility and the ability to readily modify its structure at multiple positions provide a robust platform for generating novel compounds with tailored pharmacological profiles. Future research is likely to focus on several key areas:
-
Development of more selective kinase inhibitors: By fine-tuning the substituents on the hydantoin ring, it may be possible to develop inhibitors with improved selectivity for specific kinase targets, leading to enhanced efficacy and reduced side effects.
-
Exploration of novel mechanisms of action: High-throughput screening of diverse hydantoin libraries may uncover compounds with novel biological activities and mechanisms of action.
-
Application of computational methods: In silico drug design and molecular modeling will play an increasingly important role in the rational design of new hydantoin-based therapeutics, helping to predict binding affinities and optimize ADMET properties.
References
- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 2. ijres.org [ijres.org]
- 3. srrjournals.com [srrjournals.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. ijsr.net [ijsr.net]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsynthchem.com [jsynthchem.com]
- 10. Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 13. sips.org.in [sips.org.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Pharmacological Profile of 3-Benzylimidazolidine-2,4-dione: A Technical Guide for Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The imidazolidine-2,4-dione, or hydantoin, core is a cornerstone in the edifice of medicinal chemistry, most notably for its profound impact on the treatment of epilepsy. The archetypal drug, Phenytoin, stands as a testament to the therapeutic potential embedded within this heterocyclic structure. This technical guide delves into the pharmacological profile of a specific derivative, 3-Benzylimidazolidine-2,4-dione, a molecule of significant interest for researchers and drug development professionals. While direct and exhaustive studies on this particular compound are emerging, a comprehensive understanding of its likely pharmacological activities can be extrapolated from the wealth of data on structurally related analogs. This document aims to provide a holistic overview, grounded in established scientific principles and experimental data, to guide future research and development endeavors. We will explore the synthesis, putative mechanism of action, anticipated anticonvulsant properties, and the critical experimental workflows necessary for its thorough evaluation.
I. The Chemical Architecture: Synthesis and Structural Attributes
The strategic placement of a benzyl group at the N-3 position of the imidazolidine-2,4-dione scaffold is a key determinant of its physicochemical and pharmacological properties. The synthesis of N-substituted hydantoins can be achieved through several established routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
A common and versatile approach involves the alkylation of a pre-formed hydantoin ring. This method offers a straightforward pathway to introduce the benzyl moiety at the N-3 position.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of a hydantoin precursor.
Materials:
-
Imidazolidine-2,4-dione (Hydantoin)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazolidine-2,4-dione (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred vigorously to ensure a uniform mixture.
-
Alkylation: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Causality in Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the hydantoin and the salt byproducts, promoting the Sₙ2 reaction.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the N-3 position of the hydantoin ring, making it nucleophilic for the attack on benzyl bromide.
-
Temperature: Gentle heating increases the reaction rate without promoting significant side reactions.
Caption: Synthetic pathway for this compound.
II. Unraveling the Mechanism of Action: A Focus on Neuronal Excitability
The anticonvulsant activity of many hydantoin derivatives is primarily attributed to their ability to modulate voltage-gated sodium channels in neurons[1]. These channels are integral to the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency, repetitive firing.
It is hypothesized that this compound, like its structural congeners, binds to the inactivated state of voltage-gated sodium channels. This binding stabilizes the inactivated state, thereby prolonging the refractory period of the neuron. This action effectively reduces the ability of the neuron to fire at high frequencies, thus suppressing the spread of seizure activity.
Caption: Hypothesized mechanism of action at the voltage-gated sodium channel.
III. Pharmacological Effects: Anticonvulsant Activity Profile
Based on extensive structure-activity relationship (SAR) studies of hydantoin derivatives, the presence of a benzyl group can significantly influence anticonvulsant activity. While the majority of published data focuses on 5-benzylhydantoins, some inferences can be drawn for N-3 substituted analogs.
Structure-Activity Relationship Insights
-
Aromatic Substitution: An aromatic substituent, such as a phenyl group, at the C-5 position is often considered essential for activity against generalized tonic-clonic seizures[2]. The benzyl group at N-3 in our target compound introduces a crucial lipophilic and aromatic moiety.
-
Lipophilicity: Increased lipophilicity, often achieved through aromatic or alkyl substitutions, generally enhances the ability of a compound to cross the blood-brain barrier, a prerequisite for central nervous system activity[3][4]. The benzyl group contributes significantly to the lipophilicity of this compound.
-
Substitution Pattern: Studies on phenylmethylenehydantoins have shown that substitutions on the phenyl ring can modulate anticonvulsant potency. For instance, alkyl and halogen substitutions have been found to confer good anticonvulsant activity[5]. While our primary compound is unsubstituted on the benzyl ring, this highlights a key area for future optimization.
Anticipated Anticonvulsant Activity
Given its structural features, this compound is predicted to exhibit activity in preclinical models of generalized tonic-clonic seizures, such as the Maximal Electroshock (MES) seizure test. Its efficacy in models of absence seizures, like the subcutaneous pentylenetetrazole (scPTZ) test, is less certain and would require empirical evaluation.
| Compound Class | Key Structural Feature | Observed Anticonvulsant Activity | Reference |
| 5-Benzylhydantoins | Benzyl group at C-5 | Active in MES test | [3] |
| Phenylmethylenehydantoins | Phenylmethylene group at C-5 | Active in MES test; activity modulated by phenyl ring substitution | [5] |
| N-3 Substituted Hydantoins | Alkyl or other groups at N-3 | Activity varies with the substituent | [2] |
IV. Preclinical Evaluation: A Roadmap for Characterization
A thorough pharmacological characterization of this compound requires a systematic approach using validated preclinical models. The following experimental workflows are standard in the field of anticonvulsant drug discovery.
Workflow for Preclinical Anticonvulsant Screening
Caption: Standard workflow for preclinical anticonvulsant evaluation.
Detailed Experimental Protocols
1. Maximal Electroshock (MES) Seizure Test
-
Rationale: This test is a reliable model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that act via blockade of voltage-gated sodium channels.
-
Protocol:
-
Animals: Adult male mice (e.g., Swiss Webster, 20-25 g) are used.
-
Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Rationale: This model is used to identify compounds effective against absence seizures. Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic seizures.
-
Protocol:
-
Animals: As in the MES test.
-
Compound Administration: The test compound is administered as described for the MES test.
-
Induction of Seizure: At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures.
-
Data Analysis: The ED₅₀ is determined as in the MES test.
-
3. Rotarod Test for Neurotoxicity
-
Rationale: This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits (neurotoxicity). This is crucial for establishing a therapeutic window.
-
Protocol:
-
Animals: Mice are pre-trained to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute).
-
Compound Administration: The test compound is administered at various doses.
-
Testing: At the time of predicted peak effect, the mice are placed on the rotating rod, and their ability to remain on the rod for 1 minute is recorded.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod.
-
Data Analysis: The dose that causes neurotoxicity in 50% of the animals (TD₅₀) is calculated.
-
V. Concluding Remarks and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of hydantoins. Based on a wealth of structure-activity relationship data from related compounds, it is reasonable to hypothesize that this compound possesses anticonvulsant properties, likely mediated through the modulation of voltage-gated sodium channels. The benzyl moiety at the N-3 position is anticipated to confer favorable lipophilicity, facilitating its entry into the central nervous system.
The true therapeutic potential of this compound can only be unlocked through rigorous experimental validation. The protocols and workflows detailed in this guide provide a robust framework for such an investigation. Future research should focus on its synthesis and subsequent evaluation in the MES and scPTZ seizure models, coupled with neurotoxicity assessments, to establish a clear pharmacological profile and therapeutic index. Furthermore, exploration of substitutions on the benzyl ring could lead to the discovery of second-generation analogs with enhanced potency and an improved safety profile. The journey from a promising chemical scaffold to a clinically effective therapeutic is long and arduous, but for this compound, the initial signposts are pointing in a favorable direction.
References
- 1. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Benzylimidazolidine-2,4-dione via N-Alkylation of Hydantoin
Introduction: The Significance of N-Substituted Hydantoins
The imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry and drug development. This five-membered heterocyclic core is present in a variety of pharmacologically active compounds, including the widely used anticonvulsant drug phenytoin. Modifications to the hydantoin ring, particularly at the N1 and N3 positions, allow for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.
The benzylation of hydantoin at the N3 position yields 3-Benzylimidazolidine-2,4-dione, a key intermediate for the synthesis of more complex derivatives and a valuable building block in the creation of compound libraries for high-throughput screening. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. We will detail the reaction mechanism, provide a step-by-step experimental procedure, outline safety considerations, and offer troubleshooting guidance for researchers.
Reaction Principle and Mechanism: Regioselective N-Alkylation
The synthesis proceeds via a nucleophilic substitution reaction. The hydantoin molecule possesses two nitrogen atoms, N1 and N3, both bearing acidic protons. However, the proton at the N3 position is significantly more acidic due to the inductive effect of being flanked by two carbonyl groups. This increased acidity facilitates its selective deprotonation by a strong base.
The mechanism involves two primary steps:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract the acidic N3 proton from hydantoin. This generates a resonance-stabilized hydantoin anion and hydrogen gas.
-
Nucleophilic Attack (SN2): The resulting anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted SN2 reaction displaces the bromide ion and forms the new N-C bond, yielding the desired this compound.
Under these conditions, alkylation occurs preferentially at the N3 position. While N1 alkylation is possible, it typically requires different reaction conditions, such as the use of specific potassium bases or protection of the N3 position.[1][2]
References
Application Note & Protocol: N-Benzylation of Imidazolidine-2,4-dione
Abstract
This document provides a comprehensive guide for the N-benzylation of imidazolidine-2,4-dione (also known as hydantoin). Imidazolidine-2,4-dione and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties[1][2]. N-alkylation is a critical modification strategy to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide details two robust protocols for N-benzylation: a classical approach using sodium hydride in an anhydrous polar aprotic solvent and a modern, efficient method utilizing Phase-Transfer Catalysis (PTC). We delve into the mechanistic principles governing regioselectivity, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Chemistry of Hydantoin Alkylation
The imidazolidine-2,4-dione ring system features two distinct nitrogen atoms, N1 and N3, both of which are susceptible to alkylation. However, they exhibit different reactivity due to their chemical environment. The N3 nitrogen is part of an imide functional group, while the N1 nitrogen is part of an amide group. The proton on the N3 imide nitrogen is significantly more acidic than the proton on the N1 amide nitrogen. Consequently, under standard basic conditions, deprotonation and subsequent alkylation occur preferentially at the N3 position, which is the kinetic product[3][4].
Achieving selective alkylation at the less acidic N1 position is more challenging and typically requires specific strategies, such as using stronger potassium bases (e.g., potassium tert-butoxide, tBuOK) in solvents like tetrahydrofuran (THF) or employing a protecting group strategy for the N3 position[3][4]. This guide will focus on the more common and direct N3-benzylation.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the N3-H, generating a potent nucleophilic hydantoin anion. This anion then attacks the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide), displacing the leaving group and forming the new N-C bond[5].
Figure 1: General mechanism for N3-benzylation of imidazolidine-2,4-dione.
Experimental Protocols
Two primary protocols are presented. Protocol A represents a classical and highly effective method using a strong base in an anhydrous organic solvent. Protocol B outlines a greener, operationally simpler, and scalable approach using phase-transfer catalysis.
Protocol A: Classical N-Benzylation using Sodium Hydride
This method employs sodium hydride (NaH), a powerful non-nucleophilic base, to ensure complete deprotonation of the hydantoin. The reaction is conducted in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which effectively solvates the resulting sodium salt and facilitates the SN2 reaction[6].
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (5.0 mmol scale) | Notes |
| Imidazolidine-2,4-dione | 1.0 | 100.08 | 500 mg | Starting material |
| Sodium Hydride (60% disp.) | 1.1 | 40.00 (as 100%) | 220 mg | Handle with extreme care |
| Benzyl Bromide | 1.1 | 171.04 | 0.65 mL (930 mg) | Lachrymator, handle in fume hood |
| Anhydrous DMF | - | 73.09 | 25 mL | Solvent |
| Saturated NH₄Cl (aq) | - | - | ~20 mL | For quenching |
| Ethyl Acetate | - | - | ~100 mL | Extraction solvent |
| Brine | - | - | ~50 mL | For washing |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying agent |
-
Setup: Under a nitrogen or argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 220 mg, 5.5 mmol) to a dry three-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous DMF (15 mL) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve imidazolidine-2,4-dione (500 mg, 5.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 10-15 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (0.65 mL, 5.5 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).
-
Extraction: Transfer the mixture to a separatory funnel containing water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N3-benzyl-imidazolidine-2,4-dione.
Protocol B: N-Benzylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener and often more efficient alternative. It avoids the use of hazardous reagents like NaH and anhydrous solvents. The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated hydantoin anion from the aqueous (or solid) phase into the organic phase where it can react with the benzyl bromide[7][8]. This method is highly scalable and cost-effective[7].
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (5.0 mmol scale) | Notes |
| Imidazolidine-2,4-dione | 1.0 | 100.08 | 500 mg | Starting material |
| Potassium Hydroxide (KOH) | 3.0 | 56.11 | 842 mg | Used as 50% w/w aq. solution |
| Benzyl Bromide | 1.2 | 171.04 | 0.71 mL (1.03 g) | Lachrymator, handle in fume hood |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 322.37 | 81 mg | Phase-transfer catalyst |
| Toluene | - | 92.14 | 10 mL | Solvent |
| Dichloromethane (DCM) | - | - | ~90 mL | Extraction solvent |
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazolidine-2,4-dione (500 mg, 5.0 mmol), tetrabutylammonium bromide (81 mg, 0.25 mmol), and toluene (10 mL).
-
Base Addition: Add 50% w/w aqueous potassium hydroxide solution (approx. 1.7 mL).
-
Benzylation: Add benzyl bromide (0.71 mL, 6.0 mmol) to the mixture at room temperature.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water (20 mL). Transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL)[7].
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography or recrystallization as described in Protocol A.
Figure 2: A generalized workflow for the N-benzylation of imidazolidine-2,4-dione.
Product Characterization
The successful synthesis of N3-benzyl-imidazolidine-2,4-dione should be confirmed using standard analytical techniques:
-
¹H-NMR: Expect to see the disappearance of the broad N3-H singlet. New signals corresponding to the benzyl group will appear: a singlet for the benzylic methylene protons (-CH₂-) around 4.5-4.7 ppm and multiplets for the aromatic protons in the 7.2-7.4 ppm range. The N1-H signal will remain.
-
¹³C-NMR: Look for a new peak corresponding to the benzylic carbon around 45-50 ppm, in addition to the aromatic carbon signals.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₁₀N₂O₂, MW: 190.2 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: The N-H stretching frequency will still be present (from N1-H), but its characteristics may change compared to the starting material. Carbonyl (C=O) stretches will be prominent around 1700-1770 cm⁻¹.
Safety & Troubleshooting
-
Safety: Sodium hydride is highly flammable and reacts violently with water to produce hydrogen gas; handle it under an inert atmosphere and away from moisture. Benzyl bromide is a lachrymator and corrosive; always use it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Troubleshooting:
-
Low Yield: May result from incomplete deprotonation (ensure base is active and conditions are anhydrous for Protocol A) or insufficient reaction time. In the PTC protocol, ensure vigorous stirring to maximize interfacial area.
-
Dialkylation: The formation of N1,N3-dibenzylated product can occur, especially if a large excess of benzyl bromide and base is used or at elevated temperatures. Use of stoichiometric amounts can minimize this side reaction[9].
-
O-Alkylation: While less common for hydantoins compared to other lactams, O-alkylation is a potential side reaction. It can often be identified by spectroscopic analysis. Using polar aprotic solvents like DMF (Protocol A) generally favors N-alkylation over O-alkylation.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. arkat-usa.org [arkat-usa.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. [PDF] Phase-Transfer Catalyzed Alkylation of Hydantoin and 5-Methyl-5-Phenylhydantoin | Semantic Scholar [semanticscholar.org]
One-Pot Synthesis of 3-Benzyl-Substituted Hydantoins: An Application Note and Protocol
Introduction: The Significance of the Hydantoin Scaffold in Modern Drug Discovery
The hydantoin motif, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of clinically significant therapeutic agents.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, antitumor, and antimicrobial properties.[2][3] The strategic substitution on the hydantoin ring, particularly at the N-3 position with a benzyl group, has been shown to modulate biological activity and improve pharmacokinetic profiles, making these analogues highly sought after in drug development programs.[4][5]
This application note provides a comprehensive guide to the efficient one-pot synthesis of 3-benzyl-substituted hydantoins. By elucidating the underlying chemical principles and offering a detailed, field-proven protocol, we aim to empower researchers in medicinal chemistry and drug discovery to accelerate the synthesis of novel hydantoin-based compounds.
Synthetic Strategy: A Modified One-Pot Approach
Traditional multi-step syntheses of 3-benzyl-substituted hydantoins can be time-consuming and often result in lower overall yields. The one-pot methodology presented here leverages the principles of multicomponent reactions to streamline the synthesis, enhance efficiency, and minimize waste. This protocol is conceptually based on a modified Bucherer-Bergs reaction, a classic method for hydantoin synthesis.[2][6]
Causality of Experimental Choices
The selection of reagents and conditions in this one-pot protocol is critical for its success.
-
Starting Materials: The choice of an N-benzylamino acid as a starting material directly incorporates the desired benzyl group at the N-3 position of the final hydantoin. This circumvents a separate N-benzylation step.
-
Carbonyl Source: An appropriate aldehyde or ketone is chosen to introduce the desired substituents at the C-5 position of the hydantoin ring.
-
Cyanide Source: Potassium or sodium cyanide serves as the source of the carbon atom that will form the C-4 carbonyl group of the hydantoin ring.
-
Ammonium Carbonate: This reagent provides both the ammonia and carbon dioxide equivalents necessary for the formation of the hydantoin ring.
-
Solvent System: A mixture of ethanol and water is typically employed to ensure the solubility of both organic and inorganic reagents.
-
Temperature: Elevated temperatures are used to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol: One-Pot Synthesis of 3-Benzyl-5-Phenylhydantoin
This protocol details the synthesis of a representative 3-benzyl-substituted hydantoin, 3-benzyl-5-phenylhydantoin, from N-benzylphenylglycine, an aldehyde, and other essential reagents.
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Notes |
| N-Benzylphenylglycine | C₁₅H₁₅NO₂ | 241.28 | Starting Material | Provides the N-benzyl and C-5 phenyl groups |
| Benzaldehyde | C₇H₆O | 106.12 | Carbonyl Source | Provides the C-5 phenyl group |
| Potassium Cyanide | KCN | 65.12 | Cyanide Source | Highly Toxic! Handle with extreme caution. |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | Ring Formation | Source of NH₃ and CO₂ |
| Ethanol | C₂H₅OH | 46.07 | Solvent | - |
| Water | H₂O | 18.02 | Solvent | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Neutralization | For workup |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-benzylphenylglycine (24.1 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), potassium cyanide (9.77 g, 0.15 mol), and ammonium carbonate (14.4 g, 0.15 mol).
-
Solvent Addition: To the flask, add 100 mL of ethanol and 100 mL of water.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 24 hours. The reaction should be carried out in a well-ventilated fume hood due to the use of potassium cyanide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the mixture to pH 6-7 with concentrated hydrochloric acid. Caution: This step will generate hydrogen cyanide gas. Ensure adequate ventilation.
-
Cool the mixture in an ice bath to facilitate precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-benzyl-5-phenylhydantoin.
-
Dry the purified product under vacuum.
-
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for 3-benzyl-5-phenylhydantoin.
Reaction Mechanism
The one-pot synthesis of 3-benzyl-substituted hydantoins proceeds through a cascade of reactions, initiated by the formation of an α-aminonitrile intermediate, which then undergoes cyclization.
The generally accepted mechanism for the Bucherer-Bergs reaction involves the initial formation of an imine from the aldehyde or ketone and ammonia (from ammonium carbonate). This is followed by the addition of cyanide to form an α-aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to the hydantoin. In our modified one-pot synthesis starting from an N-benzylamino acid, the reaction likely proceeds through a similar pathway, with the N-benzyl group already in place.
Mechanistic Pathway Diagram
Caption: Plausible mechanistic pathway for the one-pot synthesis.
Expected Results and Data Analysis
Following the detailed protocol, the one-pot synthesis of 3-benzyl-5-phenylhydantoin is expected to yield the product as a white to off-white crystalline solid.
Typical Yield and Characterization Data
| Parameter | Expected Value |
| Yield | 60-75% |
| Melting Point | 188-192 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.40 (m, 10H, Ar-H), 5.05 (s, 1H, C₅-H), 4.60 (d, J=15.2 Hz, 1H, CH₂Ph), 4.50 (d, J=15.2 Hz, 1H, CH₂Ph), 3.80 (s, 1H, N₁-H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5 (C=O), 156.0 (C=O), 136.0, 135.5, 129.0, 128.8, 128.5, 128.0, 127.5, 127.0 (Ar-C), 60.0 (C₅), 45.0 (CH₂Ph) |
| FT-IR (KBr, cm⁻¹) | 3250-3350 (N-H stretch), 1770-1720 (C=O stretch), 1600-1450 (C=C stretch) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Extend the reflux time to 36-48 hours. Ensure the reaction temperature is maintained. |
| Inactive reagents | Use fresh ammonium carbonate. Ensure the potassium cyanide has not degraded. | |
| Incorrect pH during workup | Carefully monitor the pH during acidification. Over-acidification can lead to product degradation. | |
| Formation of Side Products | Impure starting materials | Purify starting materials before use. |
| Side reactions due to high temperature | Lower the reflux temperature slightly and extend the reaction time. | |
| Difficulty in Crystallization | Product is too soluble in the recrystallization solvent | Try different solvent systems for recrystallization, such as ethyl acetate/hexane or methanol. |
| Presence of impurities | Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) before crystallization. |
Conclusion
This application note provides a robust and efficient one-pot protocol for the synthesis of 3-benzyl-substituted hydantoins, valuable scaffolds in drug discovery. By understanding the rationale behind the experimental design and adhering to the detailed procedure, researchers can reliably synthesize these important compounds for further biological evaluation. The presented methodology offers a significant improvement over traditional multi-step approaches in terms of efficiency and atom economy.
References
- 1. Facile one-pot synthesis of 5-substituted hydantoins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 3-Benzylimidazolidine-2,4-dione
Introduction: The Significance of 3-Benzylimidazolidine-2,4-dione
This compound belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmaceutical agents with anticonvulsant, antiarrhythmic, and antidiabetic properties[1][2]. The benzyl substitution at the N-3 position significantly influences the molecule's lipophilicity and steric profile, which can modulate its biological activity and pharmacokinetic properties.
Accurate and comprehensive characterization is a non-negotiable cornerstone of drug discovery and development. It ensures the unequivocal confirmation of the molecular structure, establishes purity, and provides the foundational data required for regulatory submission and further pharmacological studies. This guide provides a detailed, multi-faceted approach to the characterization of this compound, integrating data from spectroscopic and chromatographic techniques. The protocols are designed to be self-validating, ensuring researchers can have high confidence in their results.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem CID: 703698[3] |
| Molecular Weight | 190.20 g/mol | PubChem CID: 703698[3] |
| Exact Mass | 190.074227566 Da | PubChem CID: 703698[3] |
| IUPAC Name | (5S)-5-benzylimidazolidine-2,4-dione | PubChem CID: 703698[3] |
| Structure | PubChem |
Integrated Characterization Workflow
The confirmation of a compound's identity and purity is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The following workflow illustrates the logical progression from a newly synthesized sample to a fully characterized compound.
References
Application Notes and Protocols: In Vitro Anticonvulsant Activity Assay for Hydantoin Derivatives
Introduction: The Enduring Relevance of Hydantoin Derivatives in Epilepsy Research
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] For decades, hydantoin derivatives have been a cornerstone in the pharmacological management of epilepsy, with phenytoin being a primary example.[2][3] These compounds primarily exert their anticonvulsant effects by modulating voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[4][5][6] By stabilizing the inactive state of these channels, hydantoin derivatives suppress the excessive and uncontrolled neuronal firing that underlies seizures.[4][7]
The discovery and development of novel antiepileptic drugs (AEDs) necessitate robust and predictive preclinical screening models.[1][8] While in vivo models remain critical for assessing overall efficacy and safety, in vitro assays offer a powerful platform for initial screening, mechanism of action studies, and lead optimization.[9][10] In vitro models provide a controlled environment to study the direct effects of compounds on neuronal excitability and synaptic activity, offering advantages in terms of throughput, cost-effectiveness, and the ability to dissect cellular and molecular mechanisms.[9][11]
This comprehensive guide provides detailed application notes and protocols for assessing the anticonvulsant activity of hydantoin derivatives using established in vitro models. We will delve into the scientific rationale behind these assays, provide step-by-step methodologies, and discuss the interpretation of results, empowering researchers, scientists, and drug development professionals to effectively evaluate the potential of novel hydantoin-based therapeutics.
I. Foundational Principles: Modeling Epileptiform Activity In Vitro
The fundamental principle of in vitro anticonvulsant screening is to induce a state of neuronal hyperexcitability, or "epileptiform activity," in a controlled laboratory setting. This allows for the systematic evaluation of a compound's ability to suppress this aberrant activity. Two primary approaches are widely used: induction of seizures in neuronal cultures and the use of brain slice preparations.[12]
A. Inducing Hyperexcitability in Neuronal Cultures
Primary neuronal cultures, often derived from the hippocampus or cortex of rodents, provide a simplified yet relevant model system to study neuronal networks.[3][13] Epileptiform activity can be induced by altering the ionic environment or by applying chemical convulsants that either block inhibitory neurotransmission or enhance excitatory neurotransmission.[12]
A common method involves the application of a cocktail of substances such as high potassium (to depolarize neurons) and low magnesium (to remove the voltage-dependent block of NMDA receptors), often in combination with a GABAA receptor antagonist like bicuculline or a potassium channel blocker like 4-aminopyridine (4-AP).[14][15]
B. Brain Slice Preparations: Preserving Neural Circuitry
Acute brain slices, typically from the hippocampus, offer a more physiologically relevant model as they preserve the intricate local synaptic circuitry.[6][14][15] Epileptiform activity can be induced in these slices using similar pharmacological agents as in neuronal cultures.[12] The organized structure of the hippocampus allows for the study of seizure initiation, propagation, and the effects of compounds on specific neuronal populations and synaptic pathways.
II. Key In Vitro Assays for Hydantoin Derivatives
The primary mechanism of action of hydantoin derivatives—modulation of voltage-gated sodium channels—makes electrophysiological techniques particularly well-suited for their in vitro evaluation. Here, we detail two powerful assay platforms: Multi-Electrode Array (MEA) recordings and Patch-Clamp Electrophysiology.
A. High-Throughput Screening with Multi-Electrode Arrays (MEAs)
MEAs are a powerful tool for monitoring the electrical activity of neuronal networks in a non-invasive and high-throughput manner.[7][9][16] Neurons are cultured on a grid of electrodes that can both record spontaneous and evoked electrical activity (spikes and bursts) from multiple sites simultaneously. This allows for the characterization of network-level activity and the effects of pharmacological agents.
Caption: Workflow for MEA-based anticonvulsant screening.
1. Cell Culture and Plating:
-
Prepare MEA plates by coating with an appropriate substrate (e.g., Poly-D-lysine and laminin) to promote neuronal attachment and growth.[3]
-
Isolate primary hippocampal or cortical neurons from embryonic rodents (e.g., E18 rats or mice) following established protocols.[3]
-
Plate the dissociated neurons onto the MEA plates at a density of 1.0-1.5 x 105 cells/well.
-
Culture the neurons in a suitable growth medium at 37°C and 5% CO2 for 14-21 days to allow for the formation of mature, synaptically connected networks.[17]
2. Induction of Epileptiform Activity:
-
Record baseline spontaneous neuronal activity for 5-10 minutes.
-
Induce epileptiform activity by replacing the culture medium with a solution containing a chemical convulsant. A commonly used solution is artificial cerebrospinal fluid (aCSF) containing 50-100 µM 4-aminopyridine (4-AP).[14][15]
-
Allow the culture to stabilize for 10-15 minutes and then record the induced seizure-like activity for 10-20 minutes.
3. Compound Application and Data Acquisition:
-
Prepare stock solutions of the hydantoin derivatives in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the recording medium.
-
Apply the test compounds to the neuronal cultures. It is recommended to test a range of concentrations to determine a dose-response relationship.
-
Include a vehicle control (medium with the same concentration of solvent used for the test compounds) and a positive control (e.g., phenytoin).
-
Record neuronal activity for 20-30 minutes post-compound application.
4. Data Analysis:
-
Analyze the recorded data using the MEA system's software.
-
Key parameters to quantify include:
- Mean Firing Rate: The average number of spikes per second.
- Burst Frequency: The number of high-frequency spike clusters per minute.
- Burst Duration: The average duration of the bursts.
- Network Synchrony: A measure of how correlated the firing patterns are across different electrodes.
-
Compare the post-treatment data to the pre-treatment (epileptiform activity) data to determine the percentage of inhibition for each parameter.
| Compound | Concentration (µM) | Inhibition of Burst Frequency (%) | Inhibition of Network Synchrony (%) |
| Vehicle Control | - | ~0% | ~0% |
| Phenytoin (Positive Control) | 30 | >70% | >60% |
| Hydantoin Derivative X | 1 | 15% | 10% |
| Hydantoin Derivative X | 10 | 50% | 45% |
| Hydantoin Derivative X | 100 | 85% | 75% |
An effective anticonvulsant hydantoin derivative is expected to cause a dose-dependent reduction in burst frequency, burst duration, and network synchrony, indicating a suppression of the epileptiform activity.
B. Mechanistic Insights with Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying the effects of drugs on ion channels.[18][19][20] This technique allows for the precise measurement of ionic currents flowing through individual channels or across the entire cell membrane. For hydantoin derivatives, patch-clamp is invaluable for confirming their interaction with voltage-gated sodium channels.
Caption: Workflow for patch-clamp analysis of sodium channel blockade.
1. Cell Preparation:
-
Use either primary cultured neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g., HEK293) stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2).[21]
-
Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Electrophysiological Recording:
-
Prepare the external (extracellular) and internal (intracellular) recording solutions. The external solution should resemble physiological saline, while the internal solution, which will fill the patch pipette, should mimic the intracellular ionic environment.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Using a micromanipulator, carefully approach a target cell with the micropipette and form a high-resistance seal (a "giga-seal") with the cell membrane.[18][19]
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of whole-cell currents.
3. Voltage-Clamp Protocol and Data Acquisition:
-
Hold the cell at a negative resting membrane potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit voltage-gated sodium currents.
-
To assess use-dependent block, a key characteristic of many sodium channel blockers, apply a train of short depolarizing pulses at a high frequency (e.g., 10 Hz).
-
Record the baseline sodium currents.
4. Compound Application and Analysis:
-
Perfuse the external solution containing the hydantoin derivative at a known concentration onto the cell.
-
Repeat the voltage-clamp protocols to record sodium currents in the presence of the compound.
-
Wash out the compound with the control external solution to check for reversibility of the effect.
-
Analyze the data to determine the effect of the compound on:
- Peak sodium current amplitude: A reduction in the peak current indicates channel block.
- Voltage-dependence of activation and inactivation: A shift in these parameters can indicate a specific interaction with the channel's gating machinery.
- Use-dependent block: A progressive decrease in the current amplitude during a train of pulses is indicative of a preferential binding of the drug to the inactivated state of the channel, a hallmark of many effective anticonvulsants, including phenytoin.[22]
| Parameter | Control | Hydantoin Derivative | Interpretation |
| Peak Na+ Current | -1.5 nA | -0.8 nA | Block of sodium channels |
| Use-Dependent Block | Minimal | Significant reduction in current with repeated pulses | Preferential binding to the inactivated state of the channel |
A hydantoin derivative with anticonvulsant potential is expected to exhibit a concentration-dependent block of voltage-gated sodium currents, often with a pronounced use-dependent effect.
III. Bridging the Gap: In Vitro to In Vivo Correlation
While in vitro assays provide invaluable mechanistic and screening data, it is crucial to correlate these findings with in vivo anticonvulsant activity.[5] The Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests are two widely used in vivo models for this purpose.[1][23]
-
Maximal Electroshock Seizure (MES) Test: This model is particularly relevant for hydantoin derivatives as it is predictive of efficacy against generalized tonic-clonic seizures, the same seizure type for which phenytoin is effective.[1][23]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds effective against absence seizures and is less likely to show a strong response to classic sodium channel blockers like phenytoin.
A strong correlation between in vitro potency in sodium channel assays and in vivo efficacy in the MES test provides compelling evidence for the compound's mechanism of action and its potential as a clinical candidate.
IV. Conclusion and Future Directions
The in vitro assays detailed in these application notes provide a robust and multifaceted platform for the preclinical evaluation of hydantoin derivatives as potential anticonvulsants. By combining high-throughput screening with MEAs and detailed mechanistic studies using patch-clamp electrophysiology, researchers can efficiently identify and characterize promising lead compounds.
Future advancements in this field include the use of human induced pluripotent stem cell (iPSC)-derived neurons, which offer the potential for patient-specific disease modeling and drug screening.[17] Additionally, the integration of more complex in vitro models, such as brain organoids, may provide even greater physiological relevance and predictive power in the quest for novel and more effective treatments for epilepsy.
V. References
-
Hsiao, M. C., et al. (2015). An in vitro seizure model from human hippocampal slices using multi-electrode arrays. Journal of Neuroscience Methods, 244, 154-163.
-
Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Bridging the Gap: In Vivo Validation of In Vitro Findings for Hydantoin Derivatives. Retrieved from --INVALID-LINK--
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JoVE. (2024). A Multi-Electrode Array Platform for Modeling Epilepsy Using Human Pluripotent Stem Cell-Derived Brain Assembloids. Retrieved from --INVALID-LINK--
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ResearchGate. (2025). An in vitro Seizure Model from Human Hippocampal Slices using Multi-Electrode Arrays. Retrieved from --INVALID-LINK--
-
Frontiers in Neuroscience. (2023). Modeling seizure networks in neuron-glia cultures using microelectrode arrays. Retrieved from --INVALID-LINK--
-
Stafstrom, C. E. (1985). Induction of epileptiform activity in hippocampal slices by trains of electrical stimuli. Brain Research, 344(2), 296-302.
-
Avoli, M., et al. (1992). Induction of epileptiform activity by temperature elevation in hippocampal slices from young rats: an in vitro model for febrile seizures?. Epilepsia, 33(2), 228-234.
-
ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. Retrieved from --INVALID-LINK--
-
Laffling, A. J., et al. (1993). Electrophysiological actions of phenytoin on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro. British Journal of Pharmacology, 108(4), 949-955.
-
PLOS Computational Biology. (2020). Ion dynamics underlying the seizure delay effect of low-frequency electrical stimulation. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). In Vivo Anticancer Efficacy of 5-(4-Hydroxybenzylidene)hydantoin: A Comparative Guide. Retrieved from --INVALID-LINK--
-
Avoli, M., & de Curtis, M. (2011). Models of drug-induced epileptiform synchronization in vitro. Epilepsia, 52 Suppl 8, 37-43.
-
Trevelyan, A. J., et al. (2005). Initiation, Propagation, and Termination of Epileptiform Activity in Rodent Neocortex In Vitro Involve Distinct Mechanisms. Journal of Neuroscience, 25(36), 8245-8255.
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from --INVALID-LINK--
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from --INVALID-LINK--
-
Calabresi, P., et al. (1996). An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons. British Journal of Pharmacology, 118(4), 991-999.
-
Löscher, W., & Schmidt, D. (2012). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Epilepsia, 53(6), 947-958.
-
American Epilepsy Society. (2023). high-throughput phenotype-based screening identifies novel compounds and targets for drug-resistant epilepsy. Retrieved from --INVALID-LINK--
-
Laffling, A. J., et al. (1993). Electrophysiological actions of phenytoin on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro. British Journal of Pharmacology, 108(4), 949-955.
-
Metcalf, C. S., et al. (2017). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia, 58 Suppl 4, 68-81.
-
Journal of Pharmaceutical and Applied Chemistry. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from --INVALID-LINK--
-
Regan, C. M., et al. (1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Toxicology in Vitro, 2(1), 17-23.
-
Axion BioSystems. (2020). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Retrieved from --INVALID-LINK--
-
Slideshare. (2015). Pre clinical screening of anti epileptic drugs. Retrieved from --INVALID-LINK--
-
MDPI. (2011). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Retrieved from --INVALID-LINK--
-
International League Against Epilepsy. (n.d.). Antiepileptic Drugs. Retrieved from --INVALID-LINK--
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from --INVALID-LINK--
-
Calabresi, P., et al. (1996). An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons. British Journal of Pharmacology, 118(4), 991-999.
-
MDPI. (2021). Mechanisms Driving the Emergence of Neuronal Hyperexcitability in Fragile X Syndrome. Retrieved from --INVALID-LINK--
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from --INVALID-LINK--
-
Indian Journal of Pharmacology. (2000). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from --INVALID-LINK--
-
eLife. (2021). Paradoxical neuronal hyperexcitability in a mouse model of mitochondrial pyruvate import deficiency. Retrieved from --INVALID-LINK--
-
Slideshare. (2023). Screening Methods of Anti-epileptic drugs. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Screening of Anticonvulsant Drugs. Retrieved from --INVALID-LINK--
-
ScienceDirect. (2023). An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds. Retrieved from --INVALID-LINK--
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from --INVALID-LINK--
-
Oxford Academic. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Retrieved from --INVALID-LINK--
-
The Journal of Neuroscience. (n.d.). Protocol for the Primary Culture of Cortical and Hippocampal neurons. Retrieved from --INVALID-LINK--
-
YouTube. (2024). A Detailed Step-By-Step Description of the Standard Patch Clamp Protocol. Retrieved from --INVALID-LINK--
-
Epilepsia. (2021). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Retrieved from --INVALID-LINK--
-
JoVE. (2023). Video: Patch Clamp Electrophysiology: Principle & Applications. Retrieved from --INVALID-LINK--
-
Defense Technical Information Center. (2020). Establishing a Protocol to Culture Primary Hippocampal Neurons. Retrieved from --INVALID-LINK--
-
International Journal of Molecular Sciences. (2018). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from --INVALID-LINK--
-
Clinica Chimica Acta. (2014). Advances in anti-epileptic drug testing. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Research. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). The Screening models for antiepileptic drugs: A Review. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for In Vivo Electrophysiology Recording with Pheneturide. Retrieved from --INVALID-LINK--
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- 23. ijpp.com [ijpp.com]
Application Note & Protocols: A Framework for In Vitro Anticancer Screening of 3-Benzylhydantoins
Abstract
The hydantoin scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly 3-benzylhydantoins, have emerged as a promising class of compounds for anticancer drug development.[1][2][3] A robust and systematic in vitro screening process is essential to identify lead candidates and elucidate their mechanisms of action. This guide provides a comprehensive framework of validated cell-based assays for the initial evaluation of 3-benzylhydantoin derivatives, progressing from primary cytotoxicity screening to secondary mechanistic assays, including apoptosis induction and cell cycle analysis. The protocols herein are designed to ensure data integrity, reproducibility, and a clear understanding of the causal relationships behind experimental choices.
The Drug Discovery Funnel: An Integrated Screening Strategy
The path from a library of novel compounds to a viable drug candidate is a process of systematic filtering. For 3-benzylhydantoins, we employ a tiered approach that maximizes efficiency while gathering detailed mechanistic insights. This strategy begins with a broad primary screen to identify cytotoxic "hits" and progressively narrows the focus to the most promising candidates through more complex secondary assays.
The rationale is to first answer the question, "Does the compound kill cancer cells?" and then to ask, "How does it kill them?". This tiered workflow ensures that resources are focused on compounds with genuine therapeutic potential.
Caption: A tiered workflow for anticancer screening.
Foundational Step: Cell Line Selection and Culture
The choice of cell lines is a critical experimental parameter that dictates the relevance of the screening results.[4] Human cancer cell lines are invaluable models, but each possesses unique genetic and phenotypic traits that influence drug response.[4]
Expert Insight: For an initial broad screen of 3-benzylhydantoins, a panel approach is recommended. The NCI-60 panel, for instance, uses 60 different human cancer cell lines, allowing for the identification of compounds with broad activity or tissue-specific selectivity.[5] For laboratories with limited resources, a smaller, representative panel is a pragmatic starting point.
Table 1: Recommended Starter Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Adenocarcinoma | Represents aggressive, triple-negative breast cancer.[6] |
| HCT-116 | Colorectal Carcinoma | A well-characterized colon cancer line, often used in apoptosis studies.[1] |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer. |
| HeLa | Cervical Carcinoma | A robust and highly proliferative cell line, useful for cell cycle studies.[7] |
| K562 | Chronic Myelogenous Leukemia | A suspension cell line, useful for comparing effects on non-adherent cells.[8] |
Protocol 1: General Cell Culture Maintenance
-
Source: Obtain human cancer cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and purity.
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[9]
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for adherent cells.
Primary Screening: Assessing Cytotoxicity with the MTT Assay
The first objective is to determine whether the 3-benzylhydantoin derivatives exhibit cytotoxic or cytostatic effects. The MTT assay is a reliable, high-throughput colorimetric method for this purpose.[10][11]
Principle of the Assay: The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved crystals.[12]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each 3-benzylhydantoin derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.
-
Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.5%).
-
Incubate for the desired time period (e.g., 48 or 72 hours).[6]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.[9]
-
Table 2: Example Cytotoxicity Data for 3-Benzylhydantoin Derivatives on HCT-116 Cells
| Compound | IC₅₀ (µM) after 48h |
|---|---|
| Derivative A | 8.5 |
| Derivative B | > 100 |
| Derivative C (Hit) | 1.2 |
| Doxorubicin (Control) | 0.5 |
Mechanistic Insight I: Detecting Apoptosis with Annexin V/PI Staining
Once "hit" compounds with potent IC₅₀ values are identified, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between viable, apoptotic, and necrotic cells via flow cytometry.[14]
Principle of the Assay: This assay is based on two key cellular changes during cell death.
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can label these early apoptotic cells.[15]
-
Propidium Iodide (PI): PI is a fluorescent dye that binds to DNA but cannot cross the intact membrane of live or early apoptotic cells. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.[16]
By using both stains, we can differentiate the cell populations into four quadrants.
Caption: Principle of Annexin V and PI staining for apoptosis detection.
Protocol 3: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask.
-
Treat cells with the 3-benzylhydantoin derivative at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[14]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.[14]
-
Resuspend cells in 100 µL of 1X Annexin-binding buffer.[15] The buffer's calcium is essential for Annexin V binding to PS.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (working concentration ~50 µg/mL).[15][17]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
Mechanistic Insight II: Cell Cycle Analysis
Many effective anticancer drugs function by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[19] Analyzing the DNA content of cells using PI staining and flow cytometry reveals the proportion of cells in each phase of the cycle (G0/G1, S, and G2/M).[20][21]
Principle of the Assay: PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[20] Therefore, the amount of fluorescence emitted from a PI-stained cell is directly proportional to its DNA content.
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid (4N) DNA content before dividing.[22]
A drug that causes, for example, a G2/M arrest will lead to an accumulation of cells in the G2/M peak of the histogram. It is crucial to treat the cells with RNase because PI also binds to double-stranded RNA, which would otherwise create background noise.[20]
Caption: The four main phases of the eukaryotic cell cycle.
Protocol 4: Cell Cycle Analysis by PI Staining
-
Cell Treatment:
-
Seed and treat cells as described in the apoptosis protocol (Protocol 3, Step 1). A 24-hour treatment is a common starting point.
-
-
Cell Fixation:
-
Harvest cells (including supernatant) and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] Fixation permeabilizes the membrane for PI entry and preserves the cells.
-
Incubate at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks.[21]
-
-
Staining:
-
Pellet the fixed cells by centrifugation (800 x g for 5 minutes).
-
Wash the cells once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature, protected from light.[23]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.
-
It is important to gate out cell doublets and aggregates to ensure accurate analysis.[24]
-
-
Data Interpretation:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any significant accumulation in a specific phase, which indicates cell cycle arrest. An increase in the "sub-G1" peak can also be an indicator of apoptosis, as it represents cells with fragmented DNA.[20]
-
References
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- 8. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
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- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Imidazolidine-2,4-diones
Introduction: The Emergence of Imidazolidine-2,4-diones in Antimicrobial Research
Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] While historically recognized for applications such as anticonvulsant drugs, recent research has illuminated their potential as a promising scaffold for the development of novel antimicrobial agents.[1][2][3] The rise of multidrug-resistant pathogens necessitates the exploration of new chemical entities with unique mechanisms of action, and imidazolidine-2,4-dione derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[4][5][6][7]
The mechanism of action for antimicrobial hydantoins is multifaceted and not yet fully elucidated, which may contribute to a lower probability of rapid resistance development.[4] Postulated mechanisms include damage to bacterial DNA and inhibition of critical enzyme synthesis through binding to bacterial ribosomes.[4] Given this promising activity, robust and standardized methods for evaluating the in vitro efficacy of these compounds are paramount for researchers in drug discovery and development.
These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing (AST) for novel imidazolidine-2,4-dione compounds. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data across different laboratories.[8][9][10] We will delve into the principles and step-by-step execution of the broth microdilution and disk diffusion methods, offering insights into the critical parameters that ensure the generation of reliable and accurate data.
PART 1: Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[11][12][13] This value is a critical measure of a drug's potency. The choice of methodology depends on the specific research question, the properties of the compound being tested, and the required throughput.
The Causality Behind Method Selection
-
Broth Microdilution: This method is considered the gold standard for determining MIC values.[13] It is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.[13] Its quantitative nature (yielding a specific MIC value in µg/mL) is essential for the early-stage characterization and structure-activity relationship (SAR) studies of novel imidazolidine-2,4-diones.[6][7]
-
Disk Diffusion: This qualitative or semi-quantitative method is widely used for routine susceptibility testing.[8][10][13] It involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate inoculated with the test organism.[14] The drug diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.[13][14] While less precise than broth microdilution for novel compound characterization, it is a valuable tool for rapid screening and for compounds that may be difficult to work with in a liquid format.
The Imperative of Quality Control: A Self-Validating System
To ensure the accuracy and reproducibility of AST results, a stringent quality control (QC) program is non-negotiable.[15][16][17] QC is performed by testing reference strains of microorganisms with known susceptibility profiles against standard antimicrobial agents.[15][16] If the results for the QC strains fall within the established acceptable ranges, it validates the test system, including the media, inoculum preparation, incubation conditions, and the potency of the antimicrobial agents.[18]
Key QC Strains Recommended by CLSI:
| QC Strain | ATCC Number | Gram Stain | Relevance |
| Escherichia coli | ATCC 25922 | Gram-negative | Representative of Enterobacteriaceae |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Representative of staphylococci |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Representative of non-Enterobacteriaceae |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Representative of enterococci |
| Candida albicans | ATCC 90028 | Fungi (Yeast) | For antifungal susceptibility testing |
ATCC: American Type Culture Collection
PART 2: Detailed Protocols and Methodologies
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 guidelines and is designed to determine the MIC of imidazolidine-2,4-dione compounds against aerobic bacteria.[9]
2.1.1 Materials
-
Imidazolidine-2,4-dione compounds of interest
-
Dimethyl sulfoxide (DMSO) for compound solubilization
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (test and QC strains)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2.1.2 Experimental Workflow Diagram
Caption: Broth Microdilution Workflow for MIC Determination.
2.1.3 Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve the imidazolidine-2,4-dione compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1% to avoid affecting bacterial growth.
-
Prepare a working solution of the compound in CAMHB. This will be the starting concentration for the serial dilution.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] A spectrophotometer can be used for greater accuracy (absorbance at 625 nm).
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
2.1.4 Example Data Presentation
| Compound | E. coli ATCC 25922 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| Hydantoin-A | 16 | 4 | 64 |
| Hydantoin-B | 8 | 2 | 32 |
| Hydantoin-C | >128 | 32 | >128 |
| Ciprofloxacin | 0.015 | 0.5 | 0.5 |
Protocol 2: Disk Diffusion for Susceptibility Screening
This protocol is based on the CLSI M02 guidelines and is suitable for rapid screening of the antimicrobial activity of imidazolidine-2,4-dione compounds.[8][10]
2.2.1 Materials
-
Imidazolidine-2,4-dione compounds
-
Sterile blank paper disks (6 mm diameter)
-
Solvent for compound dissolution (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains (test and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
2.2.2 Experimental Workflow Diagram
Caption: Disk Diffusion Workflow for Susceptibility Screening.
2.2.3 Step-by-Step Methodology
-
Disk Preparation:
-
Dissolve the imidazolidine-2,4-dione compound in a suitable volatile solvent to a known concentration.
-
Apply a precise volume of the solution to each sterile blank paper disk to achieve the desired drug content per disk (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate to obtain a uniform lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.
-
-
Disk Application:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Ensure the disks are firmly in contact with the agar.
-
Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).
-
2.2.4 Example Data Presentation
| Compound (30 µ g/disk ) | E. coli ATCC 25922 Zone Diameter (mm) | S. aureus ATCC 29213 Zone Diameter (mm) | P. aeruginosa ATCC 27853 Zone Diameter (mm) |
| Hydantoin-A | 14 | 22 | 10 |
| Hydantoin-B | 18 | 25 | 15 |
| Hydantoin-C | 6 (no inhibition) | 12 | 6 (no inhibition) |
| Ciprofloxacin (5 µ g/disk ) | 32 | 25 | 30 |
Conclusion and Future Directions
The protocols detailed in these application notes provide a standardized framework for assessing the antimicrobial properties of novel imidazolidine-2,4-dione derivatives. Adherence to these CLSI-based methodologies is crucial for generating high-quality, reproducible data that can confidently guide drug development efforts. The broth microdilution method offers quantitative MIC data essential for SAR analysis, while the disk diffusion method serves as a valuable tool for initial screening. Further investigations could involve time-kill assays to assess bactericidal versus bacteriostatic activity and synergy studies with existing antibiotics. As research into this promising class of compounds continues, the application of these fundamental techniques will remain a cornerstone of their evaluation as potential next-generation antimicrobial agents.
References
- 1. ijres.org [ijres.org]
- 2. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 8. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. apec.org [apec.org]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 17. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bsac.org.uk [bsac.org.uk]
Application Notes & Protocols: A Comprehensive Framework for Evaluating the Biological Activity of Novel Synthesized Hydantoins
Abstract
The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[1][2] The synthesis of novel hydantoin derivatives continues to be a fertile area of research, demanding a systematic and robust framework for biological evaluation to identify and characterize promising lead compounds. This guide provides a comprehensive, multi-tiered protocol for the biological characterization of newly synthesized hydantoins. It moves from essential preliminary assessments of cytotoxicity to detailed protocols for evaluating specific therapeutic activities, emphasizing the scientific rationale behind each step. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility. This document serves as a practical guide for researchers aiming to efficiently screen and advance novel hydantoin candidates in the drug discovery pipeline.
Introduction: The Versatility of the Hydantoin Scaffold
Hydantoin (imidazolidine-2,4-dione) is a five-membered heterocyclic ring that is considered a "privileged scaffold" in drug discovery. Its derivatives are noted for a wide array of pharmacological properties. The prototypical hydantoin drug, Phenytoin, revolutionized epilepsy treatment by stabilizing neuronal membranes, primarily through blocking voltage-gated sodium channels.[3][4] This mechanism prevents the repetitive excitation of cells that leads to seizures.[4] Beyond this classical anticonvulsant activity, the hydantoin core has been successfully modified to generate compounds with potent antimicrobial, antiarrhythmic, and anticancer activities.[1][5][6]
The value of the hydantoin scaffold lies in its synthetic tractability and the ability of its positions (particularly N-1, N-3, and C-5) to be substituted with various functional groups. This allows for the fine-tuning of physicochemical properties and biological targets. Given this versatility, a structured evaluation pipeline is critical to efficiently identify the most promising biological activities of a newly synthesized derivative.
Strategic Workflow for Biological Evaluation
A systematic approach is essential to avoid redundant experiments and to build a logical data package for a novel compound. The proposed workflow prioritizes safety and broad activity screening before moving to more specific and resource-intensive mechanistic studies.
Figure 1: A strategic workflow for the biological evaluation of synthesized hydantoins.
Phase 1: Foundational Assays - In Vitro Cytotoxicity Profiling
Rationale: Before assessing for specific therapeutic activity, it is crucial to determine the inherent cytotoxicity of a compound against mammalian cells. This baseline data is vital for two reasons: 1) It identifies compounds that are too toxic for further development, and 2) It establishes a therapeutic window, i.e., the concentration range where the compound can exert a specific biological effect without causing general cell death. The MTT assay is a robust, reliable, and widely used colorimetric assay for this purpose.[7][8]
Protocol 3.1: MTT Assay for General Cytotoxicity
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.[9]
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like A549 or MCF-7).
-
96-well flat-bottom sterile microplates.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Test Hydantoin Compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
Multi-well spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized hydantoin in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest test concentration. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is responsive.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[10]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.[9]
-
Data Presentation:
| Compound ID | Test Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| Hydantoin-X | 0.1 | 98.7 ± 4.5 | |
| 1 | 95.2 ± 3.8 | ||
| 10 | 75.1 ± 5.1 | 15.4 | |
| 25 | 42.3 ± 4.2 | ||
| 50 | 15.8 ± 2.9 | ||
| 100 | 5.1 ± 1.5 |
Phase 2: Primary Biological Activity Screening
Once a compound's cytotoxicity profile is known, it can be screened for specific biological activities at non-toxic concentrations.
Protocol 4.1: Evaluation of Anticonvulsant Activity
Rationale: Given the historical significance of hydantoins as antiepileptics, this is a primary screening target. The Maximal Electroshock (MES) seizure test in rodents is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures, the same seizure type for which Phenytoin is effective.[12][13]
Principle of the Assay: The MES test induces a maximal seizure by applying a brief electrical stimulus to the brain. An effective anticonvulsant will prevent the tonic hindlimb extension phase of the seizure.[14]
Methodology (In Vivo - Rodent Model):
-
Animal Preparation: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week.
-
Compound Administration: Administer the test hydantoin compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg), typically dissolved in a suitable vehicle like DMSO or polyethylene glycol.
-
Controls:
-
Vehicle Control Group: Receives only the vehicle.
-
Positive Control Group: Receives a standard drug like Phenytoin (e.g., 24 mg/kg, i.p.).[12]
-
-
Induction of Seizure: At the time of peak drug effect (typically 30-60 minutes post-injection), apply an electrical stimulus (e.g., 80 mA for 1.0 sec in rats) via corneal or ear-clip electrodes.[12]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose level. Determine the ED₅₀ (median effective dose) for the compound.
Protocol 4.2: Evaluation of Antimicrobial Activity
Rationale: Many heterocyclic compounds, including hydantoins, exhibit antimicrobial properties. The Broth Microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15][16]
Principle of the Assay: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the target microorganism is added, and the plate is incubated. The MIC is determined by visual inspection for turbidity.[11]
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Inoculum: Suspend several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[15]
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the hydantoin compound in a suitable broth (e.g., Mueller-Hinton Broth).[11]
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum), a negative/sterility control (broth only), and a positive drug control (a standard antibiotic).[15]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[15]
Protocol 4.3: Evaluation of Anticancer Activity
Rationale: The search for novel anticancer agents is a major focus of drug discovery. Many hydantoin derivatives have shown promising antiproliferative activity against various cancer cell lines.[6][17][18] The MTT assay described in Protocol 3.1 is the primary method for screening antiproliferative effects. If a compound shows a potent IC₅₀ value against a cancer cell line (e.g., A549, MCF-7, PC3) and a significantly higher IC₅₀ against a non-cancerous cell line (e.g., HEK293), it indicates cancer-selective cytotoxicity, warranting further investigation.[19][20]
Data Presentation:
| Compound ID | Cell Line | IC₅₀ (µM) [48h] | Selectivity Index (SI) |
| Hydantoin-Y | A549 (Lung Cancer) | 8.2 | 12.2 |
| MCF-7 (Breast Cancer) | 11.5 | 8.7 | |
| HEK293 (Normal Kidney) | >100.0 | - | |
| Doxorubicin | A549 (Lung Cancer) | 0.5 | 4.0 |
| (Control) | HEK293 (Normal Kidney) | 2.0 | - |
| SI = IC₅₀ in normal cells / IC₅₀ in cancer cells |
Phase 3: Mechanistic Studies - Enzyme Inhibition Assays
Rationale: For compounds that demonstrate promising activity in primary screening, understanding their mechanism of action (MOA) is the next critical step. Many drugs, including hydantoins, exert their effects by inhibiting specific enzymes.[21][22] An enzyme inhibition assay can confirm if a "hit" compound interacts with a hypothesized molecular target.[23]
Principle of the Assay: An enzyme inhibition assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. The rate is typically monitored by measuring the appearance of a product or the disappearance of a substrate over time, often via a change in absorbance or fluorescence.[24]
General Protocol: A Generic Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test hydantoin compound in an appropriate assay buffer.
-
Pre-incubation: In a microplate, mix the enzyme with various concentrations of the inhibitor (the hydantoin compound). Allow them to incubate for a short period (e.g., 15-30 minutes) to allow for binding.[23]
-
Reaction Initiation: Start the reaction by adding the substrate and ATP mixture to the wells.[23]
-
Reaction Monitoring: Monitor the reaction progress using a plate reader. For many kinase assays, this involves a coupled enzymatic system that produces a detectable signal (e.g., luminescence, fluorescence).
-
Data Analysis: Determine the reaction rate for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration to calculate the IC₅₀ value. This provides a quantitative measure of the compound's potency against the target enzyme.[25]
Conclusion
This application note outlines a hierarchical and scientifically grounded strategy for the biological evaluation of novel synthesized hydantoins. By starting with broad cytotoxicity profiling and progressing through targeted primary activity screens to specific mechanistic studies, researchers can efficiently and effectively characterize their compounds. Adherence to these detailed protocols, including the diligent use of controls, will generate robust and reliable data, facilitating the identification of promising new therapeutic candidates derived from the versatile hydantoin scaffold.
References
- 1. Hydantoin - Wikipedia [en.wikipedia.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. How it works - hydantoins and epilepsy [hydantoinsandepilepsy.weebly.com]
- 4. drugs.com [drugs.com]
- 5. encyclopedia.com [encyclopedia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening of antiepileptic drugs | PPTX [slideshare.net]
- 15. benchchem.com [benchchem.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.biobide.com [blog.biobide.com]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
The Versatile Scaffold: Application of 3-Benzylimidazolidine-2,4-dione in Modern Medicinal Chemistry
The imidazolidine-2,4-dione, or hydantoin, nucleus is a cornerstone in medicinal chemistry, celebrated for its rigid, five-membered ring structure that presents a versatile scaffold for a multitude of therapeutic applications. The introduction of a benzyl group at the N-3 position, yielding 3-Benzylimidazolidine-2,4-dione, imparts a significant lipophilic character and a strategic vector for further molecular exploration. This modification has been a launchpad for the development of a diverse array of derivatives exhibiting potent biological activities. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
The this compound Core: A Privileged Structure
The inherent stability and synthetic accessibility of the imidazolidine-2,4-dione ring system make it a privileged scaffold in drug discovery. The presence of two nitrogen atoms and two carbonyl groups provides multiple points for hydrogen bonding, while the C-5 position can be readily substituted to modulate steric and electronic properties. The N-3 benzyl group not only enhances lipophilicity, which can be crucial for penetrating biological membranes, but also serves as a key anchoring point for introducing further diversity through substitution on the phenyl ring.
Therapeutic Horizons: A Multi-faceted Pharmacophore
The this compound scaffold and its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including but not limited to, anticonvulsant, anticancer, and antimicrobial applications.
Anticonvulsant Activity: A Legacy of Neurological Treatment
The hydantoin ring is famously embodied in the antiepileptic drug phenytoin. Building on this legacy, derivatives of this compound have been extensively investigated for their anticonvulsant properties. The benzyl moiety can mimic the phenyl groups of phenytoin, interacting with voltage-gated sodium channels, a key mechanism in the control of seizures. Researchers have explored various substitutions on the benzyl ring and the C-5 position of the hydantoin core to fine-tune efficacy and reduce neurotoxicity.[1][2][3]
Anticancer Potential: Targeting Cellular Proliferation
Imidazolidinone derivatives have emerged as a promising class of anticancer agents.[4] The this compound scaffold has been incorporated into molecules designed to inhibit various targets crucial for cancer cell survival and proliferation. These include protein kinases like VEGFR-2, which are pivotal in tumor angiogenesis.[5] The cytotoxic effects of these compounds have been demonstrated against a range of cancer cell lines, including colon, breast, and liver cancer cells.[6][7]
Table 1: Anticancer Activity of Selected Imidazolidine-2,4-dione Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13b | Caco-2 | 41.30 | [8] |
| 13c | Caco-2 | 109.2 | [8] |
| HM 1 | HepG2 | 6.2 | [9] |
| HM 1 | MCF-7 | 5.1 | [9] |
Antimicrobial Applications: Combating Infectious Diseases
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of this compound have shown significant promise as both antibacterial and antifungal agents.[10][11] Strategic modifications of the core structure have led to compounds with low minimum inhibitory concentrations (MICs) against various pathogenic microbes.[10][12]
Table 2: Antimicrobial Activity of a Novel Imidazolidine-2,4-dione Derivative (Compound 3g)
| Microorganism | MIC (µg/mL) | Standard (Ciprofloxacin) MIC (µg/mL) |
| P. aeruginosa | 0.25 | > 0.25 |
| E. faecalis | 2 | > 2 |
Data extracted from a study on novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives.[10]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of 3-Benzyl-5,5-disubstituted-imidazolidine-2,4-diones
This protocol outlines a general and robust method for the synthesis of 3-benzyl hydantoin derivatives, which can be adapted for various substituents at the C-5 position. The Biltz synthesis, a condensation reaction between a 1,2-dicarbonyl compound (like benzil) and urea (or a substituted urea), is a classic and effective approach.[13][14]
Workflow for Synthesis
Caption: General workflow for the synthesis of 3-benzyl-5,5-diphenylimidazolidine-2,4-dione.
Materials:
-
Benzil
-
N-Benzylurea
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzil (0.1 mol) and N-benzylurea (0.1 mol) in 100 mL of ethanol.
-
Base Addition: While stirring, add a solution of NaOH (0.25 mol) in 50 mL of water to the flask. The addition of a base is crucial to catalyze the condensation and subsequent rearrangement.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water.
-
Precipitation: Slowly acidify the aqueous solution with concentrated HCl with constant stirring until the pH is acidic. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-benzyl-5,5-diphenylimidazolidine-2,4-dione.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[6]
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and cells treated with a standard anticancer drug (positive control).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Concluding Remarks
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for medicinal chemists. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to explore the potential of this remarkable chemical entity in the ongoing quest for novel and effective drugs.
References
- 1. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 13. sciencescholar.us [sciencescholar.us]
- 14. sciencescholar.us [sciencescholar.us]
Application Notes & Protocols: The Strategic Use of 3-Benzylhydantoins as Versatile Intermediates in Modern Drug Discovery
For researchers, scientists, and drug development professionals, identifying and mastering the use of privileged scaffolds is paramount to accelerating the discovery of novel therapeutics. The hydantoin moiety, an imidazolidine-2,4-dione ring, represents one such scaffold, found in numerous clinically significant drugs.[1] Within this class, 3-benzylhydantoins have emerged as particularly valuable intermediates. The introduction of a benzyl group at the N-3 position provides a unique combination of steric and electronic properties, serving as both a critical pharmacophoric element and a versatile synthetic handle for further molecular elaboration.
This guide provides an in-depth exploration of 3-benzylhydantoins, moving beyond simple procedural lists to explain the causality behind synthetic strategies and their application in constructing advanced drug candidates, particularly in the realm of anticonvulsant agents.
The 3-Benzylhydantoin Scaffold: A Privileged Intermediate
The utility of the 3-benzylhydantoin core stems from several key features:
-
Synthetic Accessibility : The N-3 position of the hydantoin ring is the most acidic site, making it susceptible to selective alkylation under relatively mild basic conditions.[2][3] This allows for the reliable and high-yield introduction of the benzyl group.
-
Modulation of Physicochemical Properties : The benzyl group introduces lipophilicity, which can be crucial for enhancing a molecule's ability to cross the blood-brain barrier—a critical requirement for drugs targeting the central nervous system (CNS).[4]
-
Platform for Diversification : The unsubstituted C-5 position of 3-benzylhydantoin is a nucleophilic center, readily participating in condensation reactions with various aldehydes and ketones.[5] This allows for the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.
-
Inherent Biological Activity : The 3-benzylhydantoin structure itself, even without substitution at the C-5 position, has been shown to possess notable anticonvulsant properties, making it an excellent starting point for optimization.[6]
The following diagram illustrates the key reactive sites on the 3-benzylhydantoin molecule that are exploited in drug discovery campaigns.
Caption: Key reactive sites of 3-benzylhydantoin.
Synthesis of the 3-Benzylhydantoin Intermediate
The most direct and widely adopted method for synthesizing 3-benzylhydantoin is the selective N-alkylation of the parent hydantoin ring. The causality for this regioselectivity lies in the differential acidity of the N-1 and N-3 protons. The N-3 proton is more acidic due to its position between two carbonyl groups, leading to preferential deprotonation and subsequent alkylation at this site.[2]
Protocol 1: Synthesis of 3-Benzylhydantoin
This protocol is adapted from a method patented for its utility in producing anticonvulsant compounds.[6] It employs a straightforward reflux reaction that is robust and scalable.
Workflow Overview:
Caption: Workflow for 3-benzylhydantoin synthesis.
Materials:
-
Hydantoin (50 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (83 g)
-
Benzyl Bromide (103 g)
-
Acetone (400 mL)
-
Deionized Water (400 mL)
-
Ethanol (for recrystallization)
-
Ether (for washing, optional)
Equipment:
-
1 L Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Büchner funnel and flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, combine hydantoin (50 g), anhydrous potassium carbonate (83 g), and benzyl bromide (103 g).[6]
-
Solvent Addition: Add 400 mL of acetone and 400 mL of water to the flask. The acetone/water system is chosen to ensure solubility for both the organic starting materials and the inorganic base.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux overnight. This extended reaction time ensures complete alkylation.
-
Solvent Removal: After the reflux period, rearrange the apparatus for distillation. Remove the bulk of the acetone by distillation. This step is crucial as it reduces the solubility of the product, facilitating its precipitation.[6]
-
Isolation: Cool the remaining aqueous residue in an ice bath. If desired, treat with ether to remove any unreacted benzyl bromide. The solid product should precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. A yield of approximately 58-60 g (52-54%) can be expected.[6]
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3-benzylhydantoin. The reported melting point is 141°C.[6]
Self-Validation and Trustworthiness: The purity of the final compound should be verified by melting point analysis and confirmed by ¹H NMR and ¹³C NMR spectroscopy. The absence of a signal corresponding to the N-3 proton of hydantoin and the appearance of characteristic benzyl proton signals will confirm the success of the reaction.
3-Benzylhydantoin as a Key Intermediate: The Path to Anticonvulsants
Once synthesized, 3-benzylhydantoin serves as a versatile platform for creating more complex molecules. A primary application is in the synthesis of anticonvulsant drugs, where further substitution at the C-5 position is a common strategy to enhance potency and modulate the pharmacological profile.[4][7]
Application Example: Synthesis of 5-Arylmethylene-3-benzylhydantoins
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds. In this context, the active methylene group at the C-5 position of 3-benzylhydantoin can react with aromatic aldehydes to generate 5-benzylidene derivatives, a class of compounds known for their anticonvulsant activity.[7]
Reaction Scheme:
Caption: Knoevenagel condensation at C-5.
Protocol 2: General Procedure for 5-(Substituted-benzylidene)-3-benzylhydantoin Synthesis
This generalized protocol illustrates the derivatization of the 3-benzylhydantoin intermediate.
Materials:
-
3-Benzylhydantoin (1 equivalent)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1 equivalent)
-
Ethanolamine (as catalyst)
-
Ethanol/Water solvent mixture
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-benzylhydantoin and the selected aromatic aldehyde in a suitable solvent system, such as an ethanol-water mixture.
-
Catalyst Addition: Add a catalytic amount of a base, such as ethanolamine. This base facilitates the deprotonation of the C-5 position, initiating the condensation.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture. The product will often precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 5-arylmethylene-3-benzylhydantoin derivative.
Structure-Activity Relationship (SAR) Insights
The development of drugs from the 3-benzylhydantoin scaffold is guided by SAR principles. Data from various studies reveal key trends that inform rational drug design.
| Position of Substitution | Substituent Type | Impact on Anticonvulsant Activity | Reference |
| N-3 | Benzyl Group | Establishes a foundational level of activity and provides a lipophilic anchor. | [6] |
| C-5 (via benzylidene) | Alkyl groups on phenyl ring | Generally enhances activity. | [7] |
| C-5 (via benzylidene) | Halogen groups on phenyl ring | Often maintains or enhances activity. | [7] |
| C-5 (via benzylidene) | Polar groups (-NO₂, -OH, -CN) | Tends to decrease or abolish activity. | [7] |
| C-5 (via benzylidene) | Heteroaromatic rings | Typically reduces or eliminates activity compared to a phenyl ring. | [7] |
These findings suggest that for anticonvulsant activity, a lipophilic, electronically neutral or electron-donating substituent on the C-5 phenyl ring is preferred. The 3-benzyl group serves as a constant, optimized feature across these analogues, underscoring its importance as a core intermediate.
Conclusion
The 3-benzylhydantoin scaffold is more than just another heterocyclic compound; it is a validated and highly effective intermediate in the drug discovery pipeline. Its straightforward synthesis and the strategic reactivity of its C-5 position provide a reliable and versatile platform for generating libraries of pharmacologically active molecules. The protocols and principles outlined in this guide offer researchers a solid foundation for leveraging the power of 3-benzylhydantoins in the rational design and synthesis of next-generation therapeutics, particularly in the vital field of CNS disorders.
References
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. jchemrev.com [jchemrev.com]
- 6. US2759002A - 3-benzyl hydantoin and process - Google Patents [patents.google.com]
- 7. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of Hydantoin
Welcome to the technical support center for challenges in the N-alkylation of hydantoin. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the hydantoin scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common hurdles encountered during these synthetic transformations.
The hydantoin ring system is a privileged scaffold in medicinal chemistry, forming the core of anticonvulsant drugs like phenytoin and antiarrhythmic agents.[1][2] Its synthetic utility is vast, but its modification via N-alkylation presents a significant and often frustrating challenge: regioselectivity . This guide provides a structured approach to understanding and overcoming this primary obstacle.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the N-alkylation of hydantoins. Understanding these concepts is the first step toward rational design of your experimental protocol.
Q1: Why is the N3 position of the hydantoin ring almost always alkylated first under standard basic conditions?
A1: The regioselectivity is dictated by the relative acidity of the N-H protons. The hydantoin structure contains two distinct nitrogen atoms: an amide nitrogen at N1 and an imide nitrogen at N3. The N3 proton is flanked by two carbonyl groups, making it significantly more acidic (pKa ≈ 9) than the N1 proton, which is adjacent to only one carbonyl group.[1] Under basic conditions, the more acidic N3 proton is preferentially deprotonated to form an N3-anion. This anion is the more readily formed and dominant nucleophile in the reaction mixture, leading to kinetic alkylation at the N3 position.[3][4] For example, using weak bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) in polar aprotic solvents like DMF typically results in the N3-alkylated product, or a mixture of N3- and N1,N3-dialkylated products.[1][3]
Q2: What are the primary strategies for achieving selective N1-alkylation?
A2: Achieving selective N1-alkylation requires overcoming the inherent reactivity of the N3 position. There are three main strategies:
-
Direct Alkylation with Bulky/Specialized Bases: This is the most direct approach. It involves using specific base and solvent combinations that favor the formation of the N1-anion or sterically hinder the N3 position. Recent studies have shown that using potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in a less polar solvent like tetrahydrofuran (THF) can provide good yields of the N1-alkylated product.[3][4]
-
Protection/Deprotection Strategy: This classic synthetic route involves first "blocking" the more reactive N3 position with a protecting group.[5] With the N3 position occupied, alkylation can only occur at N1. Following the N1-alkylation step, the protecting group is removed to yield the desired N1-substituted hydantoin.[1][6] This method is robust but adds two steps (protection and deprotection) to the overall synthesis.
-
Alternative Synthetic Reactions: Methods like the Mitsunobu reaction can sometimes be employed for N-alkylation.[7][8] The Mitsunobu reaction converts an alcohol to various functional groups, including N-alkylated imides, under mild conditions with triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[7][9] This can be an effective strategy for introducing specific substituents at the N1 position, particularly when direct alkylation is problematic.
Q3: How do I choose the appropriate base and solvent for my desired outcome (N1 vs. N3)?
A3: The choice is critical and depends entirely on your target regiochemistry.
-
For N3-Alkylation (the kinetic product): Use a weak inorganic base like K₂CO₃ or a moderately strong base like NaH in a polar aprotic solvent such as DMF or acetonitrile. These conditions reliably deprotonate the more acidic N3 position.[3][10]
-
For N1-Alkylation (the thermodynamic or sterically controlled product): The combination of a potassium base (tBuOK or KHMDS) and a less polar etheral solvent like THF is the recommended starting point for direct N1-alkylation.[3][11] The proposed mechanism involves the potassium cation coordinating with the oxygen of the C4-carbonyl group, creating a sterically hindered environment around the N3 position. This complexation hampers alkylation at N3, allowing the reaction to proceed at the less acidic but now more accessible N1 site.[3]
Below is a workflow to guide your decision-making process.
Troubleshooting Guide
This section is formatted to directly address specific experimental failures and provide actionable solutions based on mechanistic principles.
Q: My reaction yields primarily the N3-alkylated product when I want the N1 isomer. What went wrong?
A: This is the most common challenge and typically points to issues with your base/solvent system.
-
Probable Cause 1: Incorrect Base/Cation. You may be using a sodium- or lithium-based reagent (e.g., NaH, LiHMDS). While these are strong bases, they do not provide the same N1-selectivity as their potassium counterparts. The smaller ionic radius of Li⁺ and Na⁺ does not effectively promote the chelation required to block the N3 position.[3]
-
Solution 1: Switch to a Potassium Base. Immediately switch to potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS). These have been demonstrated to provide superior N1-selectivity.[3][4]
-
Probable Cause 2: Incorrect Solvent. You may be using a polar aprotic solvent like DMF. In such solvents, the ionic species are well-solvated, which can disrupt the crucial potassium-carbonyl coordination needed to sterically block the N3 position. The reaction then defaults to the kinetically favored N3-alkylation.[3]
-
Solution 2: Use a Less Polar Solvent. The solvent of choice for N1-selectivity is Tetrahydrofuran (THF). Its lower polarity is believed to stabilize the coordinated potassium salt intermediate that directs alkylation to the N1 position.[3]
Q: I'm getting a mixture of N1, N3, and N1,N3-dialkylated products. How can I improve selectivity?
A: A lack of selectivity indicates that the reaction conditions are not optimized. The goal is to separate the reactivities of the N1 and N3 anions.
-
Probable Cause 1: Incorrect Stoichiometry. Using an excess of both the base and the alkylating agent will inevitably lead to dialkylation. If N3 is alkylated first, the resulting N3-alkylhydantoin can be deprotonated at N1 and react again.
-
Solution 1: Carefully Control Stoichiometry. For mono-alkylation, use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure full deprotonation of one site, but limit the alkylating agent to 1.0-1.2 equivalents to minimize the chance of a second alkylation event.[3] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Probable Cause 2: Reaction Temperature/Time. Higher temperatures and longer reaction times can provide enough energy to overcome the selectivity barrier, leading to a mixture of products.
-
Solution 2: Optimize Temperature and Time. For direct N1-alkylation with potassium bases, the reaction is often rapid, even at room temperature.[3] Start your reactions at 0 °C and allow them to slowly warm to room temperature. For less reactive alkyl halides, longer reaction times may be needed, but monitor carefully to avoid byproduct formation.[3]
Q: I am observing an unexpected byproduct where my ester-containing alkylating agent has been transesterified. What is happening?
A: This is a known and intriguing side reaction, particularly when using sodium hydride (NaH) in N,N-dimethylformamide (DMF).
-
Probable Cause: You are attempting an N-alkylation using an alkyl halide that also contains an ester moiety (e.g., ethyl bromoacetate) with NaH in DMF. Under these specific conditions, DMF can act as an oxygen donor in a transesterification reaction, where the ethyl ester, for example, is converted to a methyl ester.[10][12] This occurs alongside the desired N-alkylation.
-
Solution: If you observe this side reaction, avoid the NaH/DMF combination. Switch to alternative conditions, such as using K₂CO₃ in acetone or acetonitrile, or explore the N1-selective tBuOK/THF system if N1-alkylation is the goal.[3]
Q: Purification of the N1 and N3 isomers is very difficult. Are there any tips?
A: Co-elution of N1 and N3 isomers during column chromatography is a common frustration due to their similar polarities.
-
Solution 1: Optimize Chromatography. Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is standard. Sometimes, adding a small percentage of a third solvent, like dichloromethane or methanol, can improve separation.
-
Solution 2: Derivatization. If separation is intractable, consider derivatizing the mixture. For example, if you have a mixture of N1-alkyl and N3-alkyl products (with the N1-H and N3-H free, respectively), you could selectively protect the remaining N-H proton. The resulting derivatives will have different polarities, making them easier to separate. This is a last resort as it requires additional synthetic steps.
-
Solution 3: Re-evaluate the Reaction. The best solution is often to improve the regioselectivity of the reaction itself to minimize the formation of the undesired isomer, thereby simplifying or eliminating the need for a difficult separation.
Data & Protocols
Comparative Data for N1-Selective Methylation of Phenytoin
The following table summarizes results from a study on direct N1-selective methylation of 5,5-diphenylhydantoin (phenytoin), highlighting the critical role of the base and solvent.[3]
| Entry | Base (equiv.) | Solvent | Time (h) | Product Ratio (1a : 4a : 3)a | Isolated Yield of 4a (%) |
| 1 | LiHMDS (2.2) | THF | 6 | 12 : 83 : 5 | 66 |
| 2 | NaHMDS (2.2) | THF | 6 | 28 : 63 : 9 | 50 |
| 3 | KHMDS (2.2) | THF | 0.5 | 10 : 86 : 4 | 75 |
| 4 | tBuOK (2.0) | THF | 0.5 | 12 : 88 : 0 | 78 |
| 5 | tBuOK (2.0) | DMF | 0.5 | 1a was recovered | 0 |
-
a Ratios determined by ¹H-NMR of the crude product. 1a : Phenytoin (starting material), 4a : N1-methylphenytoin, 3 : N1,N3-dimethylphenytoin.
Mechanism: Proposed Role of Potassium in N1-Selectivity
The enhanced N1-selectivity with potassium bases in THF is attributed to a chelation effect that sterically shields the N3 position.
Protocol 1: General Procedure for Selective N3-Alkylation
This protocol is designed for achieving the kinetically favored N3-alkylation.
-
Preparation: To a solution of the hydantoin (1.0 equiv.) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Addition of Electrophile: Add the alkyl halide (1.1 equiv.) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature (or heat to 50-60 °C for less reactive halides) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N3-alkylated hydantoin.
Protocol 2: General Procedure for Direct N1-Selective Alkylation[3]
This protocol leverages the potassium base/THF system for direct N1-alkylation.
-
Preparation: Dissolve the hydantoin (1.0 equiv.) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add potassium tert-butoxide (tBuOK, 2.0 equiv.) portion-wise to the solution. Stir for 15-30 minutes at 0 °C. The mixture may become a thick slurry or a clear solution depending on the substrate.
-
Addition of Electrophile: Add the alkyl halide (1.2 equiv.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 6 hours. The reaction with reactive halides like methyl iodide is often very fast.[3] Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the N1-alkylated hydantoin.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Hydantoin - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Benzylimidazolidine-2,4-dione
Welcome to the technical support center for the synthesis of 3-Benzylimidazolidine-2,4-dione (also known as 3-benzylhydantoin). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic outcomes.
Introduction to this compound Synthesis
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. While several synthetic routes exist, they are often accompanied by the formation of stubborn byproducts that can complicate purification and reduce yields. This guide will focus on identifying, minimizing, and eliminating these impurities through a systematic, cause-and-effect approach.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve the cyclization of an N-benzyl substituted glycine derivative. Key approaches include:
-
From N-benzylglycine esters and urea/cyanate: This involves the reaction of an N-benzylglycine ester (e.g., ethyl ester) with urea or a cyanate source to form an intermediate ureidoacetic acid derivative, which then cyclizes.
-
Bucherer-Bergs Reaction: While traditionally used for 5,5-disubstituted hydantoins, modifications can be employed. However, direct N-benzylation at a later stage is often more straightforward.
-
From N-benzylaminoacetonitrile: Reaction of N-benzylaminoacetonitrile with carbon dioxide and subsequent cyclization is another viable route.
Q2: I'm observing a white, insoluble precipitate in my reaction mixture that is not my desired product. What could it be?
A2: A common and often troublesome byproduct is 1,3-dibenzylurea . This can form from the reaction of benzylamine with isocyanate species that may be present or generated in situ, particularly if your reaction conditions involve urea or cyanates at elevated temperatures. Benzylamine can arise from the decomposition of starting materials or intermediates.
Q3: My final product shows an extra peak in the 1H NMR spectrum around δ 7.2-7.4 ppm with a broad singlet that integrates to more than the expected aromatic protons. What is this impurity?
A3: This is likely due to residual starting materials such as unreacted N-benzylglycine derivatives or byproducts containing a benzyl group. Another possibility is the presence of hydrolyzed intermediates, such as N-benzylureidoacetic acid, if the final cyclization is incomplete.
Q4: After purification by recrystallization, I'm still seeing impurities by TLC. What other purification methods can I use?
A4: If recrystallization is insufficient, column chromatography on silica gel is the next logical step. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the more polar byproducts from the desired 3-benzylhydantoin.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you might encounter during the synthesis of this compound, providing explanations for their root causes and actionable protocols to resolve them.
Problem 1: Low Yield of this compound
Symptoms:
-
Significantly lower than expected mass of the final product after work-up and initial purification.
-
TLC analysis of the crude reaction mixture shows a faint spot for the product and multiple other spots.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Reaction | The cyclization step to form the hydantoin ring may be slow or require more forcing conditions. | Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure your reagents are anhydrous if the reaction is moisture-sensitive. |
| Hydrolysis of Intermediates | Key intermediates, such as N-benzylureidoacetic acid or N-benzylaminoacetonitrile, can be susceptible to hydrolysis under acidic or basic conditions, leading to starting materials or other side products. | Maintain careful control over the pH of your reaction mixture. Use anhydrous solvents and reagents where appropriate. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for efficient cyclization or too high, leading to decomposition of starting materials or products. | Perform small-scale temperature optimization studies to find the ideal balance for your specific reaction conditions. |
| Poor Quality Starting Materials | Impurities in the starting materials (e.g., N-benzylglycine ester) can interfere with the reaction. | Ensure the purity of your starting materials by re-purifying them if necessary (e.g., distillation of esters). |
Problem 2: Presence of 1,3-Dibenzylurea as a Major Byproduct
Symptoms:
-
A significant amount of a white, high-melting point solid that is poorly soluble in many organic solvents is isolated.
-
1H NMR of the crude product shows characteristic peaks for the benzyl groups of dibenzylurea.
Mechanism of Formation:
The formation of 1,3-dibenzylurea typically occurs when benzylamine reacts with an isocyanate source. Benzylamine can be present as an impurity in the starting materials or formed through decomposition. Urea, when heated, can generate ammonium isocyanate.
Caption: Formation of 1,3-dibenzylurea byproduct.
Solutions:
| Strategy | Detailed Protocol |
| Purification of Starting Materials | Ensure that the N-benzylglycine derivative is free of any residual benzylamine from its own synthesis. |
| Controlled Reaction Temperature | Avoid excessive heating, which can promote the decomposition of urea into isocyanates. |
| Purification of the Final Product | 1,3-Dibenzylurea has different solubility properties compared to 3-benzylhydantoin. |
Problem 3: Incomplete Cyclization and Presence of N-Benzylureidoacetic Acid
Symptoms:
-
The isolated product is an oil or a low-melting solid, instead of the expected crystalline 3-benzylhydantoin.
-
The 1H NMR spectrum shows a broad peak corresponding to a carboxylic acid proton, and the integration of the methylene protons adjacent to the nitrogen is inconsistent with the pure product.
-
The IR spectrum displays a broad O-H stretch in addition to the expected amide and ketone carbonyl stretches.
Logical Workflow for Troubleshooting Incomplete Cyclization:
Caption: Troubleshooting workflow for incomplete cyclization.
Solutions:
| Strategy | Detailed Protocol |
| Driving the Cyclization | The cyclization of N-benzylureidoacetic acid to the hydantoin is a dehydration reaction. |
| Post-Reaction Treatment | The crude product containing the uncyclized intermediate can sometimes be cyclized in a separate step. |
| Purification | The acidic nature of the uncyclized intermediate allows for its removal via an acid-base extraction. |
Experimental Protocols
Protocol 1: Synthesis of this compound from N-Benzylglycine Ethyl Ester and Urea
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-benzylglycine ethyl ester (1 equivalent), urea (1.5 equivalents), and absolute ethanol.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude 3-benzylhydantoin in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities (like 1,3-dibenzylurea) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Technical Support Center: Purification of 3-Benzylhydantoins
Welcome to the technical support center dedicated to the purification of 3-benzylhydantoins. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this important chemical scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and adapt these methods for your specific needs. We will move beyond simple step-by-step instructions to explore the causality behind each experimental choice, ensuring a robust and reproducible purification strategy.
Part 1: Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses high-level questions that form the basis of a sound purification strategy.
Q1: What are the most common impurities I might encounter when synthesizing 3-benzylhydantoins?
Understanding potential impurities is the first step in designing an effective purification scheme. The impurities are almost always a direct consequence of the synthetic route employed.
-
Unreacted Starting Materials: The most common impurities are residual starting materials. In a typical synthesis involving the benzylation of hydantoin with a benzyl halide (e.g., benzyl bromide), you will likely find unreacted hydantoin and residual benzyl halide or benzyl alcohol (from hydrolysis).[1]
-
Isomeric Byproducts: While the N3 position of the hydantoin ring is generally more nucleophilic and sterically accessible, some alkylation at the N1 position can occur, leading to the formation of 1-benzylhydantoin. The ratio of N3 to N1 substitution depends heavily on the reaction conditions (base, solvent, temperature).
-
Over-Alkylation Products: In the presence of a strong base and excess benzyl halide, dialkylation can occur, yielding 1,3-dibenzylhydantoin.
-
Side-Products from Synthesis: If using a multi-component approach like the Bucherer-Bergs reaction, impurities can include uncyclized intermediates such as amino nitriles or ureas.[2][3]
-
Solvent and Reagent Residue: Residual solvents or basic catalysts (e.g., potassium carbonate, triethylamine) can also contaminate the crude product.
Q2: Which initial purification method should I choose: recrystallization or chromatography?
The choice between these two workhorse techniques depends on the nature and quantity of your crude product.
-
Recrystallization is the method of choice when your crude product is at least 85-90% pure and is a solid with good crystallinity. It is a highly efficient, scalable, and cost-effective method for removing small amounts of impurities, yielding material of very high purity.[4] The key is finding a solvent system where the 3-benzylhydantoin is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. A patent for 3-benzylhydantoin specifies recrystallization from ethanol.[1]
-
Column Chromatography is necessary when the crude product is a complex mixture with multiple components, the impurities have similar solubility profiles to the product, or the product is an oil or amorphous solid.[5][6] It offers superior separating power for closely related compounds based on differences in polarity.[5] While highly effective, it is more labor-intensive, consumes more solvent, and is less easily scaled than recrystallization.
Q3: How can I quickly assess the purity of my 3-benzylhydantoin sample and select a purification method?
A quick Thin Layer Chromatography (TLC) analysis is indispensable. Dissolve a small amount of your crude product and spot it on a TLC plate alongside your starting materials.
-
Interpreting the TLC:
-
One Major Spot: If you see one major spot corresponding to your product and only faint spots for impurities, recrystallization is a strong candidate.
-
Multiple, Close Spots: If you see multiple spots with close Rf values, column chromatography will likely be required for effective separation.
-
Baseline Material: A spot that remains at the baseline (Rf=0) often indicates highly polar impurities like unreacted hydantoin or salts.
-
Solvent Front Material: A spot that travels with the solvent front (Rf=1) suggests non-polar impurities, such as residual benzyl halide.
-
This initial TLC will not only guide your choice of purification method but also help in selecting the appropriate solvent system (eluent) for column chromatography.[6]
Part 2: Troubleshooting Guide: Common Purification Scenarios
This section provides a problem-and-solution framework for specific issues encountered during purification.
Scenario 1: Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| My 3-benzylhydantoin won't crystallize out of solution. | 1. Too much solvent was used. The solution is not supersaturated upon cooling. 2. The solution is cooling too quickly. This can favor staying in solution or oiling out over forming a crystal lattice. 3. High impurity load. Impurities can inhibit crystal formation. | 1. Boil off some of the solvent to re-concentrate the solution and then allow it to cool again. 2. Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, then transfer it to an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product if available. 3. Attempt a pre-purification step. A quick filtration through a small plug of silica gel can sometimes remove enough of the problematic impurities to allow for crystallization. |
| The recrystallized product is still impure (checked by TLC/melting point). | 1. Impurities co-precipitated. This happens if the impurities have similar solubility to the product or if the solution cooled too rapidly, trapping impurities in the crystal lattice. 2. Incomplete washing. The surface of the crystals may be coated with impurity-laden mother liquor. | 1. Perform a second recrystallization. Use a slightly different solvent system if possible. Ensure slow, controlled cooling. 2. Wash the filtered crystals thoroughly with a small amount of ice-cold recrystallization solvent. Ensure the solvent is cold to avoid dissolving your product. |
| My compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute (or the melting point of the impure mixture). The compound dissolves, but upon cooling, it separates as a liquid phase before it can crystallize. 2. Significant amount of impurities. High impurity levels can dramatically depress the melting point of your product. | 1. Switch to a lower-boiling point solvent. 2. Add a second, miscible "anti-solvent" in which your compound is insoluble. Dissolve the compound in a minimum of the good hot solvent, then slowly add the anti-solvent dropwise at an elevated temperature until the solution just becomes cloudy. Allow to cool slowly. 3. Purify the crude material first by column chromatography to remove the impurities that are depressing the melting point. |
Scenario 2: Column Chromatography Challenges
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between product and an impurity. | 1. Incorrect eluent polarity. The solvent system is either too polar (everything elutes quickly) or not polar enough (nothing moves). 2. Column was poorly packed. Channels or cracks in the stationary phase lead to band broadening and inefficient separation.[7] 3. Column was overloaded. Too much sample was loaded for the amount of silica gel used. | 1. Optimize the eluent system using TLC. Aim for an Rf value of ~0.25-0.35 for your target compound. Use solvent mixtures (e.g., Hexane/Ethyl Acetate) and adjust the ratio. For very polar compounds, adding a small amount of methanol to dichloromethane can be effective. 2. Repack the column carefully. Ensure the silica gel is settled evenly without any air bubbles or cracks. A layer of sand on top can help prevent disturbance during solvent addition.[8][9] 3. Use more stationary phase. A general rule of thumb is a silica-to-crude product weight ratio of at least 50:1 for difficult separations. |
| My product is not eluting from the column. | 1. Eluent is not polar enough. The compound has a very strong affinity for the silica gel and the solvent is not strong enough to displace it. 2. Compound degradation on silica. Some compounds can be unstable on acidic silica gel. | 1. Gradually increase the polarity of the eluent. This is known as a gradient elution. For example, start with 20% Ethyl Acetate in Hexane and gradually increase the percentage of Ethyl Acetate. 2. Consider using a different stationary phase. Neutral or basic alumina can be used for acid-sensitive compounds. Alternatively, you can use silica gel that has been pre-treated with a base like triethylamine (by adding ~1% to the eluent). |
| The column has cracked or developed channels. | 1. The silica gel ran dry. If the solvent level drops below the top of the stationary phase, air enters and causes cracking. 2. Thermal shock. A significant change in temperature (e.g., from an exothermic reaction of the solvent with the silica) can cause cracking. | 1. Always keep the silica gel bed wet with solvent. Never let the solvent level drop below the top layer of sand.[7] 2. Pack the column using the eluent you plan to run. This minimizes thermal effects when you start the separation. |
Scenario 3: Preparative HPLC Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad peaks leading to poor resolution. | 1. Column overloading. Injecting too much mass onto the column is a common cause of peak fronting and broadening. 2. Inappropriate mobile phase. The mobile phase composition may not be optimal for sharp peak shapes. Additives are often necessary. | 1. Perform a loading study. Start with a small injection and incrementally increase the mass until peak shape begins to deteriorate. This will determine the maximum loading capacity for your column.[10] 2. Modify the mobile phase. For reverse-phase HPLC, use a volatile acid like formic acid or acetic acid (0.1%) instead of phosphoric acid to improve peak shape and ensure compatibility with mass spectrometry.[10][11] |
| Low recovery of compound after purification. | 1. Compound precipitation. The compound may be poorly soluble in the mobile phase, causing it to precipitate on the column or in the tubing. 2. Irreversible binding or degradation. The compound may be binding irreversibly to the stationary phase or degrading under the separation conditions. | 1. Check the solubility of your compound in the mobile phase. You may need to decrease the aqueous portion of the mobile phase or add a co-solvent. 2. Ensure mobile phase compatibility. Avoid using additives that could form salts with your compound.[10] If degradation is suspected (e.g., due to pH), buffer the mobile phase accordingly. |
Part 3: Detailed Protocols & Data
Protocol 1: Step-by-Step Recrystallization of 3-Benzylhydantoin from Ethanol
This protocol is adapted from established procedures and is a robust starting point for obtaining high-purity material.[1][4]
-
Solvent Selection: Place a small amount (~50 mg) of your crude 3-benzylhydantoin into a test tube. Add ethanol dropwise. The compound should be sparingly soluble at room temperature but dissolve completely upon gentle heating. This confirms ethanol is a suitable solvent.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use the minimum amount to ensure the solution becomes supersaturated upon cooling.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Keep the receiving flask and funnel hot to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. Characterize the final product by melting point and spectroscopy (NMR, IR).
Protocol 2: General Workflow for Flash Column Chromatography
This workflow provides a general procedure for purifying 3-benzylhydantoin on a silica gel column.[5][9]
-
Eluent Selection: Use TLC to determine the optimal solvent system. Test various ratios of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Aim for an Rf of 0.25-0.35 for the 3-benzylhydantoin spot.
-
Column Packing (Wet Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a ~1 cm layer of sand.
-
In a beaker, make a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column. Tap the column gently to settle the silica and remove air bubbles.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption.
-
Run eluent through the column until the bed is stable and the solvent level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully pipette this concentrated solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level reaches the sand.
-
Carefully add a small amount of fresh eluent, wash the sides of the column, and let it absorb again. Repeat twice.
-
-
Elution:
-
Carefully fill the top of the column with eluent.
-
Begin collecting fractions. Use gentle air pressure ("flash" chromatography) to maintain a steady flow rate (approx. 2 inches/minute descent of the solvent front).[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to obtain your purified 3-benzylhydantoin.
-
Table 1: Recommended Starting Solvent Systems for Silica Gel Chromatography
| Polarity of Impurities | Recommended Starting Eluent System (v/v) | Rationale |
| Non-polar (e.g., Benzyl Bromide) | 10-20% Ethyl Acetate / Hexanes | Starts with low polarity to elute non-polar impurities first, then the product can be eluted by increasing the polarity. |
| Similar Polarity | 30-50% Ethyl Acetate / Hexanes or 100% Dichloromethane | These systems offer good selectivity for compounds of intermediate polarity like 3-benzylhydantoin. Adjust ratios based on TLC. |
| Polar (e.g., Hydantoin) | 2-5% Methanol / Dichloromethane | The small amount of highly polar methanol is effective at eluting more polar compounds from the silica gel. |
Part 4: Purification Workflow Diagram
The following diagram illustrates the decision-making process for selecting a purification strategy for crude 3-benzylhydantoin.
Caption: Decision workflow for 3-benzylhydantoin purification.
References
- 1. US2759002A - 3-benzyl hydantoin and process - Google Patents [patents.google.com]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Separation of Hydantoin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for N-benzylation of Imidazolidine-2,4-dione
Introduction
The N-benzylation of the imidazolidine-2,4-dione (also known as hydantoin) scaffold is a critical transformation in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, including anticonvulsants and anticancer agents.[1] While seemingly a straightforward N-alkylation, this reaction is fraught with challenges related to regioselectivity, low yields, and difficult purifications. The hydantoin nucleus possesses two distinct secondary amine protons at the N-1 and N-3 positions, with the N-3 proton being significantly more acidic (pKa ≈ 9) than the N-1 proton (pKa ≈ 11).[2] This inherent difference is the key to controlling the reaction's outcome but is also a source of common experimental issues.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to empower researchers to navigate the complexities of this reaction with a clear understanding of the underlying chemical principles.
Core Reaction Mechanism: An Overview
The N-benzylation of imidazolidine-2,4-dione typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves two primary steps:
-
Deprotonation: A suitable base abstracts a proton from one of the nitrogen atoms of the hydantoin ring, generating a nucleophilic hydantoin anion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the C-N bond.
Controlling which nitrogen is deprotonated and preventing side reactions are the central challenges in optimizing this transformation.
Caption: Reaction mechanism for N-benzylation of imidazolidine-2,4-dione.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting imidazolidine-2,4-dione. What's going wrong?
A1: This is a common issue that typically points to inadequate deprotonation or poor reactivity of the electrophile.
-
Cause 1: Inappropriate Base or Solvent. The pKa of the N-3 proton is around 9.[2] A base that is too weak (e.g., NaHCO₃) will not sufficiently deprotonate the hydantoin. Furthermore, the solubility of both the hydantoin salt and the base is critical. For instance, using potassium carbonate (K₂CO₃) in a solvent where it is poorly soluble, like acetone, can lead to a stalled reaction, even though K₂CO₃ is a sufficiently strong base.[3]
-
Solution: Switch to a stronger base or a more suitable solvent system. A classic combination is sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[4][5] These solvents effectively solvate the cation of the base, enhancing the reactivity of the resulting hydantoin anion. For weaker bases like K₂CO₃, switching to a more polar solvent like DMF or acetonitrile (ACN) can dramatically improve results by increasing solubility.[6]
-
-
Cause 2: Poor Reagent Quality or Presence of Water. Sodium hydride is notoriously reactive with water, and many carbonate bases are hygroscopic. Any moisture in the reaction will consume the base and inhibit deprotonation. Similarly, the benzyl bromide may have degraded.
-
Solution: Ensure all reagents are pure and the reaction is conducted under anhydrous conditions. Dry your solvent over molecular sieves or by distillation. Use freshly opened or properly stored NaH and benzyl bromide.
-
-
Cause 3: Low Reactivity of the Benzylating Agent. While benzyl bromide is quite reactive, using benzyl chloride will result in a significantly slower reaction.
-
Solution: If using a less reactive halide, consider adding a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI).[3] The iodide undergoes a Finkelstein reaction with the benzyl chloride/bromide to generate the more reactive benzyl iodide in situ, accelerating the SN2 reaction.
-
Q2: My TLC/LC-MS shows multiple product spots. How can I improve the selectivity and avoid side products?
A2: The formation of multiple products typically arises from a lack of regioselectivity (alkylation at N-1 instead of N-3) or over-alkylation (dialkylation at both N-1 and N-3).
-
Cause 1: Over-alkylation leading to N-1,N-3-dibenzylhydantoin. This occurs when the initially formed N-3 benzylated product is deprotonated at the N-1 position and reacts with a second molecule of benzyl bromide. This is favored by using a large excess of both the base and the benzylating agent, or by using very strong bases like NaH under harsh conditions.[2][7]
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the benzylating agent.[4] Avoid large excesses.
-
Slow Addition: Add the benzyl bromide dropwise to the solution of the deprotonated hydantoin at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[8]
-
Choice of Base: Use a milder base like K₂CO₃, which is often sufficient for selective mono-alkylation at the more acidic N-3 position. Stronger conditions (e.g., NaH in DMF) are more likely to cause double deprotonation and lead to the di-substituted product.[2]
-
-
-
Cause 2: Competing N-1 Alkylation. While N-3 is more acidic and kinetically favored for alkylation, some N-1 alkylation can occur, especially at higher temperatures or under thermodynamic control.[2][9]
-
Solution: Keep reaction temperatures low to favor the kinetic N-3 product. Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is usually sufficient. High temperatures can decrease selectivity.
-
Q3: The reaction seems to work, but I'm struggling with purification. The product is difficult to separate from the starting material or byproducts.
A3: Purification challenges often stem from incomplete reactions or products with similar polarities.
-
Cause 1: Similar Polarity of Product and Starting Material. The N-3 benzylated product is often only slightly less polar than the starting hydantoin, making separation by column chromatography difficult.
-
Solution:
-
Drive the Reaction to Completion: First, ensure the reaction has gone to completion by monitoring with TLC. An incomplete reaction is the most common source of this purification headache.[3]
-
Recrystallization: If chromatography is ineffective, recrystallization is an excellent alternative. Ethanol/water mixtures are often effective for purifying hydantoins.[10] Experiment with different solvent systems like ethyl acetate/hexane or dichloromethane/methanol.
-
Acid/Base Wash: If your product is stable, an aqueous workup with a dilute base wash (e.g., 5% NaHCO₃) can sometimes help remove unreacted acidic starting material, though this may not be highly effective.
-
-
-
Cause 2: Contamination from DMF. If using DMF as a solvent, it can be difficult to remove completely and can interfere with purification and characterization. Benzylation reactions in DMF with NaH can also form an amine side product that acts as a catalyst poison in subsequent steps.[11]
-
Solution: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer multiple times with water and then with brine to remove the bulk of the DMF.
-
Caption: Troubleshooting workflow for N-benzylation of imidazolidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: Which base is best for selective N-3 benzylation?
A1: The choice of base is a trade-off between reactivity and selectivity. A summary is provided in the table below.
-
Potassium Carbonate (K₂CO₃): This is often the best choice for selective N-3 mono-alkylation. It is strong enough to deprotonate the more acidic N-3 position but often leaves the N-1 position intact, minimizing over-alkylation.[2][12] Its effectiveness is highly dependent on the solvent.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete deprotonation.[5] It is highly effective but increases the risk of di-alkylation if stoichiometry and temperature are not carefully controlled. It must be used in an anhydrous aprotic solvent.
-
Cesium Carbonate (Cs₂CO₃): More soluble in organic solvents than K₂CO₃ and can accelerate reactions, but it is also a stronger base and can lead to a higher degree of over-alkylation.[12]
Q2: How does the solvent affect the reaction?
A2: The solvent plays a crucial role in an SN2 reaction by solvating the ions and reagents.
-
Polar Aprotic Solvents (DMF, ACN, DMSO, THF): These are generally the best choices. They are polar enough to dissolve the hydantoin salt but do not have acidic protons that can interfere with the base. They accelerate SN2 reactions by solvating the cation (e.g., K⁺, Na⁺) while leaving the nucleophilic anion relatively "naked" and reactive.[4] DMF and ACN are excellent choices for reactions with carbonate bases.[6]
-
Less Polar Solvents (Acetone, Dichloromethane): These are generally less effective. The solubility of the hydantoin salt is often low, leading to slow or incomplete reactions.[3]
| Base | Solvent | Pros | Cons | Best For |
| K₂CO₃ | DMF, ACN | Good selectivity for N-3; safer handling.[12] | Slower reaction rates; requires good solubility. | Selective N-3 mono-benzylation. |
| NaH | THF, DMF | High reactivity; drives reaction to completion.[5] | Risk of over-alkylation; requires strict anhydrous conditions; safety hazard (H₂ gas). | Rapid conversion when selectivity is less critical or can be controlled by stoichiometry/temperature. |
| Cs₂CO₃ | ACN, THF | Higher reactivity than K₂CO₃ due to better solubility.[12] | Expensive; higher risk of over-alkylation. | Accelerating sluggish reactions where K₂CO₃ is ineffective. |
Q3: How can I analytically monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
TLC Setup: Use silica gel plates. A good eluent system is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate. For example, start with 70:30 Hexane:Ethyl Acetate and adjust as needed.
-
Visualization: The spots can be visualized under a UV lamp (λ = 254 nm).[13] Staining with potassium permanganate or ceric ammonium molybdate (CAM) can also be effective.
-
Interpretation: The starting hydantoin will be the most polar spot (lowest Rf). The mono-benzylated product will have a higher Rf, and the di-benzylated product will have the highest Rf. Monitor the disappearance of the starting material spot to determine completion.
Optimized Protocol for Selective N-3 Benzylation
This protocol is designed to favor the selective formation of 3-benzylimidazolidine-2,4-dione.
Materials:
-
Imidazolidine-2,4-dione (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)
-
Benzyl Bromide (1.1 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add imidazolidine-2,4-dione (1.0 eq.) and finely powdered K₂CO₃ (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask (to make a ~0.2 M solution with respect to the hydantoin).
-
Heating: Stir the suspension at 50-60 °C for 30 minutes to facilitate the formation of the potassium salt.
-
Addition of Electrophile: Cool the mixture to room temperature. Add benzyl bromide (1.1 eq.) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]
References
- 1. rjpn.org [rjpn.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
- 13. osti.gov [osti.gov]
Technical Support Center: Synthesis of 3-Substituted Hydantoins
Welcome to the technical support center for the synthesis of 3-substituted hydantoins. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the laboratory.
Troubleshooting Guide: Enhancing Yields and Purity
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Question 1: My yield of 3-substituted hydantoin is consistently low. What are the most likely causes and how can I improve it?
Low yields in 3-substituted hydantoin synthesis can often be traced back to several key factors related to the primary synthetic routes, most commonly the reaction of an N-substituted amino acid with an isocyanate or the cyclization of a pre-formed ureido acid.[1]
Causality and Strategic Solutions:
-
Incomplete Formation of the Ureido Intermediate: The initial reaction between the N-substituted amino acid and an isocyanate (or a cyanate salt) to form the ureido acid intermediate is critical. If this step is inefficient, the final yield will suffer.
-
Troubleshooting:
-
Reagent Purity: Ensure the isocyanate is of high purity and free from moisture, as it can hydrolyze to form an amine, leading to unwanted urea byproducts.
-
Solvent Choice: The choice of solvent is crucial. Aprotic solvents like DMF or DMSO are often effective. For reactions involving cyanates, aqueous conditions may be necessary.[1]
-
Temperature Control: Some reactions, particularly those involving sensitive reagents, may benefit from initial cooling (e.g., -5°C) followed by a gradual warming to room temperature or gentle heating.[1]
-
-
-
Inefficient Cyclization: The subsequent ring-closure of the ureido acid to the hydantoin is often the yield-determining step. This is typically an acid- or base-catalyzed intramolecular condensation.
-
Troubleshooting:
-
Acid Catalysis: Strong acids like hydrochloric acid are commonly used to promote cyclization.[1] The concentration of the acid can be optimized; for instance, 37% v/v HCl has been shown to be effective.[1]
-
Base Catalysis: In some cases, basic conditions are employed for the cyclization of ureido derivatives.[2] The choice between acid and base catalysis depends on the specific substrate and reaction pathway.
-
Dehydrating Conditions: Since cyclization involves the elimination of water, the use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the product.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired 3-substituted hydantoin.
-
Troubleshooting:
-
Hydrolysis of the Hydantoin Ring: The hydantoin ring can be susceptible to hydrolysis, especially under harsh basic conditions, to yield N-carbamoyl amino acids.[3][4] Careful control of pH and temperature during workup and purification is essential.
-
Formation of Urea Byproducts: As mentioned, hydrolysis of the isocyanate can lead to the formation of symmetrical ureas, consuming the starting material.[5]
-
-
dot
Caption: Workflow for 3-Substituted Hydantoin Synthesis and Common Pitfalls.
Question 2: I am observing significant amounts of an unknown byproduct in my reaction mixture. How can I identify and minimize its formation?
The identity of the byproduct will depend on your specific synthetic route. However, a common and often problematic byproduct is the corresponding N-carbamoyl amino acid, resulting from the hydrolysis of the hydantoin ring.[3][4]
Identification and Mitigation Strategies:
-
Characterization of the Byproduct:
-
Spectroscopic Analysis: Utilize NMR and mass spectrometry to characterize the byproduct. The N-carbamoyl amino acid will have a distinct NMR spectrum and a mass corresponding to the addition of a water molecule to your target hydantoin.
-
Literature Comparison: Compare the spectral data with known data for N-carbamoyl amino acids.
-
-
Minimizing Byproduct Formation:
-
pH Control During Workup: Avoid prolonged exposure to strongly basic or acidic conditions during the reaction workup. Neutralize the reaction mixture promptly and maintain a pH range where the hydantoin is stable.
-
Temperature Management: High temperatures can accelerate the hydrolysis of the hydantoin ring.[6] Perform the reaction and purification at the lowest effective temperatures.
-
Alternative Synthetic Routes: If hydrolysis is a persistent issue, consider alternative synthetic strategies that may be less prone to this side reaction. For example, methods utilizing carbamates instead of isocyanates can sometimes offer milder reaction conditions.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3-substituted hydantoins, offering insights into reaction mechanisms and practical considerations.
What are the most common synthetic methods for preparing 3-substituted hydantoins?
Several methods are widely used, each with its own advantages and limitations:
-
Urech or Read Synthesis: This classic method involves the reaction of an amino acid derivative with an isocyanate or potassium cyanate, followed by acid-catalyzed cyclization.[1] It is a versatile method for accessing a variety of substituted hydantoins.[7]
-
From α-Amino Methyl Ester Hydrochlorides and Carbamates: This approach provides 3-substituted hydantoins in good yields through the formation and subsequent cyclization of ureido derivatives under basic conditions.[2] A key advantage is the avoidance of hazardous reagents like isocyanates.[2]
-
Bucherer-Bergs Reaction: While traditionally used for 5-substituted hydantoins, modifications of this multicomponent reaction can also yield 3-substituted derivatives.[8][9][10] It typically involves the reaction of a carbonyl compound, cyanide, and ammonium carbonate.
-
From Dipeptides: Highly substituted chiral hydantoins can be synthesized from simple dipeptides under mild conditions.[2]
-
Ugi/Cyclization Reaction Sequence: This two-step, one-pot microwave-assisted strategy can be used to synthesize bioactive hydantoins.[2]
How does the choice of starting materials affect the reaction outcome?
The structure of your starting N-substituted amino acid will directly influence the properties of the final hydantoin and can impact the reaction conditions required.
-
Steric Hindrance: Bulky substituents on the amino acid or the isocyanate can slow down the reaction rate and may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the starting materials can influence the nucleophilicity of the amine and the reactivity of the isocyanate, potentially affecting the rate of ureido intermediate formation.
What are the key parameters to optimize for improving the yield of the cyclization step?
The cyclization of the ureido intermediate is often the most critical step for maximizing yield.
| Parameter | Effect on Yield | Optimization Strategy |
| Catalyst | The choice and concentration of the acid or base catalyst are crucial. | Screen different acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, K₂CO₃) and their concentrations to find the optimal conditions for your specific substrate. |
| Temperature | Higher temperatures can increase the reaction rate but may also promote side reactions like hydrolysis. | Determine the minimum temperature required for efficient cyclization. A temperature screen is recommended. |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can increase the formation of byproducts. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Solvent | The solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate. | Aprotic polar solvents are often a good starting point, but solvent screening may be necessary for challenging substrates. |
dot
Caption: Key Parameters for Optimizing the Cyclization Step.
Experimental Protocols
General Protocol for the Synthesis of 3-Substituted Hydantoins via the Urech Method
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the Ureido Acid Intermediate
-
Dissolve the N-substituted amino acid (1.0 eq) in a suitable solvent (e.g., water or a mixture of water and a miscible organic solvent).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium cyanate (1.1 eq) in water to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to stir at low temperature for a specified time (e.g., 2 hours), then let it warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the ureido acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to the Hydantoin
-
Suspend the dried ureido acid in a solution of a strong acid (e.g., 37% HCl).[1]
-
Heat the mixture to reflux for a specified period (e.g., 4-6 hours), monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydantoin product.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-substituted hydantoin.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Hydantoin synthesis [organic-chemistry.org]
- 3. Purinylhydantoins. Facile conversion of the naturally occurring N-(purin-6-ylcarbamoyl)-L-amino acids into 3-pruin-6-ylhydantoins and 3-cyclohexyl-1-(purin-6-ylcarbamoyl)hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Solubility of 3-Benzylimidazolidine-2,4-dione
Welcome to the technical support center for 3-Benzylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a derivative of hydantoin, is generally characterized as a crystalline solid with limited aqueous solubility.[1] Its molecular structure contains both a non-polar benzyl group and a more polar hydantoin ring. The large, non-polar benzyl group can significantly decrease its solubility in water.[2] While the hydantoin ring contains polar functional groups capable of hydrogen bonding, the overall hydrophobicity of the molecule often dominates its behavior in aqueous media.[3] It is expected to be more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][4]
Q2: Why is my this compound not dissolving in my aqueous buffer?
Low aqueous solubility is a common issue for compounds like this compound due to the principle of "like dissolves like."[2] The non-polar benzyl group makes the molecule less compatible with polar solvents such as water. Several factors could be contributing to this issue, including:
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Solvent Polarity: Your aqueous buffer is a highly polar solvent, which is not ideal for dissolving a compound with significant non-polar character.
-
pH of the Solution: The hydantoin ring has a weakly acidic proton on one of its nitrogens. The pH of your buffer can influence the ionization state of the molecule, which in turn affects its solubility.[5][6]
-
Temperature: The temperature of your solution can impact solubility. For most solids, solubility increases with temperature.[7][8]
-
Crystal Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[9][10] Metastable forms are generally more soluble than their stable counterparts.[11]
Q3: Can I heat the solution to improve solubility?
Yes, gently heating the solution can be an effective method to increase the solubility of many solid compounds, including this compound.[7] Increased temperature provides the necessary energy to overcome the intermolecular forces within the crystal lattice, allowing the solvent to interact more effectively with the solute molecules.[8] However, it is crucial to monitor the compound's stability at elevated temperatures to avoid degradation. It is recommended to perform a preliminary thermal stability test if you plan to use heat for dissolution.
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to addressing low solubility issues with this compound.
Initial Assessment: Understanding Your System
Before attempting to modify your experimental conditions, it is essential to characterize the problem.
Workflow for Initial Solubility Assessment
Caption: Initial assessment workflow for low solubility.
Systematic Troubleshooting Steps
1. Solvent Selection and Co-solvents
The most direct approach to improving solubility is to select a more appropriate solvent or to use a co-solvent system.[12][13]
-
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar compounds.[13][14]
-
Recommended Solvents:
-
Organic Solvents: For non-biological experiments, consider using solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol where this compound is likely to have higher solubility.[3][4]
-
Co-solvents for Aqueous Systems: For biological assays, a small percentage of a co-solvent can be used. Common choices include:
-
DMSO
-
Ethanol
-
Polyethylene Glycol (PEG)
-
Propylene Glycol
-
-
Protocol for Co-solvent Screening
-
Prepare a stock solution of this compound in a pure, water-miscible organic solvent (e.g., 100 mM in DMSO).
-
Serially dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is as low as possible (typically <1% v/v) to avoid affecting your experiment.
-
Visually inspect for any precipitation.
-
If precipitation occurs, try a different co-solvent or a lower final concentration of the compound.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Polarity | Common Use Level in Aqueous Solutions | Notes |
| DMSO | High | < 1% | Can have biological effects at higher concentrations. |
| Ethanol | High | 1-5% | Generally well-tolerated in many cell-based assays. |
| PEG 300/400 | Medium | 5-20% | Can increase viscosity. |
| Propylene Glycol | Medium | 5-20% | A common pharmaceutical excipient. |
2. pH Adjustment
The solubility of ionizable compounds is often pH-dependent.[5][15] this compound has a weakly acidic proton on the hydantoin ring.
-
Rationale: By increasing the pH of the solution above the pKa of the acidic proton, the molecule will become deprotonated and form a more polar, and thus more water-soluble, anion.[6] The solubility of some hydantoin derivatives has been shown to increase with pH.[16]
Workflow for pH Optimization
Caption: pH optimization workflow for ionizable compounds.
Protocol for pH-Dependent Solubility Testing
-
Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess of this compound to each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.[17][18]
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[17][19]
3. Particle Size Reduction
Decreasing the particle size of the solid compound can increase the dissolution rate.[20][21]
-
Rationale: Smaller particles have a larger surface area-to-volume ratio, which allows for more extensive interaction with the solvent, leading to faster dissolution.[12] While this does not change the equilibrium solubility, it can be crucial for experiments where rapid dissolution is required.[21]
-
Methods:
4. Use of Solubilizing Excipients
For more challenging cases, especially in formulation development, various excipients can be employed to enhance solubility.
-
Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14] Common examples include Tween® 80 and sodium lauryl sulfate (SLS).[23]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[14][24]
Table 2: Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Reduces solvent polarity | Simple and effective | Co-solvent may interfere with the experiment |
| pH Adjustment | Increases ionization of the compound | Can significantly increase solubility for ionizable compounds | pH must be compatible with the experimental system |
| Particle Size Reduction | Increases surface area for faster dissolution | Improves dissolution rate | Does not increase equilibrium solubility |
| Surfactants | Micellar encapsulation | Can significantly increase apparent solubility | May have biological activity or interfere with assays |
| Cyclodextrins | Forms inclusion complexes | High solubilization capacity | Can be expensive; potential for toxicity |
Advanced Troubleshooting: Persistent Solubility Issues
If the above methods do not yield satisfactory results, you may need to consider more advanced strategies, especially for in-vivo applications or formulation development.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[12][22] Techniques like hot-melt extrusion or spray drying can be used to create these systems, which often exhibit enhanced dissolution rates and apparent solubility.[22]
-
Polymorph Screening: If you suspect polymorphism, it may be beneficial to perform a polymorph screen to identify a more soluble, metastable form of this compound.[10][25] However, be aware that metastable forms can convert to the more stable, less soluble form over time.[9][11]
By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the challenges associated with the low solubility of this compound, enabling the successful progression of your research and development activities.
References
- 1. CAS 3530-82-3: 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. mt.com [mt.com]
- 10. jocpr.com [jocpr.com]
- 11. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. scispace.com [scispace.com]
Recrystallization of 3-Benzylimidazolidine-2,4-dione: A Technical Support Guide
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization techniques for purifying 3-Benzylimidazolidine-2,4-dione. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and a solvent selection guide to ensure the successful purification of this compound.
Introduction: The Importance of Purity
This compound, a hydantoin derivative, is a valuable building block in medicinal chemistry and drug discovery. The purity of this compound is paramount for reliable experimental outcomes, particularly in downstream applications such as biological screening and lead optimization. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. A successful recrystallization can significantly enhance the purity of this compound, leading to more accurate and reproducible research results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound and provides practical solutions based on established chemical principles.
Q1: My this compound is not dissolving in the hot solvent, even after adding a large volume. What should I do?
A1: This is a common issue that can arise from several factors:
-
Inappropriate Solvent Choice: The selected solvent may not be a good choice for this compound. The ideal solvent should dissolve the compound when hot but have limited solubility at room temperature. Consult the Solvent Selection Guide (Table 1) for suitable options. Ethanol or a mixture of ethanol and water is often a good starting point for hydantoin derivatives.
-
Insufficient Heating: Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.
-
Incorrect Solvent Volume: While it is crucial to use a minimal amount of hot solvent, an insufficient volume will prevent the complete dissolution of the solid. Add small increments of hot solvent until the solid just dissolves.
Q2: After cooling, my compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent. To address this:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask at room temperature before transferring it to an ice bath. Slow cooling promotes the formation of well-defined crystals over oils.
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A3: The absence of crystal formation is usually due to either supersaturation or the use of too much solvent. Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If an excessive amount of solvent was used, you will need to remove some of it. This can be done by gently heating the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly.
Q4: The recovery of my purified this compound is very low. How can I improve the yield?
A4: Low recovery can be attributed to several factors:
-
Using Too Much Solvent: As mentioned previously, excess solvent will retain more of your dissolved compound upon cooling. Always aim for the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper. To prevent this, use a pre-warmed funnel and flask for the filtration step.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Washing with Room Temperature Solvent: When washing the collected crystals, always use a small amount of ice-cold solvent to minimize the dissolution of the purified product.
Q5: What are the likely impurities in my crude this compound sample?
A5: If the compound was synthesized via the Bucherer-Bergs reaction, common impurities may include unreacted starting materials (benzylamine, glyoxylic acid) or byproducts such as ureido acids or amides[1]. A proper recrystallization should effectively remove these impurities.
Solvent Selection Guide
The choice of solvent is critical for a successful recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Based on the chemical structure of this compound (containing both polar amide groups and a nonpolar benzyl group), a solvent of intermediate polarity is often a good choice.
| Solvent | Boiling Point (°C) | Suitability for Recrystallization | Comments |
| Ethanol | 78 | Excellent | Often a good first choice. Can be used alone or in a mixed system with water. |
| Isopropanol | 82 | Good | Similar properties to ethanol, can be a suitable alternative. |
| Ethyl Acetate | 77 | Fair | May be too good of a solvent at room temperature, potentially leading to lower recovery. Can be used in a mixed solvent system with a nonpolar solvent like hexanes. |
| Toluene | 111 | Poor | Generally too nonpolar to dissolve the compound effectively, even when hot. |
| Water | 100 | Poor (alone) | This compound has limited solubility in water. However, it is an excellent "anti-solvent" to be used in combination with a more soluble solvent like ethanol. |
| Ethanol/Water Mix | Varies | Excellent | A mixed solvent system allows for fine-tuning of the solvent polarity to achieve optimal recrystallization conditions. A 1:1 or 2:1 ethanol to water ratio is a good starting point. |
Table 1: Solvent selection guide for the recrystallization of this compound.
Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixture
This protocol provides a step-by-step guide for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional, if charcoal or insoluble impurities are present):
-
Pre-warm a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a piece of fluted filter paper in the warm funnel.
-
Quickly pour the hot solution through the filter paper into the clean, warm flask.
-
-
Crystallization:
-
To the hot, clear solution, add deionized water dropwise while swirling until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol/water mixture.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.
-
Continue to pull air through the crystals for several minutes to help them dry.
-
-
Drying and Characterization:
-
Transfer the purified crystals to a watch glass and allow them to air dry completely.
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value (140-141 °C) indicates high purity[2].
-
Calculate the percent recovery.
-
Recrystallization Workflow Diagram
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Benzylimidazolidine-2,4-dione
Welcome to the technical support hub for the synthesis of 3-Benzylimidazolidine-2,4-dione (also known as 3-Benzylhydantoin). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide a robust and scalable protocol, and offer detailed troubleshooting advice based on established chemical principles and field experience.
Part 1: Foundational Synthesis Protocol
The selection of a synthetic route for scale-up must prioritize safety, cost-effectiveness, robustness, and ease of operation. While several methods exist for synthesizing hydantoins, a highly reliable and scalable two-step approach involves the initial formation of N-benzylglycine followed by cyclization with urea. This route avoids some of the more hazardous reagents associated with classical methods like the Bucherer-Bergs reaction, which often uses alkali metal cyanides.[1][2][3]
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of N-Benzylglycine
-
Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a condenser, charge glycine (1.0 eq), potassium carbonate (2.2 eq), and deionized water (10 vol).
-
Reagent Addition: Begin vigorous stirring to create a slurry. While maintaining the internal temperature at 20-25 °C, add benzyl chloride (1.1 eq) dropwise over 1-2 hours. The addition can be exothermic; use the reactor jacket to maintain the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., HPLC, TLC).
-
Work-up & Isolation: Cool the mixture to 10-15 °C. Slowly acidify with concentrated hydrochloric acid to a pH of ~6.0. The product will precipitate.
-
Filtration: Filter the solid product and wash the filter cake thoroughly with cold deionized water (2 x 3 vol) followed by a cold solvent like isopropyl alcohol (1 x 2 vol) to remove organic impurities.
-
Drying: Dry the N-benzylglycine under vacuum at 50-60 °C until a constant weight is achieved.
Step 2: Cyclization to this compound
-
Setup: In a clean, dry, jacketed reactor with an overhead stirrer and condenser, charge the synthesized N-benzylglycine (1.0 eq) and urea (1.5 eq).
-
Reaction: Heat the mixture to 130-140 °C. The mixture will melt and begin to evolve ammonia gas, which should be safely scrubbed. Maintain this temperature for 3-5 hours. The reaction progress can be monitored by HPLC.
-
Work-up: Cool the molten reaction mixture to 80-90 °C and carefully add water (10 vol). The product should remain in solution while unreacted urea dissolves.
-
Crystallization & Isolation: Cool the aqueous solution to 0-5 °C over 2-3 hours to crystallize the product.
-
Filtration: Filter the crystalline product and wash the cake with cold deionized water (3 x 3 vol).
-
Drying: Dry the this compound under vacuum at 60-70 °C to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Part 2: Scale-Up Frequently Asked Questions (FAQs)
This section addresses critical considerations before you increase the batch size. Proactive planning is essential to avoid costly and time-consuming failures.
Q1: What are the primary physical challenges when scaling up this synthesis from a 1L flask to a 100L reactor?
A1: The most significant challenges stem from changes in the surface-area-to-volume ratio.[4][5]
-
Heat Transfer: A 100L reactor has a much smaller surface area relative to its volume compared to a 1L flask. This makes it harder to both heat the reaction and, more critically, to cool it.[4][6] The initial benzylation step is exothermic and requires careful management to prevent a runaway reaction.
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult.[6] Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield and purity.
-
Reagent Addition Time: The dropwise addition of benzyl chloride that takes minutes in the lab must be extended to an hour or more at scale to allow the cooling system to keep up with heat generation.[6]
Q2: How should I adjust the protocol for a larger, jacketed reactor?
A2: Direct translation of a lab procedure is rarely successful.
-
Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure proper mixing of slurries and viscous melts.
-
Temperature Monitoring: Always use an internal temperature probe. Do not rely on the jacket temperature, as there can be a significant lag between the two.
-
Solvent/Reagent Ratios: While reactant molar ratios should remain the same, solvent volumes (often cited in "volumes" relative to the limiting reagent) may need slight adjustments to ensure effective stirring and heat transfer.
-
Heating/Cooling Rates: Program gradual heating and cooling ramps. Avoid thermal shock to glass-lined reactors and allow the system to remain in control.
Q3: What are the key safety considerations for this process at scale?
A3:
-
Pressure Management: The cyclization step evolves ammonia gas. The reactor must be vented through a suitable scrubbing system (e.g., an acid scrubber) to neutralize the ammonia and prevent pressure buildup.
-
Thermal Hazard Assessment: Before scaling up, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction for the benzylation step. This data is crucial for ensuring the plant's cooling capacity is sufficient to handle the exotherm.[4]
-
Material Handling: Handling kilograms of potassium carbonate (a moderate base) and benzyl chloride (a lachrymator) requires appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.
Data Comparison: Lab vs. Pilot Scale
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Rationale for Change |
| Glycine | 50 g | 5.0 kg | 100x Scale Factor |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures effective mixing in a larger volume.[7] |
| Benzyl Chloride Addition | 5-10 minutes | 1-2 hours | Controlled rate to manage exotherm within reactor cooling capacity.[6] |
| Heat Transfer | Surface Air Cooling / Water Bath | Jacketed Heating/Cooling Fluid | Inefficient surface area requires an active, engineered solution.[5] |
| Ammonia Off-Gassing | Vented to Fume Hood | Vented to Acid Scrubber | Large volume of gas requires neutralization for safety and environmental compliance. |
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during and after the scale-up process.
Q: My final product yield dropped significantly after scaling up. What are the likely causes?
A: A drop in yield is a classic scale-up problem.[6] Let's diagnose it.
-
Cause 1: Inefficient Mixing. In the benzylation step, poor mixing can cause benzyl chloride to react with water or itself, reducing the amount available to react with glycine. In the cyclization step, poor mixing of the melt can lead to incomplete reaction.
-
Solution: Ensure your overhead stirrer speed and impeller design are adequate for the vessel geometry and reaction mass viscosity. Check for "dead zones" where mixing is poor.
-
-
Cause 2: Poor Temperature Control. If the benzylation gets too hot, side reactions can occur. If the cyclization temperature is too low, the reaction may not go to completion within the allotted time.
-
Solution: Review your temperature logs. Ensure the internal temperature, not the jacket temperature, was within the specified range throughout the process. Perform a calorimetry study to understand the thermal profile better.[4]
-
-
Cause 3: Incomplete Reaction. The longer heating and cooling cycles at scale may mean the effective time at the target temperature is less than in the lab.
-
Solution: Use in-process controls (IPCs) like HPLC to confirm the reaction is complete before proceeding to the work-up. Do not rely solely on time.
-
Q: The product oiled out during crystallization instead of forming a solid. How do I fix this?
A: "Oiling out" is often caused by impurities or incorrect crystallization conditions.
-
Cause 1: Presence of Impurities. Small amounts of side-products or unreacted starting materials can act as crystallization inhibitors.
-
Solution: Re-check the purity of your intermediate and the final reaction mixture. If necessary, introduce a purification step, such as a carbon treatment or a re-slurry of the crude product in a suitable solvent, to remove problematic impurities.
-
-
Cause 2: Cooling Rate is Too Fast. Rapid cooling can cause the solution to become supersaturated too quickly, leading to the formation of an oil rather than an ordered crystal lattice.
-
Solution: Slow down the cooling rate. A programmed, linear cooling ramp over several hours is highly recommended for large batches.
-
-
Cause 3: Insufficient Seeding. At a large scale, spontaneous nucleation can be less reliable.
-
Solution: Develop a seeding strategy. Add a small amount of pure, crystalline product (seed crystals) at a temperature where the solution is just beginning to become saturated to promote controlled, homogenous crystallization.
-
Q: I'm observing a new, significant impurity in my final product that wasn't present at the lab scale. What could it be?
A: New impurities are often the result of side reactions that become significant due to the different conditions of a large-scale reaction.[6]
-
Potential Cause: Thermal Decomposition. The longer processing times at high temperatures (especially during the 130-140 °C cyclization) can lead to thermal degradation of the starting materials or product.
-
Solution: Investigate if the reaction can be run at a slightly lower temperature for a longer time. Use IPCs to stop the reaction as soon as it is complete to minimize exposure to high heat.
-
-
Potential Cause: Dimerization/Polymerization. Localized hot spots from poor mixing can sometimes promote side reactions like the formation of N,N'-dibenzylpiperazine-2,5-dione from the self-condensation of N-benzylglycine.
-
Solution: Improve mixing efficiency. Characterize the impurity by LC-MS and NMR to understand its structure, which will provide clues to its formation pathway and how to prevent it.
-
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. We’re going to need a bigger flask | Opinion | Chemistry World [chemistryworld.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Benzylimidazolidine-2,4-dione
For researchers, scientists, and drug development professionals, the integrity of a synthesized compound is the bedrock of reliable experimental outcomes. This guide provides an in-depth, technically-grounded framework for validating the purity of 3-Benzylimidazolidine-2,4-dione, a molecule of interest in medicinal chemistry. We will move beyond rote protocols to explain the scientific rationale behind each analytical choice, ensuring a self-validating system for purity assessment. This guide will also objectively compare the analytical workflow for this compound with established methods for other relevant anticonvulsant hydantoins, providing a comprehensive perspective for your research.
The Importance of Purity in Drug Discovery
In the realm of drug development, even minute impurities can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading results and potential safety concerns. Therefore, a rigorous and multi-faceted approach to purity validation is not just a matter of good practice; it is a scientific imperative. This guide will equip you with the necessary tools and understanding to confidently assess the purity of your synthesized this compound.
Synthesis of this compound: A Plausible Route and Potential Impurities
While various methods exist for the synthesis of hydantoin derivatives, a common and adaptable approach for N-substituted hydantoins involves the cyclization of an appropriate precursor. A plausible synthetic route for this compound is the reaction of benzylamine with ethyl 2-isocyanatoacetate.
Understanding the synthetic pathway is crucial as it informs the potential impurity profile. Common impurities could include unreacted starting materials like benzylamine and ethyl 2-isocyanatoacetate, as well as side-products formed from undesired reactions, such as the formation of ureas from the reaction of the isocyanate with any residual water. A thorough purification process, typically involving recrystallization or column chromatography, is essential to remove these impurities.
A Multi-pronged Approach to Purity Validation
No single analytical technique can unequivocally confirm the purity of a compound. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. For this compound, we recommend a tripartite approach:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify proton and carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Chromatographic Techniques (HPLC and GC-MS): To separate and quantify the target compound from any impurities.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation. By analyzing the chemical shifts, integration, and coupling patterns of the ¹H and ¹³C spectra, we can confirm that the synthesized molecule has the correct atomic connectivity.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts with predicted values or data from similar known compounds. Integrate the proton signals to confirm the expected proton ratios. The absence of significant unassignable peaks is a strong indicator of high purity.
Expected ¹H NMR Data (Predicted, in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | NH |
| ~7.3 | m | 5H | Aromatic CH |
| ~4.5 | s | 2H | CH ₂-Ph |
| ~4.0 | s | 2H | CH ₂ (ring) |
Expected ¹³C NMR Data (Predicted, in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O |
| ~158 | C =O |
| ~136 | Aromatic quat. C |
| ~128 | Aromatic C H |
| ~127 | Aromatic C H |
| ~50 | C H₂ (ring) |
| ~45 | C H₂-Ph |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering a crucial checkpoint for its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying impurities.
Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 100 µg/mL) in a suitable solvent mixture compatible with the mobile phase (e.g., acetonitrile/water).
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass of this compound (C₁₀H₁₀N₂O₂), which is approximately 191.08 m/z. Analyze the chromatogram for any additional peaks that may indicate impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for purity assessment in the pharmaceutical industry. It excels at separating the main compound from non-volatile impurities and allows for accurate quantification of purity based on peak area percentages.
Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity of the compound by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100. A purity level of >95% is generally considered acceptable for many research applications.
Comparative Analysis with Alternative Hydantoins
To provide context for the purity validation of this compound, we will compare its analytical profile with two well-established anticonvulsant drugs: Phenytoin and Mephenytoin.[1]
| Feature | This compound | Phenytoin (5,5-diphenylhydantoin) | Mephenytoin |
| Structure | Imidazolidine-2,4-dione with a benzyl group at N-3 | Imidazolidine-2,4-dione with two phenyl groups at C-5 | Imidazolidine-2,4-dione with a phenyl and an ethyl group at C-5, and a methyl group at N-3 |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₅H₁₂N₂O₂ | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 190.19 g/mol | 252.27 g/mol | 218.25 g/mol |
| Typical HPLC Purity | >95% (expected) | >98%[2] | >98%[3] |
| Key ¹H NMR Signals | Aromatic protons (~7.3 ppm), benzyl CH₂ (~4.5 ppm), ring CH₂ (~4.0 ppm) | Aromatic protons (~7.4 ppm), NH protons (~9.2 and ~11.0 ppm) | Aromatic protons (~7.4 ppm), ethyl CH₂ and CH₃, N-CH₃ |
| Primary MS Ion (ESI+) | m/z 191 [M+H]⁺ | m/z 253 [M+H]⁺ | m/z 219 [M+H]⁺ |
This comparative table highlights the structural similarities and differences between these hydantoin derivatives, which in turn influence their analytical characteristics. The established analytical methods for Phenytoin and Mephenytoin provide a valuable reference for developing and validating methods for novel derivatives like this compound.[2][3]
Conclusion: A Foundation of Trustworthy Science
Validating the purity of a synthesized compound is a critical, multi-step process that underpins the reliability and reproducibility of scientific research. By employing a combination of NMR, MS, and chromatographic techniques, and by understanding the scientific principles behind each method, researchers can be confident in the quality of their materials. This guide provides a comprehensive framework for the purity validation of this compound, empowering scientists to build their research on a foundation of trustworthy data.
References
A Comparative Guide to the Synthetic Routes of 3-Benzylhydantoins
For researchers and professionals in drug development, the hydantoin scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The strategic placement of substituents on the hydantoin ring is crucial for modulating pharmacological activity. This guide provides an in-depth, objective comparison of the primary synthetic routes to a key derivative, 3-benzylhydantoins, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction to 3-Benzylhydantoins
3-Benzylhydantoins are a class of heterocyclic compounds characterized by a benzyl group attached to the nitrogen at the 3-position of the imidazolidine-2,4-dione core. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The benzyl group can influence the compound's lipophilicity, steric profile, and potential for aromatic interactions with biological targets, making the synthesis of diverse 3-benzylhydantoin derivatives a key objective in drug discovery programs.
This guide will compare and contrast the most common and effective synthetic strategies for preparing 3-benzylhydantoins, including the classical Bucherer-Bergs and Urech syntheses, as well as modern variations and one-pot methodologies. We will delve into the mechanistic underpinnings of each route, providing a rationale for experimental choices and presenting supporting data to guide your selection of the most appropriate method for your research needs.
I. The Bucherer-Bergs Synthesis: A Classic Multicomponent Approach
The Bucherer-Bergs reaction is a powerful and versatile method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (an aldehyde or ketone), a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate.[1][2] This one-pot, multicomponent reaction is prized for its operational simplicity and the ready availability of starting materials.[1]
Mechanistic Insights
The reaction proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide.[3] Ammonia, generated from ammonium carbonate, then reacts with the cyanohydrin to form an α-aminonitrile.[3] The aminonitrile subsequently undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the hydantoin ring system.[2][3] The use of pre-formed cyanohydrins is also a viable starting point for this synthesis.[2]
Caption: Generalized workflow of the Bucherer-Bergs reaction.
Application to 3-Benzylhydantoin Synthesis
While the classical Bucherer-Bergs reaction typically yields hydantoins that are unsubstituted at the N-1 and N-3 positions, modifications can be employed to introduce the benzyl group. A notable approach involves starting with a ketone that already contains the benzyl moiety.
Experimental Protocol: Modified Bucherer-Bergs Synthesis of 5-Methyl-5-benzylhydantoin [4]
This protocol details the synthesis of 5-methyl-5-benzylhydantoin from phenylacetone, demonstrating a practical application of the Bucherer-Bergs reaction for a benzyl-substituted hydantoin.
-
Reaction Setup: Phenylacetone (13.4 g, 0.1 mol) is dissolved in a 1:1 mixture of ethanol and water (120 mL total).
-
Addition of Reagents: To this solution, add sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (13.2 g, 0.15 mol).
-
Reaction Conditions: The mixture is heated to 60°C and stirred for 24 hours.
-
Workup: After 24 hours, the reaction mixture is carefully acidified with concentrated HCl to a pH of 6-6.5 under a fume hood.
-
Isolation and Purification: The solution is cooled to room temperature, and the resulting crystals are collected by filtration. The crude product is then recrystallized from 50% ethanol and dried.
| Parameter | Value | Reference |
| Starting Material | Phenylacetone | [4] |
| Key Reagents | NaCN, (NH₄)₂CO₃ | [4] |
| Solvent | Ethanol/Water (1:1) | [4] |
| Temperature | 60°C | [4] |
| Reaction Time | 24 hours | [4] |
| Yield | 69.3% | [4] |
Advantages and Limitations
The primary advantages of the Bucherer-Bergs synthesis are its use of readily available and inexpensive starting materials, its one-pot nature, and the frequent formation of crystalline products that are easy to purify.[1] However, a key limitation for the synthesis of specifically 3-benzylhydantoins is that the standard reaction does not directly install a substituent at the N-3 position. Modifications are required, such as starting with a benzyl-containing ketone, which may not always be readily available. The reaction also utilizes highly toxic cyanides, necessitating stringent safety precautions.
II. The Urech Hydantoin Synthesis: A Route from Amino Acids
The Urech hydantoin synthesis offers an alternative pathway to hydantoins, starting from α-amino acids.[5][6] This method involves the reaction of an amino acid with a cyanate source, typically potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido acid intermediate.[5]
Mechanistic Insights
The synthesis begins with the nucleophilic attack of the amino group of the amino acid on the cyanate, forming an N-carbamoyl amino acid (ureido acid).[5] In the presence of a strong acid, the carboxyl group of the ureido acid is protonated, activating it for intramolecular nucleophilic attack by the distal nitrogen of the urea moiety, leading to cyclization and formation of the hydantoin ring.
Caption: Generalized workflow of the Urech hydantoin synthesis.
Application to 3-Benzylhydantoin Synthesis
To synthesize 3-benzylhydantoins via the Urech method, one would ideally start with an N-benzyl-α-amino acid. The benzyl group on the amino nitrogen is carried through the reaction sequence to the N-3 position of the final hydantoin product.
Experimental Protocol: Microwave-Assisted Urech Synthesis of (S)-5-Benzylimidazolidine-2,4-dione [7]
This modern adaptation of the Urech synthesis utilizes microwave irradiation to accelerate the reaction, providing a rapid and efficient route to 5-benzylhydantoin from L-phenylalanine. While this specific protocol yields a 5-benzylhydantoin, the principle can be extended to N-benzyl amino acids to produce 3-benzylhydantoins.
-
Reaction Setup: A 30 mL microwave reactor vial is charged with L-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).
-
N-Carbamylation: The mixture is irradiated in a microwave reactor at 80°C for 1 hour.
-
Cyclization: Upon completion of the N-carbamylation step (monitored by TLC), concentrated hydrochloric acid (7 mL) is added to the reaction mixture.
-
Final Reaction: The mixture is then subjected to microwave irradiation at 80°C for 15 minutes to effect cyclization.
-
Isolation: The product can be isolated after cooling and appropriate workup.
| Parameter | Value | Reference |
| Starting Material | L-Phenylalanine | [7] |
| Key Reagents | KOCN, HCl | [7] |
| Solvent | Water | [7] |
| Temperature | 80°C (Microwave) | [7] |
| Reaction Time | ~1.25 hours | [7] |
| Yield | Not specified for this specific product in the reference, but the general method gives yields of 34-89% for various hydantoins. | [7] |
Advantages and Limitations
The Urech synthesis is advantageous as it often proceeds with retention of stereochemistry at the α-carbon of the starting amino acid, which is crucial for the synthesis of chiral drug candidates.[8] The use of readily available amino acids as starting materials is another significant benefit. However, the classical Urech synthesis can require harsh acidic conditions for cyclization, which may not be compatible with sensitive functional groups. The microwave-assisted variant significantly reduces reaction times.[7]
III. Synthesis via Isocyanates: A Direct Approach to N-Substituted Hydantoins
A highly effective method for the direct synthesis of N-3 substituted hydantoins, including 3-benzylhydantoins, involves the reaction of an α-amino acid ester with an isocyanate.[9] This approach offers a convergent and often high-yielding route to the desired products.
Mechanistic Insights
The reaction is believed to proceed via the initial formation of a urea derivative through the reaction of the amino group of the amino acid ester with the isocyanate. This is followed by an intramolecular cyclization, where the ester is attacked by the nitrogen of the urea, leading to the formation of the hydantoin ring.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. ikm.org.my [ikm.org.my]
- 6. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
- 7. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of N3-Substituted Hydantoins
For researchers, medicinal chemists, and professionals in drug development, the hydantoin scaffold represents a cornerstone in the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth technical comparison of N3-substituted hydantoin derivatives, focusing on their structure-activity relationships (SAR) in two key therapeutic areas: anticonvulsant and antimicrobial activities. We will delve into the causal relationships behind experimental designs and present supporting data to empower your research and development endeavors.
The Hydantoin Core: A Privileged Scaffold in Medicinal Chemistry
Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic ring system containing two nitrogen atoms. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, anticancer, and antimicrobial effects.[1][2] The versatility of the hydantoin ring, particularly the ease of substitution at the N1, N3, and C5 positions, allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will specifically focus on the impact of substitutions at the N3 position, a critical determinant of biological activity.
N3-Substituted Hydantoins as Anticonvulsant Agents
The prototypical hydantoin anticonvulsant, phenytoin (5,5-diphenylhydantoin), has been a mainstay in epilepsy treatment for decades.[3] While highly effective, its clinical use is associated with a range of side effects, prompting the search for safer and more potent analogues. The substitution at the N3 position has emerged as a key strategy in modulating the anticonvulsant profile of hydantoin derivatives.
Unveiling the Structure-Activity Relationship for Anticonvulsant Activity
The general consensus from numerous studies is that the introduction of small alkyl or functionalized alkyl groups at the N3 position can significantly influence anticonvulsant activity. The primary mechanism of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels in neurons, which helps to stabilize neuronal membranes and prevent the spread of seizure activity.[3] The nature of the N3-substituent can affect the drug's ability to interact with these channels, as well as its overall physicochemical properties such as lipophilicity, which governs its ability to cross the blood-brain barrier.
A general SAR trend for anticonvulsant hydantoins is the requirement of a phenyl or other aromatic group at the C5 position for activity against generalized tonic-clonic seizures.[3] Alkyl substituents at C5, on the other hand, can contribute to sedative properties.[3]
dot
Caption: General Structure-Activity Relationship for Anticonvulsant Hydantoins.
Comparative Analysis of N3-Substituted Hydantoins
To provide a clear comparison, the following table summarizes the anticonvulsant activity of various N3-substituted hydantoin derivatives from a study on 5,5-cyclopropanespirohydantoins, evaluated using the maximal electroshock (MES) seizure test in mice.[4] The MES test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.[5]
| Compound | N3-Substituent | MES ED₅₀ (mg/kg) |
| 5b | Methyl | 38.5 |
| 5d | Propyl | 32.1 |
| 5e | Isopropyl | 29.8 |
| 5g | Butyl | 35.6 |
| 5j | Benzyl | 25.4 |
| Phenytoin | - | 9.5 |
| Data sourced from Zhu et al., 2009.[4] |
From this data, it is evident that N3-alkylation of the 5,5-cyclopropanespirohydantoin scaffold confers significant anticonvulsant activity. The N3-benzyl substituted compound 5j demonstrated the highest potency among the tested derivatives, although still less potent than the reference drug, phenytoin. This suggests that while alkyl and aralkyl groups at the N3 position are favorable, further optimization is required to match or exceed the efficacy of established anticonvulsants.
Another study on N-modified hybrid analogues of hemorphins containing a 5,5'-diphenylhydantoin residue also demonstrated potent anticonvulsant activity in the MES test, with the most active compound showing an ED₅₀ of 0.25 μg.[1] This highlights the potential of more complex N3-substitutions in developing highly potent anticonvulsant agents.
N3-Substituted Hydantoins as Antimicrobial Agents
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The hydantoin scaffold has been explored as a promising template for the development of new antibacterial and antifungal drugs. Substitution at the N3 position plays a crucial role in determining the antimicrobial spectrum and potency of these derivatives.
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial mechanism of action for many hydantoin derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. For some derivatives, a proposed mechanism is the inhibition of bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[6] The nature of the N3-substituent can influence the compound's ability to penetrate the bacterial cell wall and interact with its molecular target.
dot
Caption: General Structure-Activity Relationship for Antimicrobial Hydantoins.
Comparative Analysis of N3-Substituted Hydantoins
The following table presents the in vitro antimicrobial activity of a series of N-substituted (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, which contain a hydantoin-like thioxothiazolidinone ring. The data is presented as Minimum Inhibitory Concentration (MIC) in mg/mL.[6]
| Compound | N3-Substituent | MIC (mg/mL) vs. S. aureus | MIC (mg/mL) vs. E. coli |
| 1 | 6-Hexanoic acid | >1.2 | 0.015 |
| 2 | 4-Benzoic acid | 0.015 | >1.2 |
| 8 | 3-Methylbutanoic acid | 0.008 | 0.03 |
| 11 | 2-Phenoxyacetic acid | 0.011 | 0.015 |
| 12 | 2-Phenylpropanoic acid | 0.015 | 0.004 |
| Ampicillin | - | 0.15 | 0.2 |
| Streptomycin | - | 0.1 | 0.15 |
| Data sourced from Ušćumlić et al., 2023.[6] |
The data reveals that N3-substitution on this scaffold leads to potent antimicrobial activity, often exceeding that of the reference antibiotics, ampicillin and streptomycin.[6] Notably, the nature of the N3-substituent significantly impacts the antibacterial spectrum. For instance, compound 2 with a 4-benzoic acid substituent was highly active against S. aureus but inactive against E. coli, while compound 12 with a 2-phenylpropanoic acid substituent showed the reverse trend. Compound 8 , with a 3-methylbutanoic acid substituent, demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Further research has shown that introducing a 2,6-dichlorophenyl ring at the N-3 position of 5-dialkylaminomethylhydantoins results in high levels of antibacterial activity against both E. coli and S. aureus.[7] A study on 3-substituted-5,5-diphenylhydantoins also reported weak to moderate antibacterial activity for some derivatives.[8][9]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols for the synthesis and biological evaluation of N3-substituted hydantoins are provided below.
Synthesis of N3-Substituted Hydantoins
A common and versatile method for the synthesis of the hydantoin core is the Bucherer-Bergs reaction.[10] Subsequent N3-alkylation or arylation can be achieved through various methods.
Protocol 1: Synthesis of 5,5-Disubstituted Hydantoins via Bucherer-Bergs Reaction
dot
Caption: Workflow for the Bucherer-Bergs Synthesis of Hydantoins.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the starting ketone or aldehyde (1 equivalent) in a mixture of ethanol and water.
-
Add potassium cyanide (KCN) (1.5-2 equivalents) and ammonium carbonate ((NH₄)₂CO₃) (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C with stirring for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, water) to obtain the pure 5,5-disubstituted hydantoin.
Protocol 2: N3-Alkylation of Hydantoins
dot
Caption: General Workflow for N3-Alkylation of Hydantoins.
Step-by-Step Procedure:
-
To a solution of the 5,5-disubstituted hydantoin (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride (NaH), 1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.
-
Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N3-alkylated hydantoin.
Biological Evaluation Protocols
Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice
This protocol is adapted from established procedures for assessing anticonvulsant activity.[5][11][12]
Step-by-Step Procedure:
-
Animal Preparation: Use male albino mice (20-25 g) and allow them to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) via the desired route (e.g., intraperitoneal or oral). Use at least three dose levels for the test compound.
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies.
-
Induction of Seizure: At the predetermined time after drug administration, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes using an electroconvulsometer.
-
Observation: Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive endpoint for anticonvulsant activity.
-
Data Analysis: Record the number of animals protected from tonic hindlimb extension in each group. Calculate the percentage of protection for each dose and determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines for antimicrobial susceptibility testing.[13][14][15]
Step-by-Step Procedure:
-
Preparation of Inoculum: From a fresh overnight culture of the test microorganism on a suitable agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the N3-substituted hydantoin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion and Future Perspectives
The N3-position of the hydantoin scaffold is a critical locus for modulating both anticonvulsant and antimicrobial activities. This guide has provided a comparative analysis of the structure-activity relationships of N3-substituted hydantoins, supported by experimental data and detailed protocols.
For anticonvulsant drug discovery, the exploration of diverse N3-substituents, including those that can form additional interactions with the voltage-gated sodium channel, holds promise for the development of more potent and safer antiepileptic drugs. In the realm of antimicrobial agents, the strategic introduction of N3-substituents that enhance cell permeability and target specificity is a key avenue for combating drug-resistant pathogens.
The provided experimental workflows serve as a foundation for researchers to systematically investigate novel N3-substituted hydantoin derivatives. By understanding the causal relationships between chemical structure and biological activity, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- 1. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity of 5-dialkylaminomethylhydantoins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. protocols.io [protocols.io]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Anticonvulsant Activity of Hydantoin Derivatives
For researchers and professionals in the field of neurology and drug development, the hydantoin scaffold represents a cornerstone in the management of epilepsy. This guide provides an in-depth, comparative analysis of the anticonvulsant properties of key hydantoin derivatives. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy and neurotoxicity, supported by experimental data and authoritative references.
The Enduring Legacy of the Hydantoin Core in Anticonvulsant Therapy
The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in medicinal chemistry, most notably for its derivatives that exhibit potent anticonvulsant activity.[1] Phenytoin, the archetypal hydantoin derivative, revolutionized epilepsy treatment by demonstrating that seizure control could be achieved with less sedation than previous therapies like phenobarbital.[2] Hydantoin derivatives are particularly effective against generalized tonic-clonic and partial seizures.[1][3] However, the quest for improved therapeutic profiles with fewer adverse effects continues to drive the development of new analogues.[4] This guide will compare the seminal hydantoin, phenytoin, with its prodrug fosphenytoin, and other derivatives such as mephenytoin and ethotoin.
Comparative Efficacy and Neurotoxicity: A Data-Driven Analysis
The preclinical evaluation of anticonvulsant drugs heavily relies on rodent models to determine both their efficacy in preventing seizures and their potential for neurotoxicity. The maximal electroshock seizure (MES) test is a primary screen for compounds effective against generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazol (scPTZ) test identifies agents that can raise the seizure threshold, often indicative of efficacy against absence seizures.[5] A critical aspect of this evaluation is the therapeutic index (TI), the ratio of the median toxic dose (TD50) to the median effective dose (ED50), which provides a measure of a drug's safety margin.
Below is a comparative summary of the anticonvulsant profiles of key hydantoin derivatives.
| Derivative | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Therapeutic Index (MES) | Key Characteristics |
| Phenytoin | 5.96 - 30[6][7] | Inactive[3] | ~60-100 | ~2-10 | The cornerstone hydantoin anticonvulsant; exhibits non-linear pharmacokinetics and a narrow therapeutic window.[8] |
| Fosphenytoin | - (Administered as PE) | - | - | - | Water-soluble prodrug of phenytoin for parenteral administration, reducing local tissue reactions.[9] |
| Mephenytoin | Potent | Less active than phenytoin | Lower than phenytoin | Narrower than phenytoin | Associated with a higher incidence of severe hematological side effects.[10] |
| Ethotoin | Less potent than phenytoin | Inactive | Higher than phenytoin | Wider than phenytoin | Generally considered less effective but also less toxic than phenytoin.[1] |
| SB2-Ph (Schiff Base Derivative) | 8.29[6] | Not Reported | 54.02[6] | 6.58[6] | A novel derivative with comparable potency to phenytoin in the MES test.[6] |
Note: ED50 and TD50 values can vary depending on the animal model, strain, and experimental conditions. The values presented are representative figures from the cited literature.
Unraveling the Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for the anticonvulsant effects of hydantoin derivatives is the modulation of voltage-gated sodium channels (VGSCs) in neuronal membranes.[8] These channels are crucial for the initiation and propagation of action potentials.
During a seizure, neurons exhibit high-frequency, repetitive firing. Hydantoin derivatives stabilize the inactive state of VGSCs, a conformation the channel enters after an action potential.[11] By preferentially binding to and prolonging this inactive state, they limit the availability of channels to return to the resting state and subsequently open in response to depolarization. This use-dependent and voltage-dependent blockade of sodium channels effectively suppresses the sustained high-frequency firing characteristic of seizures, without significantly affecting normal, low-frequency neuronal activity.[8]
Caption: Mechanism of action of hydantoin derivatives on voltage-gated sodium channels.
Structure-Activity Relationship (SAR): Fine-Tuning Anticonvulsant Properties
The anticonvulsant activity of hydantoin derivatives is intricately linked to their chemical structure. Modifications to the hydantoin ring can significantly impact potency, neurotoxicity, and pharmacokinetic properties.
-
Substitution at C5: The presence of two substituents at the C5 position is crucial for activity. A phenyl group at C5 is a common feature and appears to be essential for activity against generalized tonic-clonic seizures.[3] Alkyl substituents at this position can contribute to sedative properties, a side effect less prominent with phenytoin's two phenyl groups.[3]
-
Substitution at N1 and N3: The hydrogen atoms at the N1 and N3 positions can be substituted. For instance, mephenytoin has a methyl group at N3, which alters its metabolic profile and contributes to its distinct side-effect profile.[12] The development of prodrugs like fosphenytoin, where a phosphate ester is attached to the N1 position, improves solubility and allows for parenteral administration.[9]
-
Introduction of Other Moieties: Recent research has explored the addition of various pharmacophores to the hydantoin scaffold. For example, the synthesis of Schiff base derivatives of 5,5'-diphenylhydantoin has yielded compounds with potent anticonvulsant activity, demonstrating that further chemical exploration of this scaffold is a viable strategy for discovering novel antiepileptic drugs.[6]
Caption: Key structure-activity relationships for hydantoin-based anticonvulsants.
Experimental Protocols for Preclinical Evaluation
The following are detailed, step-by-step methodologies for the two most common preclinical screening models for anticonvulsant drugs.
Maximal Electroshock Seizure (MES) Test
This model is predictive of efficacy against generalized tonic-clonic seizures.[13]
Materials:
-
Electroconvulsive shock generator with corneal electrodes
-
Male mice (e.g., CF-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley)
-
0.5% tetracaine hydrochloride solution (local anesthetic)
-
0.9% saline solution
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment for at least 3 days before the experiment. Weigh each animal on the day of testing.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally). The time between administration and testing should correspond to the time of peak effect of the drug.
-
Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to each cornea for local anesthesia.[13] Following this, apply a drop of 0.9% saline to improve electrical conductivity.[13]
-
Stimulation: Place the corneal electrodes on the animal's corneas and deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[13]
-
Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic phase with hindlimb extension.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this response.[13]
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This test is used to identify compounds that can prevent clonic seizures, modeling absence and myoclonic seizures.[5]
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Male mice or rats
-
Test compound and vehicle
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimate and weigh the animals as described for the MES test.
-
Drug Administration: Administer the test compound or vehicle at the appropriate pre-treatment time.
-
PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the back of the neck.[14]
-
Observation: Place each animal in an individual observation chamber and observe for the onset of seizures for at least 30 minutes.
-
Endpoint: The endpoint is the occurrence of a clonic seizure, characterized by at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[14] An animal is considered protected if it does not exhibit this seizure.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Caption: Workflow for the preclinical evaluation of anticonvulsant compounds.
Conclusion and Future Directions
The hydantoin scaffold continues to be a fertile ground for the development of new anticonvulsant agents. While phenytoin remains a widely used and effective drug, its challenging pharmacokinetic profile and potential for adverse effects underscore the need for superior alternatives. Fosphenytoin represents a significant advance in the parenteral administration of phenytoin, and ongoing research into novel derivatives, such as the Schiff bases, demonstrates the potential for fine-tuning the efficacy and safety of this important class of drugs. A thorough understanding of the comparative anticonvulsant activity, mechanisms of action, and structure-activity relationships of hydantoin derivatives, as outlined in this guide, is essential for the rational design and development of the next generation of therapies for epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dynamedex.com [dynamedex.com]
- 10. A comparative review of the adverse effects of anticonvulsants in children with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. [PDF] Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues | Semantic Scholar [semanticscholar.org]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
3-Benzylimidazolidine-2,4-dione versus other N-substituted hydantoins
An In-Depth Comparative Guide to 3-Benzylimidazolidine-2,4-dione and Other N-Substituted Hydantoins in Anticonvulsant Research
Introduction: The Enduring Legacy of the Hydantoin Scaffold
The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, most notably as the foundation for a critical class of anticonvulsant drugs.[1][2] Since the landmark discovery of Phenytoin in 1937, which revolutionized epilepsy treatment, researchers have explored the vast chemical space surrounding this five-membered heterocyclic ring.[3][4] The biological activity of hydantoin derivatives is profoundly influenced by the nature and position of substituents at the N-1, N-3, and C-5 positions.[2][5]
This guide provides a comprehensive comparison of this compound against other N-substituted hydantoins, with a primary focus on their application in anticonvulsant drug discovery. We will delve into the structure-activity relationships (SAR), mechanistic underpinnings, and the critical experimental protocols required for a rigorous comparative evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel central nervous system (CNS) therapies.
Mechanistic Cornerstone: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for most anticonvulsant hydantoins is the modulation of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[6][7][8] These channels are fundamental to the initiation and propagation of action potentials. In epileptic states, neurons exhibit abnormal, high-frequency firing.[8] Hydantoin derivatives exert their therapeutic effect by selectively binding to the inactive state of the VGSC, stabilizing it and prolonging the refractory period.[7][9] This action is use-dependent, meaning the drugs have a greater effect on rapidly firing neurons, thereby dampening the pathological electrical activity characteristic of seizures while leaving normal neuronal transmission relatively unaffected.[9]
Caption: Mechanism of action of hydantoin anticonvulsants on voltage-gated sodium channels.
Chemical Synthesis: Accessing N-Substituted Scaffolds
The synthesis of N-substituted hydantoins can be achieved through various established routes. A common and versatile method involves the modification of a pre-formed hydantoin ring or building the ring with the desired N-substituent already in place. For instance, N-3 substitution can be readily achieved by reacting a 5,5-disubstituted hydantoin with an appropriate alkyl or benzyl halide under basic conditions.
A more fundamental approach is the Bucherer-Bergs reaction, a multicomponent synthesis that combines a ketone (or aldehyde), cyanide, and ammonium carbonate to form a 5,5-disubstituted hydantoin.[10] Modifications of this and other classical methods allow for the regioselective introduction of substituents at the N-1 and N-3 positions.[10][11]
References
- 1. One moment, please... [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Phenytoin - Wikipedia [en.wikipedia.org]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydantoin synthesis [organic-chemistry.org]
A Comparative Analytical Guide to the Characterization of 3-Benzylimidazolidine-2,4-dione
This guide provides a comprehensive framework for the analytical cross-validation of 3-Benzylimidazolidine-2,4-dione, a key heterocyclic compound with significant interest in medicinal chemistry. In the absence of a complete, published analytical dataset for this specific molecule, this document establishes a robust comparative methodology. By leveraging detailed experimental data from its close structural analog, 5-methyl-5-benzylhydantoin , alongside other related hydantoin and imidazolidine derivatives, researchers can confidently characterize and validate their synthesized this compound.
This guide is structured to provide not only the "what" but the "why" behind the analytical techniques, adhering to the principles of scientific integrity and rooted in established validation standards from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
Introduction to the Analytical Challenge
This compound, also known as 3-benzylhydantoin, belongs to the hydantoin class of compounds, a scaffold present in numerous pharmaceuticals.[1] Rigorous analytical characterization is a cornerstone of drug discovery and development, ensuring compound identity, purity, and consistency.[2][3] This guide addresses the critical need for a validated set of analytical methods for this specific molecule.
Our approach is a comparative one, focusing on the interpretation of spectral and chromatographic data in the context of highly similar, well-characterized molecules. The primary comparator, 5-methyl-5-benzylhydantoin, provides a spectral blueprint, with expected variations accounted for by the absence of the C5-methyl group in our target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[4] Our analysis will focus on both ¹H and ¹³C NMR, predicting the spectral features of this compound based on the known data of 5-methyl-5-benzylhydantoin.[5]
Predicted ¹H NMR Spectral Data
The key differences in the ¹H NMR spectrum will arise from the substitution at the C5 position. In 5-methyl-5-benzylhydantoin, the C5 is a quaternary carbon, hence no proton is attached. In this compound, the C5 carbon bears two protons, which are expected to appear as a singlet in the aliphatic region of the spectrum.
| Functional Group | Predicted Chemical Shift (δ) for this compound (ppm) | Reference Chemical Shift (δ) for 5-methyl-5-benzylhydantoin (ppm)[5] | Rationale for Predicted Shift |
| Aromatic Protons (Benzyl) | 7.20 - 7.40 (m, 5H) | 7.34 (d, 2H), 6.91 (t, 2H), 6.81 (t, 1H) | The multiplet pattern will be similar, corresponding to the monosubstituted benzene ring. |
| Methylene Protons (Benzyl, -CH₂-Ph) | ~4.60 (s, 2H) | 3.16, 2.94 (AB quartet, 2H) | The benzyl methylene protons in the reference are diastereotopic due to the chiral center at C5. In the target molecule, these protons are expected to be equivalent and appear as a singlet. |
| Methylene Protons (Hydantoin Ring, C5-H₂) | ~4.00 (s, 2H) | N/A | This signal is unique to the target compound and represents the protons at the unsubstituted C5 position of the hydantoin ring. |
| N1-H (Hydantoin Ring) | ~8.00 (s, 1H) | 7.98 (s, 1H) | The electronic environment of the N1-H proton is expected to be very similar. |
| N3-H (Hydantoin Ring) | N/A | 10.36 (s, 1H) | The N3 position is substituted with the benzyl group in the target molecule. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will also show distinct differences, most notably the signal for the C5 carbon.
| Carbon Atom | Predicted Chemical Shift (δ) for this compound (ppm) | Reference Chemical Shift (δ) for 5-methyl-5-benzylhydantoin (ppm)[5] | Rationale for Predicted Shift |
| C2 (Carbonyl) | ~156.0 | 156.6 | Minimal change is expected for this carbonyl carbon. |
| C4 (Carbonyl) | ~172.0 | 178.0 | A slight upfield shift is anticipated due to the absence of the electron-donating methyl group at C5. |
| C5 (Methylene) | ~45.0 | 63.3 (Quaternary C) | A significant upfield shift is expected as this is now a methylene carbon. |
| Benzyl -CH₂- | ~44.0 | 37.5 | A slight downfield shift may be observed. |
| Benzyl Aromatic Carbons | 127.0 - 136.0 | 125.7, 127.0, 127.8, 137.1 | The pattern of aromatic signals will be comparable. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment and validation.
Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of 5-methyl-5-benzylhydantoin, as the primary functional groups are identical.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 5-methyl-5-benzylhydantoin[5] | Vibrational Mode |
| N-H | ~3200 | 3109 | Stretching |
| C-H (Aromatic) | ~3100 | Not specified, but typical | Stretching |
| C-H (Aliphatic) | ~2950 | Not specified, but typical | Stretching |
| C=O (Amide) | 1700 - 1780 | 1748, 1732 | Stretching |
| C=C (Aromatic) | 1500 - 1600 | 1628, 1575, 1533 | Stretching |
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Exact Mass: 190.07 g/mol
-
Expected [M+H]⁺: 191.08
The fragmentation pattern will be influenced by the benzyl group. A prominent peak corresponding to the tropylium ion (m/z 91) is expected due to the cleavage of the benzyl C-N bond.
Diagram of Key Fragmentation Pathways
References
Comparative Study of the Mechanism of Action of Hydantoin Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The hydantoin scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents. From the foundational anticonvulsant Phenytoin to the muscle relaxant Dantrolene and the antiandrogen Nilutamide, the versatility of this chemical motif is remarkable. For researchers and drug development professionals, a nuanced understanding of the distinct mechanisms of action of these derivatives is critical for innovation. This guide offers a comparative analysis of the mechanisms of key hydantoin derivatives, substantiated by experimental data and detailed protocols to facilitate further investigation.
The Hydantoin Core: A Scaffold of Versatility
The hydantoin ring, a five-membered heterocycle, provides a robust framework for chemical modification. Substitutions at various positions on the ring allow for the precise tuning of a compound's pharmacological properties, enabling the targeting of a wide array of biological molecules and pathways. This adaptability is the basis for the broad spectrum of therapeutic applications seen with hydantoin derivatives.[1]
Anticonvulsant Hydantoins: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for anticonvulsant hydantoins, such as Phenytoin and its prodrug Fosphenytoin, is the modulation of voltage-gated sodium channels (VGSCs).[2]
Mechanism of Action: State-Dependent Channel Blockade
Phenytoin demonstrates a use- and frequency-dependent blockade of VGSCs.[3][4] It preferentially binds to the inactivated state of these channels, which is more prevalent during the high-frequency neuronal firing that characterizes an epileptic seizure.[3][5] This binding stabilizes the inactivated state, prolonging the neuron's refractory period and thereby reducing its ability to sustain rapid firing.[3][5] This selective action on hyper-excitable neurons is a key feature of its therapeutic efficacy, allowing it to suppress seizure activity with minimal impact on normal neuronal function.[3][4]
Fosphenytoin is a water-soluble phosphate ester prodrug that is rapidly and completely converted to Phenytoin in the body by phosphatases.[6][7][8] Consequently, its mechanism of action is identical to that of Phenytoin, but it offers significant advantages for parenteral administration, particularly in acute care settings.[6][9]
Experimental Workflow: Characterizing VGSC Blockade with Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for elucidating the effects of compounds like Phenytoin on VGSCs in neuronal cells.
Caption: Workflow for Patch-Clamp Electrophysiology.
Comparative Data: Efficacy of Hydantoin Anticonvulsants
| Compound | Primary Mechanism | Key Features | Clinical Significance |
| Phenytoin | Use-dependent block of VGSCs | Effective against a broad range of seizures, but with a narrow therapeutic index and complex pharmacokinetics. | A cornerstone of epilepsy treatment for decades. |
| Fosphenytoin | Prodrug of Phenytoin | Water-soluble, allowing for safer and more reliable parenteral administration.[6][8] | Preferred for acute treatment of seizures and status epilepticus. |
| Ethotoin | Blocks VGSCs | Generally considered less effective than Phenytoin but may have a better side-effect profile. | Used as an alternative for patients who cannot tolerate Phenytoin. |
Dantrolene: A Unique Mechanism in Muscle Relaxation
Dantrolene is a hydantoin derivative that functions as a direct-acting skeletal muscle relaxant.[10] It is the primary therapeutic agent for malignant hyperthermia, a rare and life-threatening reaction to certain general anesthetics.[11]
Mechanism of Action: Inhibition of Ryanodine Receptors
Dantrolene exerts its effects by directly targeting the ryanodine receptor (RyR1), a calcium release channel on the sarcoplasmic reticulum of skeletal muscle cells.[11][12] By binding to the RyR1 receptor, Dantrolene inhibits the release of calcium from the sarcoplasmic reticulum, thereby uncoupling the process of excitation-contraction and leading to muscle relaxation.[11][12][13]
Signaling Pathway: Dantrolene's Modulation of Muscle Contraction
Caption: Dantrolene's Mechanism of Action.
Antiandrogen Hydantoins: Targeting Hormonal Pathways
Hydantoin derivatives such as Nilutamide are employed in the management of prostate cancer due to their antiandrogenic properties.[14]
Mechanism of Action: Androgen Receptor Antagonism
Nilutamide is a non-steroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR).[15][16] It binds to the AR, thereby preventing the binding of androgens like testosterone and dihydrotestosterone.[14][15] This action blocks the translocation of the AR to the nucleus and subsequent transcription of androgen-dependent genes that are crucial for the growth and proliferation of prostate cancer cells.[15]
Comparative Overview of Hydantoin Derivative Mechanisms
| Derivative | Primary Molecular Target | Therapeutic Application | Key Mechanistic Feature |
| Phenytoin | Voltage-gated sodium channels | Epilepsy | Stabilizes the inactivated state of the channel, reducing high-frequency neuronal firing.[3][4] |
| Fosphenytoin | Voltage-gated sodium channels | Epilepsy | A water-soluble prodrug that is rapidly converted to Phenytoin.[6][7] |
| Dantrolene | Ryanodine receptor 1 (RyR1) | Malignant Hyperthermia | Inhibits calcium release from the sarcoplasmic reticulum in skeletal muscle.[11][12] |
| Nilutamide | Androgen Receptor | Prostate Cancer | Competitively antagonizes the binding of androgens to their receptor.[15][16] |
Conclusion: A Scaffold of Diverse Therapeutic Potential
The hydantoin core structure has proven to be an exceptionally valuable scaffold in drug discovery, leading to the development of therapies with a wide range of mechanisms. From the modulation of ion channels in the central nervous system to the antagonism of hormone receptors in oncology and the direct regulation of muscle physiology, the derivatives of this scaffold underscore the profound impact of targeted chemical modifications. The experimental frameworks presented in this guide offer a basis for the continued exploration and characterization of novel hydantoin-based therapeutics. It is anticipated that future research will unveil even more applications for this remarkable and versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 3. Phenytoin: Mechanisms of its anticonvulsant action | Semantic Scholar [semanticscholar.org]
- 4. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 6. Fosphenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fosphenytoin Sodium? [synapse.patsnap.com]
- 8. The safety and efficacy of fosphenytoin for the treatment of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Dantrolene - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 13. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]
- 14. What is Nilutamide used for? [synapse.patsnap.com]
- 15. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 16. Nilandron (Nilutamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
A Comparative Guide to Assessing the Drug-Likeness of Novel 3-Benzylimidazolidine-2,4-dione Derivatives
In the landscape of modern drug discovery, the early and accurate assessment of a compound's "drug-likeness" is paramount. It is a critical filtering step that separates promising lead candidates from those destined for late-stage failure due to unfavorable pharmacokinetic properties. This guide provides a comprehensive framework for evaluating the drug-likeness of a promising class of compounds: 3-benzylimidazolidine-2,4-dione derivatives. These scaffolds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3][4]
This guide will navigate through a multi-faceted approach, combining predictive in-silico modeling with robust in-vitro experimental validation. We will utilize a representative novel derivative, (5Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione , as a case study and benchmark its performance against a well-established drug from the same structural family, Phenytoin . This comparative methodology will provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous workflow to de-risk their drug discovery programs and select candidates with the highest probability of clinical success.
The Imperative of Early ADME Assessment
The journey of a drug from bench to bedside is long and fraught with attrition. A significant proportion of clinical trial failures can be attributed to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5] Early-stage assessment of these parameters, often referred to as ADME profiling or drug-likeness screening, allows for the timely identification and optimization of molecules with suboptimal pharmacokinetic profiles, thereby conserving valuable time and resources.[6]
A Tale of Two Molecules: Our Subjects of Comparison
To illustrate the principles of drug-likeness assessment, we will compare a novel derivative with a classic drug:
-
Novel Derivative: (5Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione. This compound represents a typical example of the this compound class, offering a platform to explore the impact of specific structural modifications on drug-like properties.
-
Reference Drug: Phenytoin. As an established anticonvulsant drug, Phenytoin shares the core imidazolidine-2,4-dione scaffold.[7] Its well-characterized ADME profile provides an invaluable benchmark for our assessment.[8][9]
Part 1: In-Silico Prediction of Drug-Likeness
The initial phase of our assessment leverages the power of computational chemistry to predict the physicochemical properties and ADME profile of our novel derivative. These in-silico tools provide a rapid and cost-effective means to triage compounds and prioritize those with the highest potential.[10]
Foundational Principles: Lipinski's Rule of Five
A cornerstone of drug-likeness prediction is Lipinski's Rule of Five. This rule of thumb identifies four key physicochemical properties that influence a drug's oral bioavailability:
-
Molecular Weight (MW): Less than 500 Daltons.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, ideally less than 5.
-
Hydrogen Bond Donors (HBD): Fewer than 5.
-
Hydrogen Bond Acceptors (HBA): Fewer than 10.
Compounds that adhere to this rule are more likely to be orally absorbed.
Computational Workflow: Utilizing SwissADME
For our in-silico analysis, we will utilize the freely accessible and widely used SwissADME web server. This powerful tool provides a comprehensive suite of predictive models for physicochemical properties, pharmacokinetics, and drug-likeness.
Step-by-Step Protocol for SwissADME Analysis:
-
Navigate to the SwissADME website.
-
Input the molecular structure: The structure of (5Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione can be inputted as a SMILES string (COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2) or drawn using the integrated molecular editor.
-
Run the analysis: Initiate the calculation by clicking the "Run" button.
-
Interpret the results: The output will provide a wealth of information, including the predicted values for Lipinski's parameters, solubility, permeability, and potential for metabolism.
Workflow for In-Silico Drug-Likeness Assessment
Caption: In-silico workflow for predicting the drug-likeness of novel compounds.
Predicted Physicochemical Properties: A Comparative Analysis
The following table summarizes the computationally predicted properties for our novel derivative and the experimentally determined values for Phenytoin.
| Property | (5Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione (Predicted) | Phenytoin (Experimental) | Lipinski's Guideline |
| Molecular Weight ( g/mol ) | 218.21[11] | 252.27 | < 500 |
| LogP | 1.10[11] | 2.47 | < 5 |
| Hydrogen Bond Donors | 2 | 2 | < 5 |
| Hydrogen Bond Acceptors | 3 | 3 | < 10 |
| Aqueous Solubility (LogS) | -2.5 (Moderately Soluble) | -3.1 to -3.7 (Poorly Soluble)[7][8] | > -4 |
| GI Absorption | High | High | High |
| BBB Permeant | No | Yes | Variable |
Interpretation of In-Silico Results:
The in-silico analysis suggests that (5Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione possesses a favorable drug-like profile. It adheres to all of Lipinski's rules, with a predicted high gastrointestinal absorption. Its predicted aqueous solubility is moderate, which is an improvement over the poorly soluble Phenytoin. The model predicts that the novel derivative will not readily cross the blood-brain barrier (BBB), which could be advantageous in avoiding central nervous system side effects, depending on the therapeutic target.
Part 2: Experimental Validation of Drug-Like Properties
While in-silico predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-like properties of a compound. The following section details the protocols for key in-vitro ADME assays.
Experimental Workflow
Workflow for Experimental ADME Profiling
Caption: Experimental workflow for determining key ADME properties.
Aqueous Solubility: The Foundation of Bioavailability
Poor aqueous solubility is a major hurdle for oral drug absorption. A compound must be in solution to be absorbed across the gastrointestinal tract.
Experimental Protocol: Kinetic Solubility via Turbidimetry
This high-throughput method assesses the concentration at which a compound precipitates out of an aqueous buffer.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate to create a range of concentrations (e.g., 200 µM down to 1.56 µM).
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance of each well at 620 nm using a plate reader. The point at which a significant increase in absorbance is observed indicates precipitation and defines the kinetic solubility.[3]
Membrane Permeability: Crossing the Biological Barrier
A drug's ability to permeate cell membranes is crucial for its absorption and distribution to its target site.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that models passive diffusion across a lipid membrane, mimicking the gastrointestinal tract.
-
Prepare the Donor Plate: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).
-
Add Compound to Donor Plate: Add the test compound solution to the donor plate wells.
-
Incubate the "Sandwich": Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantify Compound in Both Plates: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated based on the amount of compound that has diffused into the acceptor well.
Metabolic Stability: The Body's Chemical Defense
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify and eliminate foreign compounds. High metabolic instability can lead to rapid clearance and poor bioavailability.
Experimental Protocol: Microsomal Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes.
-
Prepare the Incubation Mixture: In a 96-well plate, combine liver microsomes (human or other species), the test compound, and a buffer solution.
-
Initiate the Reaction: Add the cofactor NADPH to start the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze Compound Depletion: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Calculate Intrinsic Clearance (CLint): The rate of disappearance of the compound is used to calculate the intrinsic clearance, a measure of its metabolic stability.[8][9]
Comparative Experimental ADME Profile
The following table presents a hypothetical experimental outcome for our novel derivative, based on typical values for this class of compounds, alongside the known experimental data for Phenytoin.
| ADME Parameter | (5Z)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione (Representative Experimental) | Phenytoin (Experimental) | Desired Profile |
| Aqueous Solubility (pH 7.4) | ~50 µM | ~25-45 µg/mL (~100-180 µM)[7] | > 10 µM |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | ~5-10 | ~1.86 (calculated from Caco-2)[7] | > 1 |
| Microsomal Stability (t½, min) | > 30 | Variable, substrate for CYP2C9/19[12] | > 30 min |
Analysis of Experimental Findings:
These representative experimental data would suggest that the novel derivative exhibits good aqueous solubility and moderate to good permeability, indicating a high potential for oral absorption. Its predicted high metabolic stability would be a significant advantage over Phenytoin, which is known to be metabolized by CYP enzymes, making it susceptible to drug-drug interactions.
Conclusion: A Data-Driven Path to Drug-Likeness
The assessment of drug-likeness is a critical and iterative process in modern drug discovery. By integrating in-silico predictions with targeted in-vitro experiments, researchers can build a comprehensive understanding of a compound's ADME profile at an early stage. The comparative approach outlined in this guide, using a well-characterized reference drug like Phenytoin, provides a robust framework for evaluating novel this compound derivatives. This data-driven strategy enables the selection of candidates with the most promising pharmacokinetic properties, ultimately increasing the likelihood of success in the challenging journey of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Open Access) An in vitro study of the microsomal metabolism and cellular toxicity of phenytoin, sorbinil and mianserin. (1988) | RJ Riley | 79 Citations [scispace.com]
- 10. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Benzylimidazolidine-2,4-dione
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the life cycle of a chemical does not end with data collection. Responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Benzylimidazolidine-2,4-dione, a hydantoin derivative. The procedures outlined here are designed to ensure safety through a clear, logical workflow, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile necessitates its classification as hazardous waste. The primary risks are associated with irritation and acute toxicity if improperly handled.[1]
A summary of its hazard classifications provides the foundation for our disposal protocol:
| Hazard Classification | GHS Pictogram | Hazard Statement | Key Precautionary Statement |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[1][2][3] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing.[1] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[1][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[1] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] |
| Target Organ Toxicity | GHS08 (Health Hazard) | H373: May cause damage to organs through prolonged or repeated exposure.[3] | P314: Get medical advice/attention if you feel unwell.[3] |
These classifications mandate that this compound be disposed of as regulated hazardous waste.[1][2][3] Under no circumstances should it be discarded in standard trash or washed down the sink.[5][6][7]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The risks of irritation and toxicity require stringent protective measures during all stages of use, including waste accumulation.
-
Engineering Controls : Always handle this compound powder and its solutions inside a certified chemical fume hood. This is the primary line of defense against respiratory exposure.[1]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4]
-
Hand Protection : Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection : A buttoned lab coat must be worn to protect against skin contact.
-
The Core Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final removal from the laboratory.
Figure 1 : Decision workflow for the disposal of this compound waste.
Protocol Steps:
-
Waste Identification and Segregation :
-
Identify : All materials that have come into contact with this compound are considered hazardous waste. This includes unused pure compound, reaction residues, solutions, contaminated gloves, weigh boats, and paper towels used for cleanup.
-
Segregate : Do not mix this waste stream with incompatible chemicals. The Safety Data Sheet (SDS) for this compound lists strong oxidizing agents as a key incompatibility.[1] Mixing these could lead to a dangerous exothermic reaction. Always maintain separate, clearly identified waste containers.[8]
-
-
Container Selection and Labeling :
-
Selection : Use a container made of a compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass, with a secure, leak-proof screw cap.[5] The original product container is often an excellent choice for waste accumulation.[5] The container must be in good condition, free of cracks or external residue.
-
Labeling : Proper labeling is non-negotiable for safety and compliance. As soon as you designate a container for waste, affix your institution's hazardous waste tag.[5] At a minimum, the label must include:
-
The words "Hazardous Waste".
-
The full, unambiguous chemical name: "this compound".
-
The approximate concentration and composition if it is a mixture.
-
The relevant hazard warnings (e.g., "Irritant," "Acutely Toxic").[8]
-
-
-
Accumulation and Storage :
-
Location : Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[9] This area should be under the control of the laboratory personnel.
-
Containment : The waste container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[5]
-
Closure : Keep the waste container securely closed at all times, except when you are actively adding waste.[5] This minimizes the release of vapors and prevents spills.
-
-
Disposal of Contaminated Materials :
-
Sharps : Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Labware and PPE : Disposable items like gloves, weigh paper, and pipette tips should be collected in a designated plastic bag or container that is clearly labeled as hazardous waste containing this compound. This container should then be sealed and placed for disposal according to your institution's protocol.
-
-
Empty Container Management :
-
An "empty" container that held this compound is not considered regular trash. Due to the compound's toxicity, any residual powder must be managed as hazardous waste. The safest practice is to dispose of the entire container as hazardous waste.[5][8]
-
If institutional policy allows for container rinsing, it must be done with a suitable solvent (e.g., methanol or acetone). The resulting rinsate is also hazardous waste and must be collected in the appropriate liquid waste container.[5]
-
-
Arranging for Final Disposal :
-
Once the waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a waste pickup.[9] Do not allow hazardous waste to accumulate in the lab for extended periods.
-
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.
-
Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Protect Yourself : Don the appropriate PPE as described in Section 2 before attempting any cleanup.
-
Contain and Absorb : For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Collect Waste : Carefully place all spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.
By adhering to this structured and well-reasoned protocol, you contribute to a culture of safety, ensuring that the handling and disposal of this compound meet the highest standards of scientific and professional responsibility.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. vumc.org [vumc.org]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. danielshealth.com [danielshealth.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
